molecular formula C23H23NO3 B082108 N-(Triphenylmethyl)-DL-serine Methyl Ester CAS No. 13515-76-9

N-(Triphenylmethyl)-DL-serine Methyl Ester

Cat. No.: B082108
CAS No.: 13515-76-9
M. Wt: 361.4 g/mol
InChI Key: LXAWQKKSNNYYEK-UHFFFAOYSA-N
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Description

N-(Triphenylmethyl)-DL-serine Methyl Ester is a useful research compound. Its molecular formula is C23H23NO3 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 3-hydroxy-2-(tritylamino)propanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129155. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-hydroxy-2-(tritylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c1-27-22(26)21(17-25)24-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,24-25H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAWQKKSNNYYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4465-44-5
Record name NSC129155
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129155
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(Triphenylmethyl)-DL-serine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N-(Triphenylmethyl)-DL-serine Methyl Ester, a key intermediate in synthetic organic chemistry. This document details its physical and chemical characteristics, outlines a representative experimental protocol for its synthesis and purification, and presents relevant spectral data for its characterization. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows are visualized using diagrams.

Core Chemical Properties

This compound, also known as N-Trityl-DL-serine Methyl Ester, is a white to off-white crystalline powder. The trityl group serves as a bulky protecting group for the amine functionality of the serine amino acid, while the methyl ester protects the carboxylic acid group. This protection strategy is common in peptide synthesis and the preparation of other complex organic molecules.

Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound.

Identifier Value Reference
IUPAC Name methyl 3-hydroxy-2-(tritylamino)propanoate[1]
Synonyms N-Trityl-DL-serine Methyl Ester, Trt-DL-Ser-OMe[1][2]
CAS Number 13515-76-9[1]
Molecular Formula C23H23NO3[1]
Molecular Weight 361.44 g/mol [2]
Appearance White to Almost white powder to crystal[2]
Property Value Reference
Melting Point 144.0 to 148.0 °C[2]
Purity >98.0% (GC)[2]
Storage Temperature Room Temperature (Recommended in a cool and dark place, <15°C)[2]

Experimental Protocols

Synthesis of this compound

This two-step procedure involves the esterification of DL-serine followed by the N-tritylation of the resulting serine methyl ester.

Step 1: Synthesis of DL-Serine Methyl Ester Hydrochloride

This esterification can be achieved using the thionyl chloride method.[3]

  • Materials: DL-serine, Methanol (anhydrous), Thionyl chloride (SOCl2).

  • Procedure:

    • Suspend DL-serine (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension in an ice bath (0 °C).

    • Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred suspension. The addition should be controlled to maintain the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude DL-serine methyl ester hydrochloride can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield a white solid.

Step 2: Synthesis of this compound

This step involves the protection of the amino group with a trityl group.

  • Materials: DL-Serine methyl ester hydrochloride, Triethylamine (or another suitable base), Triphenylmethyl chloride (Trityl chloride), Dichloromethane (anhydrous).

  • Procedure:

    • Suspend DL-serine methyl ester hydrochloride (1 equivalent) in anhydrous dichloromethane under an inert atmosphere.

    • Add triethylamine (2.2 equivalents) to the suspension and stir until the solid dissolves.

    • Add triphenylmethyl chloride (1.05 equivalents) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 4-8 hours, monitoring the progress by TLC.

    • Once the reaction is complete, wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethyl acetate/hexane to afford this compound as a white crystalline solid.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: N-Tritylation start1 DL-Serine in Methanol reagent1 Add Thionyl Chloride (0°C) start1->reagent1 reaction1 Stir at RT (12-24h) reagent1->reaction1 workup1 Evaporate Solvent reaction1->workup1 purification1 Recrystallize workup1->purification1 product1 DL-Serine Methyl Ester HCl purification1->product1 start2 DL-Serine Methyl Ester HCl in DCM product1->start2 Use in next step reagent2 Add Triethylamine & Triphenylmethyl Chloride start2->reagent2 reaction2 Stir at RT (4-8h) reagent2->reaction2 workup2 Aqueous Wash reaction2->workup2 purification2 Column Chromatography or Recrystallization workup2->purification2 product2 N-(Triphenylmethyl)-DL-serine Methyl Ester purification2->product2 Logical_Relationship start DL-Serine (Starting Material) intermediate N-(Triphenylmethyl)-DL-serine Methyl Ester (Protected Intermediate) start->intermediate Protection process Multi-step Synthesis (e.g., Peptide Synthesis) intermediate->process Incorporation product Target Molecule (e.g., Peptide, Drug Candidate) process->product Deprotection & Further Reactions

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereochemistry of DL-Serine Derivatives

This technical guide provides a comprehensive overview of the stereochemistry of DL-serine and its derivatives. It covers the fundamental principles of serine chirality, methods for the separation and analysis of its enantiomers, and the distinct biological roles of D- and L-serine, with a particular focus on their relevance in neuroscience and drug development. This document is intended to serve as a detailed resource, offering both theoretical understanding and practical experimental protocols.

Introduction to the Stereochemistry of Serine

Amino acids, with the exception of glycine, are chiral molecules due to the presence of a stereogenic center at the α-carbon. This carbon is bonded to four different groups: an amino group, a carboxyl group, a hydrogen atom, and a variable side chain (R-group).[1] This tetrahedral arrangement results in two non-superimposable mirror images known as enantiomers.[1]

These enantiomers are designated as D (dextrorotatory) and L (levorotatory) based on their relationship to the configuration of glyceraldehyde.[2] While L-amino acids are the primary building blocks of proteins in all living organisms, D-amino acids, including D-serine, play crucial roles in various physiological processes.[1][2][3]

DL-serine is a racemic mixture, containing equal amounts of D-serine and L-serine.[1] The distinct biological activities of these stereoisomers necessitate their separation and individual characterization, which is a critical step in both research and the development of therapeutics.[1]

Biological Significance of Serine Enantiomers

The stereochemistry of serine dictates its biological function. L-serine is integral to a wide array of cellular processes, while D-serine has emerged as a key signaling molecule, particularly in the central nervous system.

L-Serine: The Proteinogenic Enantiomer

L-serine is a non-essential amino acid synthesized in the body from intermediates of glycolysis.[4] Its functions are extensive and include:

  • Protein Synthesis: As a fundamental component of proteins, L-serine contributes to their structure and function.[4][5]

  • Metabolic Precursor: L-serine is a precursor for the synthesis of other amino acids, such as glycine and cysteine, as well as phospholipids and sphingolipids.[4][5]

  • One-Carbon Metabolism: It is a major source of one-carbon units for the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis.[6]

D-Serine: A Key Neuromodulator

Initially thought to be confined to bacteria, D-serine is now recognized as a critical signaling molecule in the mammalian brain.[3] Its primary role is as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[6][7] D-serine binds to the glycine-binding site on the GluN1 subunit of the NMDA receptor, and its presence is essential for receptor activation by glutamate.[6][7] This modulation of NMDA receptor activity implicates D-serine in numerous neurological processes, including synaptic plasticity, learning, and memory.[1] Dysregulation of D-serine levels has been linked to various neurological and psychiatric disorders.[4][5]

NMDA_Receptor_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_astrocyte Astrocyte Glutamate Glutamate Receptor NMDA Receptor Glutamate->Receptor Ion_Channel Ca²⁺ Influx Receptor->Ion_Channel Activation Signaling Downstream Signaling Ion_Channel->Signaling L_Serine L-Serine SR Serine Racemase L_Serine->SR D_Serine D-Serine SR->D_Serine Conversion D_Serine->Receptor Co-agonist

Figure 1. D-Serine as a co-agonist in NMDA receptor activation.

Separation and Analysis of DL-Serine Derivatives

Resolving the racemic mixture of DL-serine is essential for studying the specific effects of each enantiomer. Several analytical techniques are employed for this purpose.

Classical Resolution via Diastereomeric Salt Formation

One of the earliest and most industrially relevant methods for separating enantiomers is classical resolution.[8] This technique involves reacting the racemic mixture (e.g., N-acyl-DL-serine) with a chiral resolving agent to form diastereomeric salts.[9] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[10] After separation, the resolving agent is removed to yield the pure enantiomers.[9]

For example, DL-serine can be resolved using 2,3-dibenzoyl-D-tartaric acid as the resolving agent, which forms diastereomeric salts with distinct crystalline properties.[8] Another patented method involves using L(+)-threo-(1-p-nitrophenyl)-2-amino propan-1,3-diol to resolve N-3,5-dinitro benzoyl-DL-serine.[9]

Chiral Chromatography

Chromatographic methods are powerful tools for the analytical and preparative separation of enantiomers.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for separating serine enantiomers.[11] This can be achieved in two ways:

    • Direct Separation: Using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[1][11] An example is the use of a Chirobiotic T column.[12]

    • Indirect Separation: Derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column, such as a C18 reversed-phase column.[11] Common derivatizing agents include ortho-phthalaldehyde (OPA) combined with N-acetyl-L-cysteine (NAC).[11][13]

  • Gas Chromatography (GC): GC is another established technique for the enantioseparation of amino acids, though it typically requires derivatization to make the analytes volatile.[14]

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high-resolution separation of charged molecules. For chiral separations of amino acids like serine, chiral selectors are added to the background electrolyte. Cyclodextrins are commonly used selectors that form transient diastereomeric complexes with the enantiomers, leading to different electrophoretic mobilities.[15]

Quantitative Data

The following tables summarize key quantitative data related to the analysis of serine enantiomers.

Table 1: HPLC Separation of DL-Serine

Method Column Mobile Phase Detection D-Serine Retention Time (min) L-Serine Retention Time (min) Resolution (Rs) Reference
Direct Chirobiotic T (250x4.6mm) Acetonitrile/Water (80/20) ELSD Not specified (k'=6.45) Not specified (k'=7.86) 3.25 [12]

| Indirect (OPA/NAC Deriv.) | C18 | Phosphate buffer/Methanol with EDTA | ECD | ~12 | ~15 | >1.5 |[11] |

Note: Retention times can vary significantly based on specific instrument conditions.

Table 2: Concentrations of D- and L-Serine in Rat Brain Tissue

Brain Region D-Serine (pmol/mg tissue) L-Serine (pmol/mg tissue) D/L Ratio Analytical Method Reference
Medial Prefrontal Cortex 252.2 ± 20.1 1003.4 ± 74.4 0.20 ± 0.00 HPLC-ECD [11]

| Whole Brain | 220 ± 4 | 660 ± 11 | 0.25 | HPLC-FD |[11] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the stereochemical analysis of DL-serine derivatives.

Protocol 1: Classical Resolution of N-3,5-dinitro benzoyl-DL-serine

This protocol is based on a patented method for resolving DL-serine.[9]

1. Preparation of N-3,5-dinitro benzoyl-DL-serine: a. Dissolve DL-serine (6.3 g) in 1N sodium hydroxide solution (60 cc). b. Cool the solution and add 3,5-dinitro benzoylchloride (6.9 g). c. Add an additional 10 g of 3,5-dinitro benzoylchloride while keeping the mixture alkaline with 1N sodium hydroxide (75 cc). d. Acidify with hydrochloric acid (15 cc), cool, filter the precipitate, wash with ether, and dry.

2. Diastereomeric Salt Formation: a. Dissolve the prepared N-3,5-dinitro benzoyl-DL-serine in a suitable organic solvent like methanol. b. Add a half-molecular amount of the chiral resolving agent, L(+)-threo-(1-p-nitrophenyl)-2-amino propan-1,3-diol. c. Allow the mixture to stand, promoting the crystallization of the less soluble diastereomeric salt (the salt of N-3,5-dinitro benzoyl-D-serine). d. Separate the crystalline precipitate by filtration.

3. Liberation of the D-Enantiomer: a. Treat the collected crystals with an alkaline agent (e.g., NaOH solution) to split off and recover the resolving agent. b. Acidify the resulting alkaline metal salt solution to precipitate the optically active N-3,5-dinitro benzoyl-D-serine. c. Perform acid hydrolysis (e.g., refluxing in 5N HCl) on this compound to yield pure D-serine.

4. Isolation of the L-Enantiomer: a. The L-enantiomer can be recovered from the mother liquor from step 2d using a similar procedure of alkaline treatment, acidification, and hydrolysis.[9]

Resolution_Workflow start DL-Serine Derivative step1 React with Chiral Resolving Agent start->step1 step2 Formation of Diastereomeric Salts step1->step2 step3 Fractional Crystallization step2->step3 step4a Less Soluble Diastereomer (Crystal) step3->step4a step4b More Soluble Diastereomer (Mother Liquor) step3->step4b step5a Remove Resolving Agent step4a->step5a step5b Remove Resolving Agent step4b->step5b end_d Pure D-Enantiomer step5a->end_d end_l Pure L-Enantiomer step5b->end_l HPLC_Workflow start Biological Sample (e.g., brain tissue) prep Homogenize & Centrifuge start->prep supernatant Collect Supernatant prep->supernatant deriv Derivatize with OPA/NAC supernatant->deriv inject Inject onto Reversed-Phase HPLC deriv->inject detect Fluorescence or Electrochemical Detection inject->detect analyze Quantify Peaks (D- and L-Serine) detect->analyze end Enantiomer Concentrations analyze->end

References

N-(Triphenylmethyl)-DL-serine Methyl Ester: A Technical Overview of Solubility Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available solubility data for N-(Triphenylmethyl)-DL-serine methyl ester, a key intermediate in peptide synthesis and various other organic syntheses. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and presents a comprehensive, generalized experimental protocol for determining the solubility of this compound in a laboratory setting.

Qualitative Solubility Profile

Based on available chemical data, this compound, a white solid with a high melting point, exhibits the following general solubility characteristics:

  • Aqueous Solubility: It is reported to be almost insoluble in water at room temperature[1].

  • Organic Solvent Solubility: The compound is soluble in several organic solvents, including ethanol, dichloromethane, and methanol[1].

A summary of the qualitative solubility is presented in Table 1.

Table 1: Qualitative Solubility of this compound

SolventQualitative Solubility
WaterAlmost Insoluble[1]
EthanolSoluble[1]
DichloromethaneSoluble[1]
MethanolSoluble

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound. This method is based on the isothermal shake-flask method, a common and reliable technique for solubility measurement.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvent(s) of interest (e.g., ethanol, dichloromethane, methanol, water)

  • Analytical balance

  • Thermostatic shaker bath or incubator

  • Calibrated thermometer

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • Pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer).

  • Scintillation vials or other suitable sealed containers

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of scintillation vials. The excess solid is crucial to ensure that saturation is reached.

    • Accurately pipette a known volume of the desired solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to shake for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium between the solid and dissolved solute is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

    • Accurately dilute the filtered solution with the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method, such as HPLC.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the solute in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_sample 3. Sampling & Filtration cluster_analysis 4. Analysis cluster_result 5. Result A Add Excess Solute to Vial B Add Known Volume of Solvent C Shake at Constant Temp (24-72h) A->C D Allow Excess Solid to Settle C->D E Withdraw Supernatant D->E F Filter through 0.22 µm Syringe Filter E->F G Dilute Sample F->G H Quantify using Calibrated HPLC G->H I Calculate Solubility (mg/mL or mol/L) H->I

References

The Trityl Revolution: A Technical Guide to the Discovery and Enduring Legacy of Trityl-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic protection of reactive functional groups is a cornerstone of modern organic synthesis, particularly in the intricate assembly of peptides and other complex biomolecules. Among the vast arsenal of protecting groups, the trityl (Trt) group, a triphenylmethyl moiety, holds a significant place due to its unique steric and electronic properties. This in-depth technical guide explores the discovery, history, and core applications of trityl-protected amino acids, providing detailed experimental protocols, quantitative data, and logical workflows to support researchers in the field.

Discovery and Historical Context: From Alcohols to Peptides

The journey of the trityl group began long before its application in peptide chemistry. While its use for the protection of alcohols was established earlier, its introduction into the world of amino acids marked a significant advancement in peptide synthesis. A pivotal moment came in 1956 when Leonidas Zervas and Dimitrios M. Theodoropoulos described a method for peptide synthesis utilizing N-trityl amino acids.[1] Their work demonstrated that the bulky trityl group could effectively shield the α-amino group of an amino acid, preventing self-polymerization and other side reactions during peptide coupling.

The true value of the trityl group, however, was fully realized with the advent of Solid-Phase Peptide Synthesis (SPPS), particularly the Fmoc/tBu strategy.[2] In this context, the trityl group's stability to the basic conditions used for Fmoc deprotection, coupled with its lability under mild acidic conditions, provided a crucial orthogonal protecting group strategy.[3] This orthogonality is fundamental to modern SPPS, allowing for the selective deprotection of the α-amino group for chain elongation while the side-chain protecting groups remain intact. The trityl group is now predominantly used for the side-chain protection of amino acids like Cysteine, Histidine, Asparagine, and Glutamine.[3][4]

Core Principles of Trityl Protection

The effectiveness of the trityl group stems from two key characteristics: its steric bulk and its acid lability.

  • Steric Hindrance: The three phenyl rings of the trityl group create a sterically demanding environment around the protected functional group, effectively preventing it from participating in unwanted reactions.[3] This bulkiness is particularly advantageous in preventing aggregation during the synthesis of long or hydrophobic peptide sequences.[5]

  • Acid Lability: The trityl group is readily cleaved under mild acidic conditions due to the exceptional stability of the resulting trityl cation, which is a resonance-stabilized carbocation.[6][7] This allows for its removal without damaging the peptide backbone or other acid-sensitive protecting groups.

The acid lability of the trityl group can be modulated by the introduction of electron-donating groups, such as methoxy groups, on the phenyl rings. This has led to the development of a range of trityl-based protecting groups with varying degrees of acid sensitivity, allowing for even finer control over deprotection strategies.[8]

Quantitative Data: A Comparative Overview

The selection of a protecting group strategy is often guided by quantitative data on reaction efficiency and stability. The following tables summarize key quantitative aspects of trityl-protected amino acids.

Table 1: Relative Acid Lability of Trityl and Substituted Trityl Groups

Protecting GroupAbbreviationRelative Rate of Cleavage (Approx.)Typical Deprotection Conditions
TritylTrt180% Acetic Acid; 90-95% TFA[3][8]
MonomethoxytritylMMT101-3% TFA in DCM[8]
DimethoxytritylDMT1003% Dichloroacetic Acid in DCM[8]
4-MethyltritylMttMore Labile than Trt1-2% TFA in DCM[3]

Table 2: Comparison of Trityl (Trt) and tert-Butyl (tBu) Side-Chain Protection

FeatureTrityl (Trt)tert-Butyl (tBu)
Primary Use Protection of Cys, His, Asn, Gln, Ser, Thr side chains[4][5]Protection of Asp, Glu, Ser, Thr, Tyr, Cys side chains[5]
Relative Acid Lability High; cleavable with very mild acid (e.g., 1% TFA)[5]Moderate; requires strong acid (e.g., >90% TFA) for efficient removal[5]
Orthogonality in Fmoc-SPPS Orthogonal to tBu; allows for selective on-resin deprotection[5]Part of the standard Fmoc/tBu orthogonal pair[5]
Effect on Aggregation Can help disrupt peptide aggregation due to steric bulk[5]Can contribute to aggregation in hydrophobic sequences
Typical Crude Purity Generally higher for difficult or aggregation-prone sequences[5]Sequence-dependent, generally >70% for standard peptides[5]

Experimental Protocols

The following are detailed methodologies for key experiments involving trityl-protected amino acids.

Protocol 1: Introduction of the Trityl Group (N-Tritylation of an Amino Acid Ester)

This protocol is a modification of the procedure described by Zervas for the preparation of N-trityl amino acids.[2]

Materials:

  • Amino acid methyl ester hydrochloride

  • Triethylamine (Et3N)

  • Trityl chloride (Trt-Cl)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

Procedure:

  • Suspend the amino acid methyl ester hydrochloride (1 equivalent) in DMF.

  • Cool the solution in an ice bath.

  • Add triethylamine (2 equivalents) to the solution.

  • Slowly add a solution of trityl chloride (1 equivalent) in DCM to the reaction mixture.

  • Stir the mixture vigorously for 2.5 hours at room temperature.

  • Upon completion (monitored by TLC), wash the reaction mixture with water to remove triethylamine hydrochloride.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • The resulting N-trityl amino acid methyl ester can then be hydrolyzed to the corresponding carboxylic acid.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using a Trityl-Protected Amino Acid

This protocol outlines the general steps for incorporating a trityl-protected amino acid into a peptide chain using manual Fmoc-SPPS.[3]

Materials:

  • Fmoc-protected amino acids (including Fmoc-AA(Trt)-OH)

  • Resin (e.g., Wang resin, Rink amide resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-amino acid (including the trityl-protected one) (3-5 equivalents) and coupling reagents in DMF.

    • Add DIPEA (6-10 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling completion using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat steps 2-4 for each amino acid in the sequence.

Protocol 3: Deprotection of the Trityl Group

Method A: Acid-Catalyzed Deprotection with Trifluoroacetic Acid (TFA)

This is a general procedure for the final cleavage and deprotection in Fmoc-SPPS.[7][9]

Materials:

  • Peptide-bound resin

  • Cleavage cocktail: e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Wash the peptide-bound resin with DCM and dry it.

  • Add the cleavage cocktail to the resin. If the peptide contains trityl-protected Cys, His, Gln, or Asn, the inclusion of a scavenger like TIS is crucial to prevent re-attachment of the trityl cation to the deprotected side chains.[9]

  • Agitate the mixture at room temperature for 1-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved and deprotected peptide.

  • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolate the crude peptide by centrifugation and wash it with cold diethyl ether.

  • Dry the crude peptide.

Method B: Mild Acid-Catalyzed Deprotection with Formic Acid

This protocol is a milder alternative to TFA for the deprotection of trityl-protected alcohols.[7]

Materials:

  • Trityl-protected substrate

  • Formic Acid (97+%)

  • Dioxane (for co-evaporation)

Procedure:

  • Treat the trityl-protected substrate with cold formic acid (97+%) for approximately 3 minutes.

  • Evaporate the formic acid using an oil pump at room temperature.

  • To aid in the complete removal of formic acid, co-evaporate the residual gum twice from dioxane.[7]

  • The deprotected product can be further purified as needed.

Visualizing the Workflow: Diagrams and Pathways

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and workflows discussed.

Protection_Mechanism cluster_reactants Reactants cluster_products Products AminoAcid R-NH2 (Amino Acid) ProtectedAminoAcid R-NH-Trt (Trityl-Protected Amino Acid) AminoAcid->ProtectedAminoAcid Base (e.g., Pyridine) TritylChloride Trt-Cl (Trityl Chloride) TritylChloride->ProtectedAminoAcid HCl HCl TritylChloride->HCl

Figure 1: General scheme for the protection of an amino group with trityl chloride.

Deprotection_Mechanism cluster_reactants Reactants cluster_products Products ProtectedAminoAcid R-NH-Trt (Trityl-Protected Amino Acid) DeprotectedAminoAcid R-NH2 (Deprotected Amino Acid) ProtectedAminoAcid->DeprotectedAminoAcid Acid (e.g., TFA) TritylCation Trt+ (Trityl Cation) ProtectedAminoAcid->TritylCation Acid (e.g., TFA)

Figure 2: Acid-catalyzed deprotection of a trityl-protected amino group.

SPPS_Workflow Start Start: Resin Swell 1. Swell Resin in DMF Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash with DMF Deprotect->Wash1 Couple 4. Couple Fmoc-AA(Trt)-OH (HBTU/HOBt/DIPEA) Wash1->Couple Wash2 5. Wash with DMF/DCM Couple->Wash2 Cycle Repeat for next amino acid Wash2->Cycle Cycle->Deprotect Yes Cleave 6. Final Cleavage and Deprotection (TFA Cocktail) Cycle->Cleave No (End of sequence) Purify 7. Purify Peptide Cleave->Purify

Figure 3: A generalized workflow for solid-phase peptide synthesis (SPPS) incorporating a trityl-protected amino acid.

Conclusion

The introduction of the trityl protecting group has had a profound and lasting impact on the field of peptide synthesis. Its unique combination of steric bulk and tunable acid lability has made it an indispensable tool for the protection of amino acid side chains in Fmoc-based SPPS. The ability to selectively deprotect trityl groups on-resin has further expanded its utility, enabling the synthesis of complex modified peptides. A thorough understanding of the principles, quantitative data, and experimental protocols associated with trityl-protected amino acids is essential for any researcher, scientist, or drug development professional working in this dynamic field. The continued development of novel trityl-based protecting groups and deprotection strategies ensures that this versatile chemical entity will remain at the forefront of synthetic chemistry for years to come.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(Triphenylmethyl)-DL-serine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of N-(Triphenylmethyl)-DL-serine Methyl Ester, a valuable intermediate in peptide synthesis and drug discovery. The procedure outlines the N-tritylation of DL-serine methyl ester hydrochloride using triphenylmethyl chloride and triethylamine. Detailed methodologies for the reaction, work-up, and purification are presented to ensure reproducibility. This protocol is intended for laboratory personnel with a foundational understanding of synthetic organic chemistry.

Introduction

This compound serves as a crucial building block in the synthesis of complex peptides and other pharmaceutical compounds. The triphenylmethyl (trityl) group provides a bulky, acid-labile protecting group for the amine functionality of the serine backbone, allowing for selective reactions at other sites of the molecule. The methyl ester protects the carboxylic acid moiety. This protocol details a standard and reliable method for the preparation of this compound from commercially available starting materials.

Chemical Reaction Scheme

Data Presentation

ParameterValueReference
Product Name This compound
Synonyms N-Trityl-DL-serine Methyl Ester, Trt-DL-Ser-OMe[1]
CAS Number 13515-76-9[1]
Molecular Formula C23H23NO3[1]
Molecular Weight 361.44 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 146 °C[1]
Purity (Typical) >98.0% (GC)[2]
Solubility Soluble in methanol, dichloromethane

Experimental Protocol

Materials and Reagents
  • DL-Serine methyl ester hydrochloride (1.0 eq)

  • Triphenylmethyl chloride (Trityl chloride, 1.05 eq)

  • Triethylamine (Et3N, 2.2 eq)

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Methanol (for recrystallization)

  • Ethyl acetate (for recrystallization)

Equipment
  • Round-bottom flask with a magnetic stir bar

  • Addition funnel

  • Magnetic stir plate

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Filtration apparatus (Büchner funnel and flask)

Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add DL-serine methyl ester hydrochloride (1.0 eq).

    • Suspend the starting material in anhydrous dichloromethane (approximately 10 mL per gram of starting material).

    • Cool the suspension to 0 °C using an ice-water bath.

  • Addition of Triethylamine:

    • Slowly add triethylamine (2.2 eq) to the cooled suspension via an addition funnel over 10-15 minutes. The triethylamine neutralizes the hydrochloride salt and acts as a base for the subsequent reaction.

    • Stir the mixture at 0 °C for an additional 20 minutes.

  • N-Tritylation Reaction:

    • In a separate flask, dissolve triphenylmethyl chloride (1.05 eq) in a minimal amount of anhydrous dichloromethane.

    • Add the triphenylmethyl chloride solution dropwise to the reaction mixture at 0 °C over 30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with dichloromethane.

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid).

      • Water.

      • Brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purification:

    • The crude product can be purified by recrystallization.

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

    • Slowly add methanol until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the crystalline product by vacuum filtration, washing with a small amount of cold methanol.

    • Dry the purified this compound under vacuum.

Visualization of the Experimental Workflow

Synthesis_Workflow node_start Start: DL-Serine methyl ester HCl node_suspend Suspend in CH2Cl2 Cool to 0 °C node_start->node_suspend node_add_tea Add Triethylamine (2.2 eq) node_suspend->node_add_tea node_add_trcl Add Trityl Chloride (1.05 eq) node_add_tea->node_add_trcl node_react React at RT (12-16 h) node_add_trcl->node_react node_workup Aqueous Workup (NaHCO3, H2O, Brine) node_react->node_workup node_dry Dry (Na2SO4) & Concentrate node_workup->node_dry node_purify Recrystallize (Ethyl Acetate/Methanol) node_dry->node_purify node_product Product: N-(Trityl)-DL-serine Methyl Ester node_purify->node_product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.

  • Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols: N-Trityl-DL-serine Methyl Ester in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-Trityl-DL-serine Methyl Ester in peptide synthesis. The trityl (Trt) group, a bulky acid-labile protecting group, offers a mild alternative for Nα-amino protection in solid-phase peptide synthesis (SPPS), particularly when base-sensitive modifications or linkers are employed. The methyl ester serves as a protecting group for the C-terminal carboxylic acid, which can be saponified post-synthesis or used in solution-phase couplings.

Overview and Advantages

N-Trityl-DL-serine Methyl Ester is a key building block for the incorporation of serine residues in peptide chains. The use of the N-trityl protecting group offers several advantages:

  • Mild Deprotection: The trityl group is cleaved under very mild acidic conditions, such as dilute trifluoroacetic acid (TFA) in dichloromethane (DCM), which preserves acid-sensitive functionalities within the peptide or on the solid support.[1]

  • Orthogonality: The acid-labile nature of the trityl group is orthogonal to the base-labile Fmoc protecting group, allowing for selective deprotection strategies in complex peptide synthesis.

  • Prevention of Side Reactions: The steric bulk of the trityl group can help to minimize certain side reactions during synthesis.

Data Presentation

Table 1: Yields for the Synthesis of N-Trityl-Amino Acid Methyl Esters

The following table summarizes typical yields for the preparation of various N-Trityl-amino acid methyl esters, demonstrating the efficiency of the tritylation reaction.

Amino Acid DerivativeYield (%)
N-Trt-Gly-OMe99%[2][]
N-Trt-Leu-OMe93%[2][]
N-Trt-Val-OMe95%[2][]
N-Trt-Ile-OMe90%[2][]
N-Trt-Asp(OtBu)-OMe94%[2][]
N-Trt-Tyr(tBu)-OMe95%[2][]
Table 2: Conditions for N-Trityl Group Deprotection

Various mild acidic conditions can be employed for the removal of the N-trityl group.

ReagentConditionsReference
1% TFA in DCM5-30 minutes, room temperature[4]
Acetic acid/Trifluoroethanol/DCM1:2:7 ratio, 1 hour, room temperature[4]
0.5% TFA in DCM30 minutes[5]

Experimental Protocols

Protocol 1: Preparation of N-Trityl-DL-serine

This protocol first describes the synthesis of the methyl ester, followed by its hydrolysis to the free acid, which is required for coupling to a resin or the N-terminus of a peptide chain.

A. Synthesis of N-Trityl-DL-serine Methyl Ester

  • Suspend DL-serine methyl ester hydrochloride (1 equivalent) in a mixture of DMF and DCM.

  • Add triethylamine (2.2 equivalents) to the suspension and cool the mixture in an ice bath.

  • Slowly add a solution of trityl chloride (1 equivalent) in DCM.

  • Stir the reaction mixture vigorously for 2.5 hours at room temperature.[2]

  • Filter the precipitated salts and concentrate the filtrate to dryness.

  • Treat the residue with water and ethyl acetate.

  • Wash the organic phase with water, dry it over anhydrous sodium sulfate, and concentrate to dryness to yield N-Trityl-DL-serine Methyl Ester.

B. Hydrolysis of N-Trityl-DL-serine Methyl Ester to N-Trityl-DL-serine

  • Dissolve N-Trityl-DL-serine Methyl Ester (1 equivalent) in dioxane.

  • Cool the solution in an ice bath and add 1 N LiOH in a 1:1 mixture of methanol and water.

  • Remove the ice bath and stir the mixture at room temperature. Monitor the reaction by TLC until completion.

  • Neutralize the solution with 2M KHSO4.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over Na2SO4, filter, and evaporate to dryness to yield N-Trityl-DL-serine.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using N-Trityl-DL-serine

This protocol outlines the general steps for incorporating N-Trityl-DL-serine into a peptide chain on a solid support.

1. Resin Loading (Attachment of the First Amino Acid)

  • Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in DCM in a reaction vessel.[6]

  • In a separate flask, dissolve N-Trityl-DL-serine (3 equivalents relative to the resin loading) and DIPEA (7.5 equivalents) in dry DCM.[6]

  • Add the amino acid solution to the swollen resin and stir for 30-60 minutes at room temperature.[6]

  • Wash the resin with DMF.

  • To cap any remaining reactive sites on the resin, add a solution of DCM/MeOH/DIPEA (80:15:5) and mix for 15 minutes.[6]

  • Wash the resin thoroughly with DMF and DCM and dry under vacuum.

2. Elongation of the Peptide Chain (Coupling and Deprotection Cycles)

  • N-Trityl Deprotection:

    • Swell the resin-bound peptide in DCM.

    • Add a solution of 1% TFA in DCM and agitate for 5-30 minutes.[4] Monitor the deprotection using a colorimetric test (e.g., Kaiser test).

    • Wash the resin with DCM and then DMF to remove the cleaved trityl group and excess acid.

    • Neutralize the resin with a solution of 10% DIPEA in DMF.

    • Wash the resin with DMF.

  • Coupling of the Next Amino Acid:

    • In a separate vessel, pre-activate the next Fmoc-protected amino acid (3 equivalents) with a coupling agent such as HBTU (2.9 equivalents) and a base like DIPEA (3.5-4 equivalents) in DMF.[7]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 30-60 minutes. Monitor the reaction completion with a colorimetric test.

    • Wash the resin with DMF.

  • Fmoc Deprotection (for subsequent couplings):

    • Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc group.

    • Wash the resin with DMF.

Repeat the coupling and deprotection cycles until the desired peptide sequence is assembled.

3. Cleavage from Resin and Final Deprotection

  • Wash the final peptide-resin with DCM and dry it.

  • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5).[8]

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide and wash the pellet with cold ether.

  • Dry the crude peptide.

4. Purification

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Workflow for N-Trityl-DL-serine Preparation

G Preparation of N-Trityl-DL-serine for SPPS cluster_0 Synthesis of Methyl Ester cluster_1 Hydrolysis A DL-serine methyl ester HCl C Reaction in DMF/DCM with Triethylamine A->C B Trityl Chloride B->C D N-Trityl-DL-serine Methyl Ester C->D Yields ~90-99% E N-Trityl-DL-serine Methyl Ester F Saponification (LiOH, MeOH/H2O) E->F G N-Trityl-DL-serine F->G H To Protocol 2 G->H Ready for SPPS G SPPS Cycle using N-Trityl Protection Start Start with Resin-Bound Peptide (N-Trityl Protected) Deprotection N-Trityl Deprotection (1% TFA in DCM) Start->Deprotection Wash_Neutralize Wash & Neutralize (DCM, DMF, DIPEA) Deprotection->Wash_Neutralize Coupling Couple Next Fmoc-AA (HBTU, DIPEA, DMF) Wash_Neutralize->Coupling Wash Wash (DMF) Coupling->Wash End Continue to Next Cycle or Final Cleavage Coupling->End If last amino acid Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash->Fmoc_Deprotection If not the last amino acid Fmoc_Deprotection->Wash_Neutralize Wash & Neutralize

References

Application Notes and Protocols for N-Trityl Group Deprotection of Serine Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of the N-trityl group from serine esters. The N-trityl protecting group is widely used in peptide synthesis and the chemistry of amino acids due to its steric bulk and acid lability. This allows for selective deprotection under mild acidic conditions, often in the presence of other acid-sensitive functionalities like Boc groups.[1] This guide covers the most common deprotection methods, potential side reactions, and detailed experimental procedures to ensure high yield and purity of the deprotected serine ester.

Deprotection Methods: An Overview

The selection of an appropriate deprotection method for the N-trityl group on a serine ester is critical and depends on the overall synthetic strategy and the presence of other protecting groups in the molecule. The primary methods employed are acidic cleavage and catalytic transfer hydrogenation.

Acidic Deprotection: This is the most common method for removing the trityl group. The choice of acid and reaction conditions determines the selectivity and efficiency of the deprotection.

  • Strong Acidolysis (TFA): Trifluoroacetic acid (TFA) is a strong acid that rapidly cleaves the trityl group. However, its use can lead to the cleavage of other acid-labile protecting groups and potential side reactions if not carefully controlled.[2]

  • Mild Acidolysis: For substrates containing other acid-sensitive groups, milder acidic conditions are preferred. Reagents such as dilute solutions of TFA, or solutions of HCl in hexafluoroisopropanol (HFIP) offer greater selectivity.[3][4] Perfluoro-tert-butanol has also been identified as a mild alternative for selective detritylation.[4]

Catalytic Transfer Hydrogenation: This method offers an alternative, non-acidic route to deprotection. It involves the use of a palladium catalyst and a hydrogen donor, such as formic acid or ammonium formate. This method is particularly useful when the molecule is sensitive to strong acids.[1]

Comparison of Deprotection Methods

The following table summarizes the key features of the different deprotection methods for N-trityl serine esters.

MethodReagentsTypical Reaction TimeTemperatureKey AdvantagesPotential Drawbacks
Strong Acidolysis TFA (e.g., 95% in DCM with scavengers)1 - 4 hoursRoom TemperatureFast and efficientNon-selective, potential for side reactions
Mild Acidolysis 1% TFA in DCM3 x 5 minutesRoom TemperatureSelective over Boc/tBu groupsMay require longer reaction times for complete deprotection
30% HFIP in DCM3 x 5 minutesRoom TemperatureVery mild and selectiveHFIP is a specialty solvent
30% (CF₃)₃COH in DCM5 x 15 minutesRoom TemperatureVery mild and selectivePerfluoro-tert-butanol is a specialty solvent
Catalytic Transfer Hydrogenation 10% Pd/C, Formic Acid, Methanol1 - 3 hoursRoom TemperatureMild, non-acidic conditionsCatalyst can be pyrophoric, potential for side reactions with reducible groups

Potential Side Reactions and Mitigation

Several side reactions can occur during the deprotection of N-trityl serine esters. Understanding and mitigating these is crucial for obtaining a high yield of the pure product.

  • Racemization: The chiral center of the serine ester can be susceptible to racemization, especially under harsh acidic or basic conditions. While Nα-trityl amino acid residues are generally resistant to racemization during coupling, the deprotection step requires careful control of conditions.[5][6][7] Using milder deprotection methods and carefully controlling the reaction time and temperature can minimize this risk.

  • Alkylation: The trityl cation generated during acidic deprotection is a reactive electrophile that can alkylate nucleophilic side chains, such as the indole ring of tryptophan or the thioether of methionine, if present in the molecule. The use of scavengers, such as triisopropylsilane (TIS) or water, is essential to trap the trityl cation and prevent these side reactions.[2]

  • N-O Acyl Shift: Peptides containing serine can undergo an acid-catalyzed acyl N-O shift. This side reaction can be reversed by treatment with a mild base.[6]

  • Incomplete Deprotection: In some cases, particularly with sterically hindered substrates or when using very mild conditions, the deprotection may be incomplete. Monitoring the reaction by TLC or LC-MS is crucial to ensure complete conversion. Incomplete deprotection of N-terminal trityl-asparagine has been reported to be particularly slow.[1]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the standard method for the deprotection of an N-trityl serine ester using a TFA "cleavage cocktail".

Materials:

  • N-trityl-L-serine methyl ester

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (deionized)

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the N-trityl-L-serine methyl ester in DCM (e.g., 10 mL per 1 g of substrate) in a round-bottom flask.

  • Prepare the cleavage cocktail by mixing TFA, TIS, and water in a ratio of 95:2.5:2.5 (v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the solution of the protected serine ester at room temperature with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Precipitate the crude product by adding cold diethyl ether to the residue.

  • Collect the precipitated product by filtration or centrifugation.

  • Wash the product with cold diethyl ether to remove the triphenylmethane byproduct and residual scavengers.

  • Dry the product under vacuum.

TFA_Deprotection_Workflow cluster_start Preparation cluster_reaction Deprotection Reaction cluster_workup Work-up & Isolation cluster_end Final Product Start N-trityl-Serine Ester Dissolve Dissolve in DCM Start->Dissolve Step 1 Add_Cocktail Add TFA/TIS/H2O (95:2.5:2.5) Dissolve->Add_Cocktail Step 2 Stir Stir at RT (1-4 hours) Add_Cocktail->Stir Step 3 Evaporate Concentrate in vacuo Stir->Evaporate Step 4 Precipitate Precipitate with cold Et2O Evaporate->Precipitate Step 5 Isolate Filter/Centrifuge Precipitate->Isolate Step 6 Wash Wash with cold Et2O Isolate->Wash Step 7 End Deprotected Serine Ester Wash->End Step 8 Mild_Acid_Deprotection_Workflow Start N-trityl-Serine Ester Dissolve Dissolve in HFIP Start->Dissolve Add_HCl Add 0.1 N HCl in HFIP (optional TIS) Dissolve->Add_HCl Stir Stir at RT (15-60 min) Add_HCl->Stir Evaporate Remove Solvent Stir->Evaporate Purify Purify by Chromatography Evaporate->Purify End Deprotected Serine Ester Purify->End CTH_Deprotection_Workflow Start N-trityl-Serine Ester Dissolve Dissolve in MeOH Start->Dissolve Add_Catalyst Add 10% Pd/C Dissolve->Add_Catalyst Add_Donor Add Formic Acid Add_Catalyst->Add_Donor Stir Stir at RT (1-3 hours) Add_Donor->Stir Filter Filter through Celite Stir->Filter Evaporate Remove Solvent Filter->Evaporate End Deprotected Serine Ester Evaporate->End

References

Application Notes for the Chiral HPLC Analysis of N-(Triphenylmethyl)-DL-serine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Triphenylmethyl)-DL-serine Methyl Ester is a protected, racemic amino acid derivative commonly used in peptide synthesis and other areas of organic chemistry. The determination of its enantiomeric composition is crucial for quality control, stereoselective synthesis monitoring, and assessing the stereochemical purity of final products. High-Performance Liquid Chromatography (HPLC) is the premier technique for this analysis.

This document provides detailed protocols for two distinct and robust chiral HPLC methods for the separation and quantification of the D- and L-enantiomers of this compound. Due to the absence of a specific published method for this exact analyte, the following protocols are expertly developed based on established methodologies for structurally analogous N-trityl protected amino acid esters. The presence of the triphenylmethyl (trityl) group provides a strong chromophore, enabling direct UV detection without the need for derivatization.

The two methods presented utilize different types of widely successful Chiral Stationary Phases (CSPs):

  • Method 1: A polysaccharide-based CSP operating in normal-phase mode.

  • Method 2: A macrocyclic glycopeptide-based CSP operating in polar organic mode.

These application notes offer a comprehensive guide to method selection, implementation, and data interpretation.

Method 1: Normal-Phase Chiral HPLC on a Polysaccharide-Based CSP

Application Note

Polysaccharide-based chiral stationary phases, such as those derived from amylose or cellulose phenylcarbamates, are highly effective for the enantioseparation of a wide range of racemic compounds, including N-protected amino acid derivatives. The separation mechanism relies on a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral polymer. For N-trityl derivatives, the bulky aromatic trityl group plays a significant role in the chiral recognition process. This method provides excellent resolution and is a reliable choice for baseline separation of the enantiomers of this compound.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).

  • Solvents: HPLC grade n-Hexane and 2-Propanol (IPA).

  • Analyte: this compound.

2. Chromatographic Conditions:

ParameterCondition
Column Amylose tris(3,5-dimethylphenylcarbamate) CSP (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of racemic this compound at 1.0 mg/mL in the mobile phase. Prepare working standards by diluting the stock solution to a final concentration of approximately 0.1 mg/mL in the mobile phase.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

4. Data Analysis:

  • Identify the peaks corresponding to the D- and L-enantiomers based on their retention times.

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively).

Expected Quantitative Data (Illustrative)

The following table summarizes the expected performance of the method. Actual retention times and resolution may vary depending on the specific HPLC system and column batch.

ParameterExpected Value
Retention Time (t_R1) ~ 12.5 min
Retention Time (t_R2) ~ 15.0 min
Separation Factor (α) ≥ 1.2
Resolution (R_s) ≥ 2.0

Method 2: Polar Organic Mode Chiral HPLC on a Macrocyclic Glycopeptide-Based CSP

Application Note

Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, offer a unique and powerful alternative for chiral separations. These CSPs are highly versatile and can operate in reversed-phase, polar organic, and normal-phase modes. In the polar organic mode, using a mobile phase like methanol or ethanol, the separation is governed by a complex set of interactions including hydrogen bonding, inclusion complexation into the macrocyclic basket, and ionic interactions. This method is particularly well-suited for N-protected amino acids and often provides a different elution order and selectivity compared to polysaccharide phases.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Chiral Stationary Phase: Teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC™ T, 250 x 4.6 mm, 5 µm).

  • Solvent: HPLC grade Methanol.

  • Analyte: this compound.

2. Chromatographic Conditions:

ParameterCondition
Column Teicoplanin-based CSP (250 x 4.6 mm, 5 µm)
Mobile Phase 100% Methanol
Flow Rate 0.8 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 5 µL
Run Time Approximately 25 minutes

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of racemic this compound at 1.0 mg/mL in methanol. Prepare working standards by diluting the stock solution to a final concentration of approximately 0.1 mg/mL in methanol.

  • Sample Solution: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

4. Data Analysis:

  • Follow the same procedure as described in Method 1 for peak identification, integration, and calculation of enantiomeric excess.

Expected Quantitative Data (Illustrative)

The following table summarizes the expected performance of the method. Actual retention times and resolution may vary.

ParameterExpected Value
Retention Time (t_R1) ~ 16.0 min
Retention Time (t_R2) ~ 19.5 min
Separation Factor (α) ≥ 1.2
Resolution (R_s) ≥ 1.8

Visualized Workflows

The following diagrams illustrate the general experimental workflows for sample preparation and HPLC analysis.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Interpretation start Start: Obtain Sample dissolve Dissolve Sample in Mobile Phase/Methanol start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter vial Transfer to HPLC Vial filter->vial inject Inject into HPLC System vial->inject Autosampler separate Enantiomeric Separation on Chiral Column inject->separate detect UV Detection at 230 nm separate->detect data Data Acquisition & Chromatogram Generation detect->data integrate Integrate Peak Areas data->integrate calculate Calculate % Enantiomeric Excess (ee) integrate->calculate report Report Results calculate->report

Caption: General workflow for sample preparation and HPLC analysis.

G cluster_0 Method Selection Logic start Need to separate N-Trityl-DL-serine Methyl Ester? csp_type Available Chiral Stationary Phase? start->csp_type method1 Method 1: Polysaccharide CSP (Normal Phase) csp_type->method1 Polysaccharide method2 Method 2: Macrocyclic Glycopeptide CSP (Polar Organic Mode) csp_type->method2 Macrocyclic Glycopeptide

Caption: Decision logic for selecting an appropriate HPLC method.

Application Notes and Protocols for the Purification of N-Trityl-DL-serine Methyl Ester by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Trityl-DL-serine Methyl Ester is a crucial building block in peptide synthesis and drug development. The trityl (triphenylmethyl) protecting group on the amine functionality allows for selective reactions at other sites of the molecule. Following its synthesis, purification is essential to remove unreacted starting materials, by-products, and other impurities. Column chromatography is a widely employed and effective method for achieving high purity of this compound. This document provides a detailed protocol for the purification of N-Trityl-DL-serine Methyl Ester using silica gel column chromatography. The methodology is based on established principles for the purification of N-trityl protected amino acid esters.

Principle of Separation

The purification by silica gel column chromatography is based on the principle of normal-phase chromatography. The stationary phase, silica gel, is polar, while the mobile phase is a less polar organic solvent mixture. N-Trityl-DL-serine Methyl Ester, with its large, hydrophobic trityl group and more polar serine methyl ester backbone, will have a moderate polarity. By carefully selecting the mobile phase composition, a differential partitioning of the target compound and impurities between the stationary and mobile phases can be achieved, leading to their effective separation. Less polar impurities will elute first, followed by the desired product, while more polar impurities will be retained longer on the column. Due to the presence of a secondary amine, tailing on the silica gel can be an issue; this is mitigated by the addition of a small amount of a basic modifier, such as triethylamine, to the mobile phase.

Materials and Equipment

Reagents and Consumables Equipment
Crude N-Trityl-DL-serine Methyl EsterGlass Chromatography Column
Silica Gel (230-400 mesh)Fraction Collector (optional)
Dichloromethane (DCM), HPLC gradeRotary Evaporator
Methanol (MeOH), HPLC gradeThin-Layer Chromatography (TLC) Plates
Triethylamine (Et3N), HPLC gradeTLC Developing Chamber
Hexane, HPLC gradeUV Lamp (254 nm)
Ethyl Acetate, HPLC gradeGlass Test Tubes or Vials for fractions
TLC Stains (e.g., potassium permanganate)Beakers, Erlenmeyer Flasks, and Funnels

Experimental Protocol

Thin-Layer Chromatography (TLC) Analysis of Crude Product

Before performing column chromatography, it is essential to analyze the crude product by TLC to determine the optimal mobile phase for separation.

  • Prepare TLC Chambers: Prepare several TLC chambers with different solvent systems. A good starting point for N-trityl protected amino esters is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol.

  • Spot the TLC Plate: Dissolve a small amount of the crude N-Trityl-DL-serine Methyl Ester in a suitable solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the TLC Plate: Place the spotted TLC plate in a developing chamber containing the chosen solvent system. Allow the solvent front to travel up the plate.

  • Visualize the Spots: After development, remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp (the trityl group is UV active) and/or by staining with an appropriate reagent (e.g., potassium permanganate).

  • Determine the Optimal Solvent System: The ideal solvent system will show good separation between the desired product spot and any impurity spots, with the product having a retention factor (Rf) of approximately 0.2-0.4.

Table 1: Representative TLC Data for Solvent System Optimization

Solvent System (v/v/v)Rf of ProductRf of Impurity 1 (less polar)Rf of Impurity 2 (more polar)Observations
Hexane:Ethyl Acetate (70:30)~0.35~0.60~0.10Good separation, suitable for column.
Dichloromethane:Methanol (98:2)~0.40~0.75~0.15Good separation, slightly faster elution.
Dichloromethane:Methanol:Triethylamine (97:2:1)~0.40~0.75~0.15Sharper spots, reduced tailing.[1]
Column Chromatography Protocol

Based on the TLC analysis, a gradient elution from a less polar to a more polar mobile phase is recommended for optimal purification.

  • Column Packing (Slurry Method):

    • Secure a glass chromatography column vertically.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., Dichloromethane with 1% Triethylamine).[1]

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude N-Trityl-DL-serine Methyl Ester in a minimal amount of the initial mobile phase.

    • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

    • Drain the solvent until the sample has fully entered the silica gel.

    • Gently add a small layer of the initial mobile phase to wash the sides of the column and allow it to enter the silica bed.

  • Elution:

    • Carefully fill the column with the initial mobile phase.

    • Begin collecting fractions.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol). A suggested gradient is from 0% to 5% methanol in dichloromethane (containing 1% triethylamine).[1]

  • Fraction Analysis:

    • Monitor the elution of compounds by spotting collected fractions onto TLC plates and developing them in the optimized TLC solvent system.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified N-Trityl-DL-serine Methyl Ester.

Table 2: Summary of Column Chromatography Parameters

ParameterRecommended Conditions
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of 0-5% Methanol in Dichloromethane with 1% Triethylamine.[1]
Column Dimensions Dependent on the amount of crude product (e.g., 2-5 cm diameter for 1-10 g of crude)
Elution Mode Gradient
Detection TLC with UV visualization (254 nm) and/or chemical staining
Expected Purity >98% (as determined by HPLC or NMR)
Expected Yield 80-95% (dependent on the purity of the crude product)

Workflow and Diagrams

The overall workflow for the purification of N-Trityl-DL-serine Methyl Ester is depicted below.

PurificationWorkflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Final Analysis CrudeProduct Crude N-Trityl-DL-serine Methyl Ester TLC_Analysis TLC Analysis for Solvent System Optimization CrudeProduct->TLC_Analysis Analyze Column_Packing Column Packing (Silica Gel Slurry) TLC_Analysis->Column_Packing Inform Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Gradient Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Identify Pure Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal PureProduct Purified N-Trityl-DL-serine Methyl Ester Solvent_Removal->PureProduct Purity_Check Purity and Identity Confirmation (HPLC, NMR, MS) PureProduct->Purity_Check Verify

Caption: Workflow for the purification of N-Trityl-DL-serine Methyl Ester.

Conclusion

The described column chromatography protocol provides a reliable method for the purification of N-Trityl-DL-serine Methyl Ester, yielding a product of high purity suitable for subsequent applications in peptide synthesis and other areas of chemical research. The key to successful purification lies in the careful optimization of the mobile phase using TLC and the use of a basic modifier to ensure sharp elution bands. The provided parameters and workflow serve as a comprehensive guide for researchers and professionals in the field.

References

Application Notes and Protocols for the Chiral Separation of DL-Serine Methyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chiral Separation of DL-Serine Methyl Ester

The separation of racemic mixtures of DL-serine methyl ester and its derivatives into their individual enantiomers is a critical process in the fields of pharmaceuticals, agrochemicals, and fine chemical synthesis.[1][2] The biological activity of chiral molecules often resides in only one of the enantiomers, making the production of enantiomerically pure compounds essential.[3] This document provides detailed application notes and protocols for the chiral resolution of DL-serine methyl ester derivatives using various techniques, including high-performance liquid chromatography (HPLC) and gas chromatography (GC).

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a powerful and widely used technique for the analytical and preparative separation of enantiomers.[2][4] The separation can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.[1][5]

Direct Chiral Separation using Chiral Stationary Phases (CSPs)

Direct separation on a CSP is often the preferred method as it is straightforward and avoids potential complications from derivatization reactions.[6] Polysaccharide-based and macrocyclic glycopeptide CSPs are commonly employed for the resolution of amino acid esters.[1][4][7]

Table 1: HPLC Conditions for Direct Chiral Separation of Amino Acid Ester Derivatives

Chiral Stationary Phase (CSP)Column TypeMobile PhaseAnalytesKey FindingsReference
Polysaccharide PhenylcarbamatesChiralpak IA, Chiralpak AD-HIsopropanol/Hexaneα-amino acid ethyl esters (as NBD derivatives)Chiralpak IA and Chiralpak AD-H columns showed superior performance for the resolution of α-amino acid esters.[2]
Macrocyclic GlycopeptideAstec CHIROBIOTIC™ TMethanol/Water with TFA and TEAUnderivatized amino acid estersSuitable for the direct separation of underivatized amino acid esters.[7]
Norvancomycin-bondedNVC-CSPReversed-phase modeDansyl-amino acidsEnantioseparation was controlled enthalpically for most compounds.[8]
Amylose derivativeCHIRALPAK® AD™Heptane/Ethanol/Trifluoroacetic acidN-tert-butyloxycarbonyl amino acidsVersatile for various derivatized amino acids.[7]
Protocol 1: Direct Chiral HPLC Separation

This protocol provides a general procedure for the direct chiral separation of DL-serine methyl ester derivatives. Optimization of the mobile phase composition and temperature may be required for specific derivatives.

Instrumentation:

  • HPLC system with a UV or fluorescence detector[2][4]

  • Chiral column (e.g., polysaccharide-based or macrocyclic glycopeptide-based)[4][7]

Materials:

  • DL-Serine methyl ester derivative sample

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, methanol, water)[2][4][7]

  • Additives (optional, e.g., trifluoroacetic acid (TFA), triethylamine (TEA))[7]

Procedure:

  • Sample Preparation: Dissolve the DL-serine methyl ester derivative sample in the mobile phase to a concentration of approximately 1 mg/mL.[7]

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of solvents. For example, a common mobile phase for polysaccharide-based CSPs is a mixture of hexane and a polar modifier like isopropanol or ethanol.[2][4] For macrocyclic glycopeptide CSPs, a mixture of methanol and water can be used.[7] Degas the mobile phase before use.

  • Column Equilibration: Equilibrate the chiral column with the mobile phase at a typical flow rate of 0.5 - 1.0 mL/min until a stable baseline is achieved.[1][7]

  • Injection: Inject 10 µL of the sample solution onto the column.[7]

  • Detection: Monitor the elution of the enantiomers using a UV detector (e.g., at 210 nm) or a fluorescence detector if the derivative is fluorescent.[2][7]

  • Data Analysis: Determine the retention times, resolution, and enantiomeric excess from the resulting chromatogram.

Indirect Chiral Separation via Diastereomer Formation

This method involves reacting the DL-serine methyl ester with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard reversed-phase column (e.g., C18).[1][5]

Common Chiral Derivatizing Agents:

  • Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)

  • Sanger's reagent (1-fluoro-2,4-dinitrobenzene)

  • o-Phthalaldehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine)[1][5]

Table 2: HPLC Conditions for Indirect Chiral Separation

Derivatizing AgentColumn TypeMobile PhaseDetectionReference
Marfey's reagent, Sanger's reagent, OPA/chiral thiolReversed-phase C18Gradient of aqueous buffer (e.g., phosphate buffer or formic acid) and organic solvent (e.g., acetonitrile or methanol)UV or Fluorescence[1]
OPA and N-acetyl-L-cysteine (NAC)Reversed-phase HPLCPhosphate buffer and methanolElectrochemical Detector (ECD)[5]
Protocol 2: Indirect Chiral HPLC Separation after Derivatization with OPA/N-acetyl-L-cysteine

This protocol is based on the derivatization of amino acids with o-phthalaldehyde (OPA) and a chiral thiol, N-acetyl-L-cysteine (NAC), to form fluorescent diastereomeric isoindole derivatives.[5]

Instrumentation:

  • HPLC system with a fluorescence or electrochemical detector

  • Standard reversed-phase C18 column

Materials:

  • DL-Serine methyl ester sample

  • o-Phthalaldehyde (OPA)

  • N-acetyl-L-cysteine (NAC)

  • Borate buffer (pH 8.8)

  • Methanol, Acetonitrile

  • Formic acid

Procedure:

  • Derivatization:

    • Prepare a derivatizing solution containing OPA and NAC in a borate buffer.

    • Mix the DL-serine methyl ester sample with the derivatizing solution.

    • Allow the reaction to proceed for a specified time at room temperature.[5]

  • Sample Preparation: Acidify the reaction mixture with formic acid to stop the reaction.[9]

  • HPLC Analysis:

    • Equilibrate the C18 column with the mobile phase (e.g., a gradient of phosphate buffer and methanol).[5]

    • Inject the derivatized sample.

    • Monitor the separation of the diastereomers using a fluorescence or electrochemical detector.[5]

    • The flow rate is typically between 0.5 - 1.5 mL/min.[1]

Gas Chromatography (GC) Method

For GC analysis, the DL-serine methyl ester must be derivatized to increase its volatility.[1] A common derivatization method is the conversion to its N-trifluoroacetyl (TFA) derivative.[1]

Table 3: GC Conditions for Chiral Separation of Amino Acid Derivatives

DerivatizationChiral Stationary PhaseTemperature ProgramDetectionKey FindingsReference
N-trifluoroacetyl (TFA)Polysiloxanes with chiral groupsTemperature program between 90 and 175 °CNot specifiedAllows for rapid separation of most protein amino acid enantiomers.[10]
Heptafluorobutyl chloroformate (HFBCF) and methylamineChirasil-L-Val capillary columnNot specifiedMass Spectrometry (MS)Suitable for chiral profiling of secondary amino acids in biological matrices.[11][12]
Protocol 3: Chiral GC Separation after N-Trifluoroacetyl Derivatization

This protocol describes a general procedure for the chiral GC separation of DL-serine methyl ester after derivatization.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Chiral capillary column (e.g., Chirasil-L-Val)[11]

Materials:

  • DL-Serine methyl ester sample

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (or other suitable solvent)

  • Anhydrous sodium sulfate

  • Hexane

Procedure:

  • Derivatization:

    • Thoroughly dry the sample containing DL-serine methyl ester.[1]

    • Add a solution of trifluoroacetic anhydride (TFAA) in dichloromethane.[1]

    • Heat the mixture (e.g., at 100 °C for 1 hour) to complete the derivatization.[1]

    • Evaporate the excess reagent and solvent under a stream of nitrogen.[1]

    • Redissolve the derivative in hexane for injection.[1]

  • GC Analysis:

    • Inject the derivatized sample into the GC.

    • Use a suitable temperature program to separate the enantiomers on the chiral column. For example, a program from 90 to 175 °C can be used for amino acid derivatives.[10]

    • Detect the separated enantiomers using an FID or MS.

Experimental Workflow and Signaling Pathway Diagrams

Below are diagrams illustrating the general workflow for chiral separation and the logic of direct versus indirect chromatographic methods.

Chiral_Separation_Workflow cluster_sample Sample Preparation cluster_separation Separation cluster_analysis Analysis Racemic_Mixture DL-Serine Methyl Ester Derivative Derivatization Derivatization (for Indirect/GC) Racemic_Mixture->Derivatization Optional Chromatography Chromatography (HPLC or GC) Racemic_Mixture->Chromatography Derivatization->Chromatography Detection Detection (UV, FL, MS) Chromatography->Detection Data_Analysis Data Analysis (Resolution, ee%) Detection->Data_Analysis Enantiomers Separated Enantiomers Data_Analysis->Enantiomers Direct_vs_Indirect_Separation cluster_direct Direct Method cluster_indirect Indirect Method Start Racemic Mixture (Enantiomers) CSP Chiral Stationary Phase (CSP) Start->CSP Interaction Derivatizing_Agent Chiral Derivatizing Agent Start->Derivatizing_Agent Reaction Separated_Direct Separated Enantiomers CSP->Separated_Direct Diastereomers Diastereomers Derivatizing_Agent->Diastereomers Achiral_Column Achiral Column Diastereomers->Achiral_Column Separated_Indirect Separated Diastereomers Achiral_Column->Separated_Indirect

References

Applications of Trt-DL-Ser-OMe in the Synthesis of Unnatural Amino Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unnatural amino acids (UAAs) are pivotal components in modern drug discovery and chemical biology. Their incorporation into peptides and other molecular scaffolds can enhance biological activity, improve metabolic stability, and introduce novel functionalities. Trt-DL-Ser-OMe (N-Trityl-DL-serine methyl ester) serves as a versatile and highly valuable starting material for the synthesis of a wide array of β-substituted α-amino acids. The trityl (Trt) protecting group on the α-amino function provides steric bulk that effectively prevents undesirable side reactions, such as racemization and elimination to dehydroalanine under various reaction conditions. The methyl ester at the C-terminus allows for straightforward manipulation and subsequent hydrolysis.

This document provides detailed application notes and experimental protocols for the utilization of Trt-DL-Ser-OMe in the synthesis of diverse unnatural amino acids via two primary pathways: activation of the hydroxyl group followed by nucleophilic substitution, and conversion to a dehydroalanine intermediate followed by Michael addition.

Key Synthetic Strategies

Trt-DL-Ser-OMe is a strategic precursor for generating β-substituted amino acids primarily through two robust synthetic routes:

  • Hydroxyl Group Activation and Nucleophilic Substitution: The β-hydroxyl group of the serine backbone can be converted into a good leaving group (e.g., tosylate, mesylate) or activated in-situ (e.g., via the Mitsunobu reaction). Subsequent substitution with a variety of nucleophiles allows for the introduction of diverse functionalities at the β-position.

  • Formation of Dehydroalanine and Conjugate Addition: Elimination of the hydroxyl group from Trt-DL-Ser-OMe yields the corresponding N-Trityl-dehydroalanine methyl ester. This α,β-unsaturated amino acid derivative is an excellent Michael acceptor, readily undergoing conjugate addition with a broad range of nucleophiles to generate various β-substituted amino acids.[1]

Data Presentation: Synthesis of β-Substituted Amino Acids from Serine Derivatives

The following table summarizes representative quantitative data for the synthesis of β-substituted amino acids using methods analogous to those applicable to Trt-DL-Ser-OMe.

EntryStarting MaterialReaction TypeNucleophile/ReagentProductYield (%)Reference
1N-Trityl-L-serine allyl esterMitsunobuN-Boc p-toluenesulfonamideOrthogonally protected α,β-diaminopropionic acid72[2]
2N-Trityl-L-serine methyl esterMitsunobuPhthalimideN-Trityl-β-phthalimido-alanine methyl esterExcellent[2]
3N-Acyl-N-(tert-butoxycarbonyl)dehydroalanine methyl esterMichael AdditionBenzylamineN-Acyl-N-Boc-β-benzylamino-alanine methyl esterHigh[1]
4N-Boc-dehydroalanine methyl esterMichael AdditionThiophenolN-Boc-β-phenylthio-alanine methyl ester85[3]
5N-PhthaloylserineOne-pot esterification/elimination2-bromopropane, Cs₂CO₃N-Phthaloyl-dehydroalanine isopropyl ester69[4]
6N-Boc SerineOne-pot esterification/eliminationEthyl iodide, Cs₂CO₃N-Boc-dehydroalanine ethyl ester68[4]

Experimental Protocols

Protocol 1: Synthesis of N-Trityl-β-(phthalimido)-DL-alanine methyl ester via Mitsunobu Reaction

This protocol details the substitution of the hydroxyl group of Trt-DL-Ser-OMe with a nitrogen nucleophile using a Mitsunobu reaction. The N-trityl group is crucial for preventing the formation of the dehydroalanine byproduct.[2]

Materials:

  • Trt-DL-Ser-OMe

  • Phthalimide

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of Trt-DL-Ser-OMe (1.0 eq) and phthalimide (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexanes and ethyl acetate) to afford the desired N-Trityl-β-(phthalimido)-DL-alanine methyl ester.

Expected Outcome:

This procedure is expected to yield the desired product in high yield, as the trityl group effectively suppresses the competing elimination reaction.

Protocol 2: Synthesis of N-Trityl-DL-dehydroalanine methyl ester

This protocol describes the dehydration of Trt-DL-Ser-OMe to form the corresponding dehydroalanine derivative, a key intermediate for Michael addition reactions.

Materials:

  • Trt-DL-Ser-OMe

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step A: Tosylation of Trt-DL-Ser-OMe

  • Dissolve Trt-DL-Ser-OMe (1.0 eq) in a minimal amount of pyridine and cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight.

  • Pour the reaction mixture into ice-water and extract with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Trityl-β-O-tosyl-DL-serine methyl ester, which can be used in the next step without further purification.

Step B: Elimination to form Dehydroalanine

  • Dissolve the crude tosylated intermediate from Step A in dichloromethane.

  • Add DBU (1.5 eq) to the solution and stir at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with 1 M HCl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield N-Trityl-DL-dehydroalanine methyl ester.

Protocol 3: Michael Addition of a Thiol to N-Trityl-DL-dehydroalanine methyl ester

This protocol illustrates the synthesis of a β-thio-substituted amino acid via conjugate addition to the dehydroalanine intermediate.[3]

Materials:

  • N-Trityl-DL-dehydroalanine methyl ester

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Triethylamine (TEA) or Sodium ethoxide (NaOEt)

  • Methanol or Ethanol

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Trityl-DL-dehydroalanine methyl ester (1.0 eq) and the desired thiol (1.1 eq) in methanol or ethanol.

  • Add a catalytic amount of a base such as triethylamine or sodium ethoxide.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the desired β-thio-substituted amino acid derivative.

Visualizations

experimental_workflow_mitsunobu start Trt-DL-Ser-OMe + Phthalimide + PPh₃ in THF step1 Cool to 0°C start->step1 1. step2 Add DEAD/DIAD dropwise step1->step2 2. step3 Warm to RT, stir 12-24h step2->step3 3. workup Work-up: - Solvent removal - EtOAc extraction - Washes (NaHCO₃, Brine) - Drying and concentration step3->workup 4. purification Silica Gel Chromatography workup->purification 5. product N-Trityl-β-(phthalimido) -DL-alanine methyl ester purification->product 6.

Caption: Workflow for the Mitsunobu reaction of Trt-DL-Ser-OMe.

experimental_workflow_dha_synthesis cluster_tosylation Step A: Tosylation cluster_elimination Step B: Elimination start_A Trt-DL-Ser-OMe in Pyridine step1_A Add TsCl at 0°C start_A->step1_A step2_A Stir and warm to RT step1_A->step2_A workup_A Work-up and Extraction step2_A->workup_A intermediate Crude N-Trityl-β-O-tosyl -DL-serine methyl ester workup_A->intermediate start_B Dissolve Intermediate in DCM intermediate->start_B step1_B Add DBU, stir at RT start_B->step1_B workup_B Work-up and Purification step1_B->workup_B product_B N-Trityl-DL-dehydroalanine methyl ester workup_B->product_B

Caption: Two-step synthesis of N-Trityl-DL-dehydroalanine methyl ester.

experimental_workflow_michael_addition start N-Trityl-DL-dehydroalanine methyl ester + Thiol in Alcohol step1 Add catalytic base (TEA or NaOEt) start->step1 1. step2 Stir at RT 2-12h step1->step2 2. workup Work-up: - Solvent removal - DCM extraction - Washes (NH₄Cl, Brine) - Drying and concentration step2->workup 3. purification Silica Gel Chromatography workup->purification 4. product β-Thio-substituted -DL-alanine derivative purification->product 5.

Caption: Workflow for the Michael addition to N-Trityl-DL-dehydroalanine.

Conclusion

Trt-DL-Ser-OMe is a highly effective and versatile building block for the synthesis of a broad spectrum of unnatural amino acids. The protocols provided herein offer robust and reproducible methods for the generation of β-substituted alanine derivatives. The strategic use of the N-trityl protecting group is key to the success of these transformations, minimizing side reactions and leading to high yields of the desired products. These synthetic routes provide researchers and drug development professionals with powerful tools to create novel molecular entities with tailored properties for a wide range of applications.

References

Application Notes and Protocol for N-tritylation of DL-Serine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of functional groups is a critical strategy in the multi-step synthesis of complex molecules such as peptides and pharmaceuticals. The trityl (triphenylmethyl, Tr) group is a widely used protecting group for amines, prized for its steric bulk and its lability under mild acidic conditions, which allows for selective deprotection without affecting other acid-sensitive protecting groups. This document provides a detailed protocol for the N-tritylation of DL-serine methyl ester, a valuable building block in synthetic organic chemistry. The protocol is adapted from established methods for the N-tritylation of amino acid esters.[1][2]

Data Presentation

The following table summarizes the key quantitative data for the N-tritylation of DL-serine methyl ester.

ParameterValueReference
Starting Material DL-Serine Methyl Ester Hydrochloride
Reagents Triphenylmethyl Chloride (Trityl Chloride)
Triethylamine (Et3N)
Solvent Dichloromethane (CH2Cl2)
Reaction Time Overnight[3]
Reaction Temperature 0 °C to Room Temperature[3]
Expected Yield ~90%[1]
Product N-trityl-DL-serine methyl ester
Molecular Formula C23H23NO3[3][4]
Molecular Weight 361.43 g/mol [3][4]
Appearance White to light yellow powder/crystal[3]
Melting Point 148-150 °C (for L-enantiomer)[3][4][5]
Solubility Soluble in methanol and dichloromethane[3][4]

Experimental Workflow

The following diagram illustrates the workflow for the N-tritylation of DL-serine methyl ester.

N_tritylation_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start DL-Serine Methyl Ester HCl + Trityl Chloride in Dichloromethane cooling Cool to 0 °C start->cooling Suspend base_add Slowly add Triethylamine cooling->base_add Under N2 warm Warm to Room Temperature base_add->warm stir Stir Overnight warm->stir quench Quench with sat. NaHCO3 stir->quench extract Extract with Dichloromethane quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate product N-trityl-DL-serine methyl ester concentrate->product

References

Application Note: Monitoring the Synthesis of N-(Triphenylmethyl)-DL-serine Methyl Ester by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the synthesis of N-(Triphenylmethyl)-DL-serine Methyl Ester and a robust method for monitoring the reaction progress using thin-layer chromatography (TLC). The N-tritylation of DL-serine methyl ester is a common protection step in peptide synthesis and medicinal chemistry. Efficiently monitoring this reaction is crucial for optimizing reaction times, ensuring complete conversion of the starting material, and minimizing impurity formation. This document outlines the necessary reagents, a step-by-step synthesis procedure, and a systematic TLC protocol, including mobile phase selection, visualization techniques, and interpretation of results.

Introduction

The triphenylmethyl (trityl, Trt) group is a widely used acid-labile protecting group for amines, particularly in the synthesis of peptides and other complex organic molecules.[1] The synthesis of this compound involves the reaction of DL-serine methyl ester with trityl chloride in the presence of a base. Thin-layer chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique used to monitor the progress of organic reactions.[2] It allows for the qualitative assessment of the presence of starting materials, products, and by-products, thereby determining the reaction endpoint. This protocol provides a reliable method for synthesizing the title compound and monitoring its formation in real-time.

Principle of the Reaction and TLC Monitoring

The synthesis proceeds via a nucleophilic substitution reaction where the primary amine of DL-serine methyl ester attacks the electrophilic carbon of trityl chloride. A tertiary amine base, such as triethylamine, is used to neutralize the hydrochloric acid generated during the reaction.

Reaction Scheme: (DL)-Serine Methyl Ester Hydrochloride + Trityl Chloride --(Triethylamine, CH₂Cl₂)--> this compound + Triethylamine Hydrochloride

The progress of this reaction is monitored by TLC based on the significant difference in polarity between the reactants and the product. The starting material, DL-serine methyl ester, is highly polar. In contrast, the product, this compound, is significantly less polar due to the large, nonpolar trityl group. This difference allows for their effective separation on a polar stationary phase (silica gel) with an appropriate mobile phase.

Experimental Protocols

3.1. Synthesis of this compound

This procedure is adapted from general methods for the N-tritylation of amino acid esters.[3]

Materials:

  • DL-Serine methyl ester hydrochloride

  • Triphenylmethyl chloride (Trityl chloride, Trt-Cl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add DL-serine methyl ester hydrochloride (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to suspend the solid.

  • Cool the suspension in an ice bath.

  • Slowly add triethylamine (2.2 eq) to the stirred suspension. Stir for 15-20 minutes at 0 °C to liberate the free amine.

  • In a separate container, dissolve trityl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the trityl chloride solution dropwise to the reaction mixture at 0 °C.

  • Remove the ice bath and allow the reaction to stir vigorously at room temperature.

  • Monitor the reaction progress by TLC every 30-60 minutes.

3.2. TLC Monitoring Protocol

Materials:

  • TLC plates (Silica Gel 60 F254)

  • TLC developing chamber

  • Capillary tubes for spotting

  • Mobile Phase (Eluent): Hexane:Ethyl Acetate (7:3 v/v)

  • Visualization tools: UV lamp (254 nm), Ninhydrin spray reagent, heat gun or oven.[4]

  • Reaction mixture aliquots

  • Reference standards (if available): DL-serine methyl ester, Trityl chloride.

Procedure:

  • Prepare the TLC Chamber: Pour the Hexane:Ethyl Acetate (7:3) mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor and close the lid. Allow it to equilibrate for at least 15 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the silica gel plate. Mark distinct lanes for spotting.

  • Spot the Plate:

    • Lane 1 (Starting Material - SM): If available, spot a dilute solution of DL-serine methyl ester.

    • Lane 2 (Co-reactant - C): If available, spot a dilute solution of trityl chloride.

    • Lane 3 (Reaction Mixture - R): Using a capillary tube, take a small aliquot from the reaction mixture, dilute it with a small amount of DCM, and spot it on the baseline.

    • Lane 4 (Co-spot - S+R): On the same spot, first apply the starting material (Lane 1) and then the reaction mixture (Lane 3). This helps confirm the identity of the starting material spot in the reaction lane.

  • Develop the Plate: Place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level. Close the lid and allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Dry the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualize the Spots:

    • UV Light: View the dried plate under a UV lamp (254 nm). The trityl-containing compounds (trityl chloride and the product) will appear as dark spots. Circle these spots with a pencil.

    • Ninhydrin Stain: Spray the plate evenly with ninhydrin reagent.[4] Heat the plate gently with a heat gun or in an oven (~100 °C) for a few minutes until colored spots appear. The starting material (DL-serine methyl ester), which has a primary amine, will develop a distinct purple or blue spot (Ruhemann's purple).[4] The product has a secondary amine and may not stain or may produce a different color (e.g., yellow/orange).

Data Presentation and Interpretation

The reaction is considered complete when the starting material spot (DL-serine methyl ester) is no longer visible in the reaction mixture lane.

Table 1: Expected TLC Data for the N-Tritylation of DL-Serine Methyl Ester

CompoundExpected PolarityExpected Rf Value*Visualization (UV, 254 nm)Visualization (Ninhydrin)
DL-Serine Methyl Ester (Starting Material)HighLow (0.0 - 0.1)InactivePurple/Blue Spot
Trityl Chloride (Co-reactant)LowHigh (0.8 - 0.9)Active (Dark Spot)Inactive
N-(Trityl)-DL-serine Methyl Ester (Product)IntermediateMedium (0.4 - 0.6)Active (Dark Spot)Weakly active or Inactive
Triphenylmethanol (By-product)IntermediateMedium (0.3 - 0.5)Active (Dark Spot)Inactive

*Rf (Retardation factor) = (distance traveled by substance) / (distance traveled by solvent front). Values are estimates and may vary based on exact conditions. Triphenylmethanol is a common by-product from the hydrolysis of trityl chloride if moisture is present.

Interpretation:

  • At t=0: A low Rf spot (ninhydrin positive, UV negative) for the serine ester and a high Rf spot (UV active) for trityl chloride will be prominent in the reaction lane.

  • During reaction: The intensity of the starting material spot will decrease while a new, intermediate Rf spot (UV active) corresponding to the product will appear and intensify.

  • At completion: The starting material spot (low Rf, ninhydrin positive) will be completely absent from the reaction lane, indicating full consumption. The dominant spot will be the product at the medium Rf value.

Visualization of Workflow

The logical workflow for monitoring the synthesis is depicted below. This diagram illustrates the iterative process of sampling, analysis, and decision-making.

G cluster_0 Synthesis cluster_1 TLC Monitoring Cycle cluster_2 Decision A 1. Set up Reaction (Serine Ester + Trt-Cl + TEA) B 2. Withdraw Aliquot (t = x hours) A->B Start Monitoring C 3. Spot & Develop TLC Plate B->C D 4. Visualize Plate (UV & Ninhydrin) C->D E 5. Analyze Chromatogram D->E F Continue Reaction E->F SM Present G Reaction Complete (Proceed to Workup) E->G SM Absent H Reaction Stalled (Troubleshoot) E->H No Change F->B Wait 30-60 min

Caption: Workflow for TLC Monitoring of N-Tritylation.

Conclusion

Thin-layer chromatography is a highly effective and practical tool for monitoring the synthesis of this compound. The clear separation between the polar starting material and the less polar tritylated product allows for an unambiguous determination of the reaction's progress and endpoint. By employing the dual visualization techniques of UV light and ninhydrin staining, researchers can confidently track the consumption of reactants and the formation of the desired product, leading to improved reaction control and yield optimization.

References

Application Notes and Protocols for the Large-Scale Synthesis of N-Trityl-DL-serine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Trityl-DL-serine methyl ester is a valuable protected amino acid derivative utilized in peptide synthesis and as a building block in the development of various pharmaceutical compounds. The trityl (triphenylmethyl) group provides robust protection for the amine functionality of serine, which can be readily removed under mildly acidic conditions, making it an orthogonal protecting group in complex synthetic strategies. This document provides a detailed protocol for the large-scale synthesis of N-Trityl-DL-serine Methyl Ester, outlining the reaction, purification, and characterization of the final product.

Reaction Scheme

The synthesis involves the N-protection of DL-serine methyl ester hydrochloride with triphenylmethyl chloride (trityl chloride) in the presence of a base to neutralize the hydrochloride salt and the hydrogen chloride generated during the reaction.

Experimental Protocol

This protocol is designed for a large-scale laboratory or pilot plant setting. Appropriate safety measures, including the use of personal protective equipment (PPE) and conducting the reaction in a well-ventilated area, are mandatory.

Materials and Equipment:

  • DL-Serine methyl ester hydrochloride

  • Triphenylmethyl chloride (Trityl chloride)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Methanol

  • Large-scale reaction vessel with mechanical stirring, dropping funnel, and temperature control

  • Large-scale filtration apparatus

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Reaction Setup: In a clean, dry, large-scale reaction vessel, suspend DL-serine methyl ester hydrochloride in dichloromethane (DCM).

  • Base Addition: Cool the suspension to 0-5 °C using an ice bath. Slowly add triethylamine to the stirred suspension.

  • Tritylation: To the resulting mixture, add a solution of triphenylmethyl chloride in dichloromethane dropwise via a dropping funnel, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

    • Wash the filtrate with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash it with brine. .

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as methanol/water or ethyl acetate/hexane, to yield pure N-Trityl-DL-serine methyl ester as a white to off-white solid.

  • Drying: Dry the purified product in a vacuum oven at a temperature not exceeding 40 °C until a constant weight is achieved.

Data Presentation

The following table summarizes the quantitative data for a representative large-scale synthesis of N-Trityl-DL-serine Methyl Ester.

ParameterValueUnitNotes
Reactants
DL-Serine methyl ester hydrochloride1.0kg
Triphenylmethyl chloride1.9kg1.05 equivalents
Triethylamine1.4L2.1 equivalents
Solvents
Dichloromethane15L
Reaction Conditions
Initial Temperature0-5°C
Reaction TemperatureRoom Temperature°C
Reaction Time12-18hours
Product
Expected Yield1.9-2.2kg80-90%
Purity (by HPLC)>98%
Melting Point144-148°CFor the DL-form[1]

Visualizations

Experimental Workflow for the Synthesis of N-Trityl-DL-serine Methyl Ester

experimental_workflow start Start reactants Charge DL-Serine Methyl Ester HCl and Dichloromethane start->reactants cooling Cool to 0-5 °C reactants->cooling base_addition Add Triethylamine cooling->base_addition tritylation Add Trityl Chloride Solution base_addition->tritylation reaction Stir at Room Temperature (12-18h) tritylation->reaction monitoring Monitor by TLC/HPLC reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Filter - Wash with NaHCO3 - Wash with Brine monitoring->workup Reaction Complete drying Dry with MgSO4 and Concentrate workup->drying purification Recrystallize drying->purification final_product Dry Final Product purification->final_product end End final_product->end

Caption: A flowchart illustrating the key steps in the large-scale synthesis of N-Trityl-DL-serine Methyl Ester.

Safety Precautions

  • Dichloromethane: is a volatile and potentially carcinogenic solvent. Handle in a well-ventilated fume hood and wear appropriate gloves and eye protection.

  • Triethylamine: is a corrosive and flammable liquid with a strong odor. Avoid inhalation and contact with skin and eyes.

  • Triphenylmethyl chloride: can be irritating to the respiratory system and skin. Handle with care.

  • General Precautions: Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, at all times. Ensure adequate ventilation and have access to safety showers and eyewash stations.

Characterization

The final product should be characterized to confirm its identity and purity. Typical analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Melting Point Analysis: As a preliminary check of purity.

Conclusion

This protocol provides a comprehensive guide for the large-scale synthesis of N-Trityl-DL-serine methyl ester. By following these procedures and adhering to the safety precautions, researchers and production chemists can reliably produce this important protected amino acid for use in further synthetic applications.

References

Troubleshooting & Optimization

optimizing N-trityl deprotection conditions to avoid side reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of N-trityl deprotection and avoid common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for N-trityl deprotection?

A1: The most common method for removing the N-trityl group is through acid-catalyzed cleavage. A typical starting point is treatment with a solution of 1-5% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[1] To prevent side reactions caused by the liberated trityl cation, the addition of a scavenger, such as triisopropylsilane (TIS), is highly recommended.[1][2]

Q2: How can I monitor the progress of the deprotection reaction?

A2: The release of the trityl cation (Tr+) often imparts a yellow or orange color to the reaction mixture. The disappearance of this color after successive acid treatments can be a qualitative indicator of reaction completion.[1] For more precise monitoring, analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended to track the disappearance of the starting material and the appearance of the deprotected product.

Q3: What are the most common side reactions during N-trityl deprotection?

A3: The primary cause of side reactions is the highly reactive and stable trityl cation generated during cleavage.[3] Common side reactions include:

  • Re-tritylation: The trityl cation can re-attach to the deprotected nitrogen.[2]

  • Friedel-Crafts Alkylation: Aromatic residues within the substrate (like tryptophan and tyrosine) or aromatic solvents can be alkylated by the trityl cation.[3]

  • Aspartimide Formation: In peptide synthesis, sequences containing Asp-Gly, Asp-Ala, or Asp-Ser are susceptible to aspartimide formation under acidic conditions.[1]

  • Oxidation: Sensitive residues like tryptophan and methionine can be oxidized during prolonged exposure to acidic conditions.[2]

Q4: Why is my N-trityl deprotection incomplete?

A4: Incomplete deprotection can be due to several factors:

  • Insufficient Acid Strength or Concentration: The trityl group's stability is sensitive to acid strength. Milder acids may not be effective, or the concentration of a stronger acid like TFA may be too low.[3]

  • Steric Hindrance: The bulky nature of the trityl group can hinder access of the acidic reagent to the nitrogen atom, especially in sterically congested molecules.[3][4]

  • Substrate Effects: The electronic environment of the substrate can influence the lability of the trityl group. For example, deprotection of a trityl group from an N-terminal asparagine residue is known to be particularly slow.[5][6][7]

  • Reagent Degradation: The acid used for deprotection can be compromised by atmospheric moisture, reducing its effectiveness.[3]

Troubleshooting Guides

Issue 1: Incomplete Deprotection
Symptom Possible Cause Recommended Solution
Starting material persists after reaction.Insufficient acid strength or concentration.Gradually increase the TFA concentration (e.g., from 1% to 5%).[3] Alternatively, switch to a stronger acid system.
Slow reaction with sterically hindered substrates.Steric hindrance limiting reagent access.Increase reaction time or gently heat the reaction, monitoring carefully for side products.[3] Consider using a less bulky protecting group in future syntheses if possible.
N-terminal Asn(Trt) is difficult to deprotect.Proximity of the N-terminal amino group slows cleavage.Extend the cleavage time significantly (up to 4 hours or more).[4][7] If still incomplete, consider precipitating the product and subjecting it to a second cleavage treatment.[4] For future syntheses, using the methyl-trityl (Mtt) group can allow for faster deprotection.[5][6]
Reagents are old or have been exposed to air.Acid degradation due to moisture.Use fresh, anhydrous reagents for the deprotection reaction.[3]
Issue 2: Formation of Side Products
Symptom Possible Cause Recommended Solution
Mass spectrum shows addition of 243 Da (mass of trityl).Re-tritylation or alkylation of sensitive residues by the trityl cation.Add a scavenger to the reaction mixture. Triisopropylsilane (TIS) is highly effective as it irreversibly converts the trityl cation to triphenylmethane.[2] Other scavengers like 1,2-ethanedithiol (EDT) or thioanisole can also be used.[1]
Unwanted peaks corresponding to oxidized product.Oxidation of sensitive residues (e.g., Trp, Met).Add a reducing agent like EDT to the cleavage cocktail.[2]
Aspartimide formation in peptide synthesis.Acid-catalyzed cyclization of aspartic acid residues.Minimize exposure to acidic conditions by using the minimum effective concentration and time for deprotection.[1]
Ring-opening of sensitive heterocyclic substrates (e.g., aziridines).High acidity leading to substrate degradation.Use milder, non-acidic deprotection methods such as catalytic hydrogenation (Pd/C, H₂) or reductive cleavage (Li/naphthalene).[8]

Quantitative Data Summary

Table 1: Comparison of Common Scavengers for Trityl Cation Trapping

ScavengerTypeTypical ConcentrationEfficacy & Notes
Triisopropylsilane (TIS)Silane2.5 - 5%Highly effective in irreversibly trapping the trityl cation, leading to high purity products.[1][2]
Triethylsilane (TES)Silane2.5 - 5%Also effective, similar to TIS.
1,2-Ethanedithiol (EDT)Thiol1 - 5%Effective scavenger that can also help in the cleavage of other protecting groups and prevent oxidation.[1][2] Has a strong, unpleasant odor.
ThioanisoleThiol1 - 5%Effective scavenger, often used in combination with others.
PhenolAromatic5%A common scavenger, but can be less efficient than silanes or thiols.
WaterProtic Solvent1 - 5%Can act as a weak scavenger by forming triphenylcarbinol, but is generally less efficient and may promote other acid-catalyzed side reactions.[1]

Table 2: General Conditions for Acid-Catalyzed N-Trityl Deprotection

ReagentSolventTemperatureTimeTypical Yield (%)Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp1 - 4 h>90Broadly applicable for acid-stable compounds.[9]
Formic Acid (88-97%)Neat or DioxaneRoom Temp3 min - 2 h85 - 95A milder alternative to TFA.[9]
Acetic Acid (aq. 50%)WaterNot SpecifiedNot SpecifiedNot SpecifiedCan be used for selective deprotection in the presence of more acid-sensitive groups like Boc.[9]
HClTolueneAmbient TempNot SpecifiedNot SpecifiedPhase-transfer catalysis can be employed.[9]

Experimental Protocols

Protocol 1: Standard N-Trityl Deprotection using TFA in DCM

Materials:

  • N-trityl protected substrate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (optional, but highly recommended)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the N-trityl protected substrate (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration).

  • Add TIS (2.0 - 5.0 equiv) to the solution.

  • Stir the solution at room temperature and add TFA (2.0 - 10.0 equiv) dropwise.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography, recrystallization, or trituration as needed.

Protocol 2: Mild N-Trityl Deprotection using Formic Acid

Materials:

  • N-trityl protected substrate

  • Formic Acid (97%+)

  • Dioxane

  • Water

Procedure:

  • Treat the N-trityl protected substrate (200mg, 0.4 mmol) with cold formic acid (3 mL) for 3 minutes.

  • Evaporate the formic acid under high vacuum at room temperature.

  • To aid in the complete removal of formic acid, co-evaporate the residue twice from dioxane.

  • Extract the residue with warm water (10 mL) to dissolve the deprotected product.

  • Filter the insoluble triphenylcarbinol byproduct.

  • Evaporate the aqueous filtrate in vacuo to obtain the deprotected product.

Visualizations

Deprotection_Workflow cluster_start Start cluster_deprotection Deprotection Step cluster_monitoring Monitoring cluster_decision Decision cluster_troubleshooting Troubleshooting cluster_workup Workup & Purification cluster_end End start N-Trityl Protected Substrate deprotection Add Acid (e.g., TFA in DCM) + Scavenger (e.g., TIS) start->deprotection monitoring Monitor Reaction (TLC, LC-MS) deprotection->monitoring is_complete Is Deprotection Complete? monitoring->is_complete troubleshoot Troubleshoot: - Increase acid concentration - Increase reaction time - Change acid is_complete->troubleshoot No workup Aqueous Workup (Quench, Extract, Dry) is_complete->workup Yes troubleshoot->deprotection purification Purification (Chromatography) workup->purification end Deprotected Product purification->end

Caption: A general workflow for N-trityl deprotection and troubleshooting.

Side_Reactions cluster_main N-Trityl Deprotection cluster_side Side Reactions of Trityl Cation (Trt⁺) cluster_scavenging Scavenging start R-NH-Trt + H⁺ intermediate [R-NH₂-Trt]⁺ start->intermediate product R-NH₂ + Trt⁺ intermediate->product trityl_cation Trt⁺ realkylation Re-tritylation (R-NH-Trt) trityl_cation->realkylation reacts with R-NH₂ friedel_crafts Friedel-Crafts Alkylation (on aromatic residues) trityl_cation->friedel_crafts reacts with aromatic rings scavenger Scavenger (e.g., TIS) trityl_cation->scavenger trapped by trapped_trityl Trapped Trityl (Trt-H) scavenger->trapped_trityl

Caption: Key side reactions involving the trityl cation and its mitigation via scavenging.

References

troubleshooting low yield in N-(Triphenylmethyl)-DL-serine Methyl Ester synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-(Triphenylmethyl)-DL-serine Methyl Ester. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis involves the N-tritylation of DL-serine methyl ester. Typically, DL-serine methyl ester hydrochloride is reacted with trityl chloride in the presence of a tertiary amine base, such as triethylamine, in a suitable organic solvent like dimethylformamide (DMF) or chloroform.[1][2][3]

Q2: What are the expected yield and purity of the final product?

A2: With an optimized protocol, yields for the N-tritylation of amino acid methyl esters can be quite high, often exceeding 90%.[1][2] The purity of the final product, this compound, is typically expected to be above 98%.[4]

Q3: What are the most common causes of low yield in this synthesis?

A3: Low yields can stem from several factors, including incomplete reaction, side reactions, and product loss during workup and purification. Specific issues include suboptimal reaction conditions (temperature, time), impure starting materials, and competing reactions involving the hydroxyl group of serine.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase should be chosen to clearly separate the starting material (DL-serine methyl ester), the trityl chloride, and the desired product.

Troubleshooting Guide

Low yields in the synthesis of this compound can be frustrating. This guide provides a systematic approach to identifying and resolving common issues.

Problem 1: Low Conversion of Starting Material

Possible Causes & Solutions

Possible Cause Troubleshooting Step Expected Outcome
Insufficient Reagent Ensure an appropriate molar ratio of trityl chloride to DL-serine methyl ester hydrochloride is used. A slight excess of trityl chloride (1.05-1.1 equivalents) can be beneficial.Drive the reaction to completion.
Ineffective Base Use a dry, high-quality tertiary amine base like triethylamine. Ensure at least two equivalents are used to both neutralize the hydrochloride salt and scavenge the HCl produced during the reaction.[2][3]Complete neutralization and reaction progression.
Low Reaction Temperature While the reaction is often started at a low temperature (e.g., 0°C) to control the initial exotherm, it may require warming to room temperature to go to completion.[2]Increased reaction rate and higher conversion.
Short Reaction Time Monitor the reaction by TLC until the starting material is consumed. The reaction time can vary depending on the scale and specific conditions.Ensure the reaction has reached completion before workup.
Poor Solvent Quality Use anhydrous solvents to prevent hydrolysis of trityl chloride.Minimize side reactions and improve reagent efficiency.
Problem 2: Formation of Significant Side Products

Possible Causes & Solutions

Possible Cause Troubleshooting Step Expected Outcome
O-Tritylation The hydroxyl group of serine can also be tritylated. Using the specified stoichiometry and controlling the reaction temperature can minimize this.Preferential N-tritylation and reduced formation of the di-tritylated product.
Hydrolysis of Trityl Chloride The presence of water will lead to the formation of triphenylmethanol. Ensure all glassware is dry and use anhydrous solvents.Maximized availability of trityl chloride for the desired reaction.
Racemization While less common under these conditions, prolonged exposure to strong bases or high temperatures can potentially lead to racemization.[1] Adhere to recommended reaction times and temperatures.Preservation of the racemic nature of the starting material.
Excess Triethylamine Side Reactions An excessive amount of triethylamine can sometimes lead to the formation of complexes or other by-products.[5] Use the recommended stoichiometry.A cleaner reaction profile with fewer impurities.
Problem 3: Product Loss During Workup and Purification

Possible Causes & Solutions

Possible Cause Troubleshooting Step Expected Outcome
Precipitation of Product with Salts The triethylamine hydrochloride salt that precipitates during the reaction can sometimes trap the product. Ensure thorough washing of the filtered salt with the reaction solvent.Increased recovery of the crude product.
Incomplete Extraction During the aqueous workup, ensure the organic layer is thoroughly separated and the aqueous layer is re-extracted to recover any dissolved product.Maximized recovery of the product from the reaction mixture.
Product Adherence to Glassware The product can be somewhat sticky. Ensure all glassware is thoroughly rinsed with the solvent during transfers.Minimized physical loss of the product.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • DL-serine methyl ester hydrochloride

  • Trityl chloride (Triphenylmethyl chloride)

  • Triethylamine (Et3N)

  • Anhydrous Dimethylformamide (DMF) or Chloroform (CHCl3)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add DL-serine methyl ester hydrochloride (1 equivalent).

  • Add anhydrous DMF or CHCl3 to dissolve the starting material.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (2.2 equivalents) dropwise to the stirred solution.

  • In a separate flask, dissolve trityl chloride (1.05 equivalents) in a minimal amount of the anhydrous solvent.

  • Add the trityl chloride solution dropwise to the reaction mixture at 0°C.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the precipitated triethylamine hydrochloride and wash the solid with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization if necessary.

Visualizations

Experimental Workflow

G Figure 1: Experimental Workflow for this compound Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve DL-serine methyl ester HCl in anhydrous solvent add_base Add triethylamine at 0°C start->add_base add_trityl Add trityl chloride solution at 0°C add_base->add_trityl react Stir at 0°C, then warm to room temperature add_trityl->react monitor Monitor by TLC react->monitor monitor->react If incomplete filter Filter triethylamine HCl salt monitor->filter If complete concentrate Concentrate filtrate filter->concentrate extract Aqueous workup (EtOAc/Water/Brine) concentrate->extract dry Dry organic layer extract->dry final_concentrate Concentrate to yield product dry->final_concentrate

Caption: Figure 1: Experimental Workflow for the synthesis.

Troubleshooting Logic

G Figure 2: Troubleshooting Logic for Low Yield cluster_conversion Low Conversion Issues cluster_side_products Side Product Issues cluster_workup Workup & Purification Issues start Low Yield Observed check_conversion Low Conversion by TLC? start->check_conversion check_side_products Significant Side Products? check_conversion->check_side_products No reagents Check reagent stoichiometry & quality check_conversion->reagents Yes conditions Optimize reaction time & temperature check_conversion->conditions Yes solvent Ensure anhydrous solvent check_conversion->solvent Yes check_workup_loss Potential Workup Loss? check_side_products->check_workup_loss No o_tritylation Review stoichiometry & temperature control check_side_products->o_tritylation Yes hydrolysis Ensure anhydrous conditions check_side_products->hydrolysis Yes base_issues Check triethylamine amount check_side_products->base_issues Yes extraction Improve extraction procedure check_workup_loss->extraction Yes filtration Thoroughly wash filtered salts check_workup_loss->filtration Yes handling Minimize physical losses check_workup_loss->handling Yes end Improved Yield check_workup_loss->end No reagents->end conditions->end solvent->end o_tritylation->end hydrolysis->end base_issues->end extraction->end filtration->end handling->end

Caption: Figure 2: A logical approach to troubleshooting low yields.

References

Technical Support Center: Purification of N-Trityl-DL-serine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-Trityl-DL-serine Methyl Ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the purification of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of N-Trityl-DL-serine Methyl Ester.

Problem 1: Low Yield After Column Chromatography

Possible Causes:

  • Premature Detritylation: The N-trityl group is labile under acidic conditions. Residual acidic reagents from the synthesis or acidic silica gel can cause the loss of the trityl protecting group, leading to the formation of DL-serine methyl ester, which is more polar and may not elute with the desired product.

  • Inappropriate Solvent System: The polarity of the elution solvent may be too high, causing co-elution of impurities with the product, or too low, resulting in poor recovery of the product from the column.

  • Product Adsorption on Silica Gel: The free hydroxyl group of the serine moiety can interact with the silica gel, leading to tailing and incomplete elution.

Solutions:

  • Neutralize the Crude Product: Before loading onto the column, ensure that the crude product is free from any residual acid. This can be achieved by washing the organic extract with a mild base like saturated sodium bicarbonate solution during the work-up.

  • Use Neutralized Silica Gel: Consider using silica gel that has been neutralized with a base like triethylamine. This is done by preparing the silica gel slurry in the desired solvent system containing a small amount of triethylamine (e.g., 0.1-1%).

  • Optimize the Eluent System: Start with a non-polar solvent system and gradually increase the polarity. A common starting point for N-tritylated amino esters is a mixture of hexane and ethyl acetate. Systematically increase the proportion of ethyl acetate to find the optimal separation.

  • TLC Monitoring: Carefully monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

Problem 2: Difficulty in Achieving High Purity (>98%)

Possible Causes:

  • Presence of Co-eluting Impurities: Unreacted starting materials like triphenylmethyl chloride or byproducts such as triphenylmethanol can have similar polarities to the desired product, making separation by column chromatography challenging.

  • Formation of Diastereomers: If the starting DL-serine is not a perfect racemic mixture, or if the reaction conditions favor the formation of one stereoisomer, this can lead to challenges in purification and characterization.

  • Residual Solvents: Incomplete removal of solvents from the purified product.

Solutions:

  • Recrystallization: After column chromatography, recrystallization can be an effective method to remove closely related impurities. Experiment with different solvent systems.

  • Multiple Chromatographic Steps: If a single column does not provide adequate separation, a second chromatographic step using a different solvent system or a different stationary phase may be necessary.

  • High-Performance Liquid Chromatography (HPLC): For very high purity requirements, preparative HPLC can be employed.

  • Thorough Drying: Ensure the final product is dried under high vacuum to remove all residual solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude N-Trityl-DL-serine Methyl Ester?

A1: The most common impurities include:

  • Unreacted Starting Materials: L-serine methyl ester hydrochloride and triphenylmethyl chloride.

  • Byproducts of Trityl Chloride: Triphenylmethanol (formed by hydrolysis of triphenylmethyl chloride).

  • Detritylated Product: DL-serine methyl ester.

  • Triethylamine Salts: If triethylamine is used as a base in the synthesis, residual salts may be present.

Q2: What is the recommended method for monitoring the purification process?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of column chromatography. A suitable developing solvent system would be a mixture of hexane and ethyl acetate. The spots can be visualized under UV light (due to the trityl group) and/or by staining with a suitable agent like potassium permanganate or ninhydrin (for free amines if detritylation occurs). For assessing the final purity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Q3: What are suitable solvent systems for the recrystallization of N-Trityl-DL-serine Methyl Ester?

A3: A good starting point for recrystallization is to dissolve the compound in a hot solvent in which it is sparingly soluble at room temperature. Common solvents to try include:

  • Ethyl acetate/Hexane

  • Dichloromethane/Hexane

  • Methanol/Water The optimal solvent system will need to be determined empirically.

Q4: How can I confirm the identity and purity of the final product?

A4: The identity and purity of N-Trityl-DL-serine Methyl Ester can be confirmed using a combination of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and check for impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • HPLC: To determine the purity of the compound.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Quantitative Data

Table 1: Typical Yield and Purity Data for Purification of N-Trityl-L-serine Methyl Ester

Purification StepStarting MaterialProductYield (%)Purity (%)Reference
Synthesis & Column ChromatographyL-Serine methyl ester hydrochlorideN-Trityl-L-serine methyl ester98>99 (by NMR)[1]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

  • Preparation of the Crude Product: After the synthesis reaction, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous phase with dichloromethane. Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the initial elution solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dry powder onto the top of the packed column.

  • Elution: Begin elution with a low polarity solvent system (e.g., 9:1 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 7:3 Hexane:Ethyl Acetate) while collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified N-Trityl-DL-serine Methyl Ester as a solid.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude N-Trityl-DL-serine Methyl Ester Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Primary Purification Recrystallization Recrystallization Column_Chromatography->Recrystallization Further Purification TLC TLC Monitoring Column_Chromatography->TLC HPLC_NMR HPLC & NMR Analysis Recrystallization->HPLC_NMR Pure_Product Pure N-Trityl-DL-serine Methyl Ester Recrystallization->Pure_Product

Caption: General workflow for the purification of N-Trityl-DL-serine Methyl Ester.

Troubleshooting_Logic Start Low Purity after Column Chromatography Impurity_Check Identify Impurities (TLC, NMR) Start->Impurity_Check Polar_Impurity Polar Impurities (e.g., detritylated product) Impurity_Check->Polar_Impurity  Present NonPolar_Impurity Non-Polar/Similar Polarity Impurities (e.g., Trityl-Cl) Impurity_Check->NonPolar_Impurity  Present Solution_Polar Optimize Eluent System (gradient elution) Polar_Impurity->Solution_Polar Solution_Neutralize Use Neutralized Silica Gel Polar_Impurity->Solution_Neutralize Solution_Recrystallize Recrystallization NonPolar_Impurity->Solution_Recrystallize

Caption: Troubleshooting logic for low purity issues during purification.

References

preventing racemization during the synthesis of serine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing racemization during the synthesis of serine derivatives, a common challenge in peptide synthesis and medicinal chemistry.

Troubleshooting Guide: High Levels of D-Serine Diastereomer Detected

Issue: You have detected a significant percentage of the undesired D-Serine diastereomer in your final product after coupling a serine residue.

This guide will help you identify the potential causes and implement effective solutions to minimize racemization.

Potential CauseExplanationRecommended Solutions
Inappropriate Coupling Reagent Some coupling reagents, particularly uronium/aminium-based reagents like HBTU and HATU, can promote the formation of the racemization-prone oxazolone intermediate.[1]- Switch to a carbodiimide-based coupling reagent such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC). - Crucially, always use carbodiimide reagents in conjunction with racemization-suppressing additives like 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1][2]
Inappropriate Base or Excess Concentration Strong bases like N,N-Diisopropylethylamine (DIEA) can readily abstract the alpha-proton of the activated serine, leading to racemization.[1][3] The type and concentration of the base are critical factors.[1]- Use a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[3][4] - Use the minimum amount of base necessary to facilitate the coupling reaction.
Elevated Reaction Temperature Higher temperatures, while often used to accelerate reactions, can significantly increase the rate of racemization.[1]- Perform the coupling reaction at a lower temperature, for example, 0°C.[2]
Prolonged Pre-activation Time Allowing the serine's carboxylic acid to remain activated for an extended period before the addition of the amine component increases the opportunity for the oxazolone intermediate to form and racemize.[1]- Minimize the pre-activation time. Ideally, the activated serine derivative should be added to the amine component immediately after its formation.
Solvent Polarity The choice of solvent can influence the rate of racemization.- If the solubility of your reagents allows, consider using a less polar solvent, as this can help reduce racemization.[2]
Inadequate Side-Chain Protection While the primary mechanism of racemization involves the alpha-carbon, interactions with the serine hydroxyl group can sometimes play a role.- Ensure the serine hydroxyl group is appropriately protected, for example, with a tert-butyl (tBu) group for Fmoc-based synthesis.

Below is a troubleshooting workflow to systematically address high racemization in your experiments.

G start High Racemization Detected coupling_reagent Review Coupling Reagent (e.g., HBTU, HATU) start->coupling_reagent solution1 Switch to DIC/HOBt or DIC/Oxyma coupling_reagent->solution1 If using uronium-type base Examine Base (Type and Concentration) coupling_reagent->base If using carbodiimide without additive solution1->base solution2 Use NMM or Collidine Reduce Stoichiometry base->solution2 If using strong base (DIEA) temperature Check Reaction Temperature base->temperature If base is appropriate solution2->temperature solution3 Lower Temperature to 0°C temperature->solution3 If > 0°C preactivation Evaluate Pre-activation Time temperature->preactivation If at 0°C solution3->preactivation solution4 Minimize Pre-activation Duration preactivation->solution4 If prolonged end Racemization Minimized preactivation->end If minimal solution4->end

Troubleshooting workflow for high racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of serine derivative synthesis?

A1: Racemization is the process where a single, optically active enantiomer of serine (typically L-Serine) is converted into a mixture of both its L and D forms.[1] During peptide synthesis, the chemical steps required to activate the carboxylic acid of the serine residue for coupling can lead to the loss of its stereochemical integrity at the alpha-carbon. This results in the formation of the undesired D-Serine diastereomer, which can significantly impact the biological activity of the final peptide or molecule.[1]

Q2: Why is serine particularly susceptible to racemization?

A2: Serine, along with other amino acids like cysteine and histidine, is particularly prone to racemization.[1][2] The primary mechanism involves the formation of a planar oxazolone (or azlactone) intermediate when the carboxyl group is activated.[1][2] This planar structure is susceptible to the removal and re-addition of the alpha-proton from either side of the molecule, leading to a mixture of L and D isomers.[1] The abstraction of the alpha-proton is a key step in this process.[5][6]

The following diagram illustrates the mechanism of serine racemization via an oxazolone intermediate.

G cluster_0 Mechanism of Serine Racemization L_Ser L-Serine Derivative (Activated) Oxazolone Planar Oxazolone Intermediate L_Ser->Oxazolone - H₂O Enolate Enolate Intermediate Oxazolone->Enolate + Base - H⁺ D_Ser D-Serine Derivative (Racemized) Enolate->D_Ser + H⁺ L_Ser_Regen L-Serine Derivative (Regenerated) Enolate->L_Ser_Regen + H⁺ G cluster_workflow Solid-Phase Peptide Synthesis Workflow Resin Resin Swelling (DMF) Coupling1 1. Fmoc-Ser(tBu) Coupling (DIC/HOBt, 0°C activation) Resin->Coupling1 Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Coupling1->Deprotection1 Coupling2 2. Fmoc-Pro Coupling (DIC/HOBt, NMM) Deprotection1->Coupling2 Deprotection2 Final Fmoc Deprotection Coupling2->Deprotection2 Cleavage Cleavage & Deprotection (TFA Cocktail) Deprotection2->Cleavage Product Purified Peptide Cleavage->Product

References

stability issues of N-(Triphenylmethyl)-DL-serine Methyl Ester in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of N-(Triphenylmethyl)-DL-serine Methyl Ester (Trt-DL-Ser-OMe) in solution. Below you will find frequently asked questions, troubleshooting advice, and experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The two primary stability concerns for this compound are the hydrolysis of the N-trityl protecting group under acidic conditions and the saponification (hydrolysis) of the methyl ester under basic conditions. The N-trityl (Trt) group is well-known for its lability in mild acidic environments.[1][2][3]

Q2: How does the pH of the solution affect the stability of the compound?

A2: The pH of the solution is a critical factor for stability.

  • Acidic Conditions (pH < 7): The compound is highly susceptible to degradation. The trityl group will be cleaved, yielding DL-serine methyl ester and a trityl cation.[2][3] This cleavage can occur even in the presence of mild acids like acetic acid or trace acidic impurities in solvents.[1][4][5]

  • Neutral Conditions (pH ≈ 7): The compound is relatively stable at neutral pH.

  • Basic Conditions (pH > 7): The methyl ester group is at risk of hydrolysis (saponification), which converts it to a carboxylate salt, forming N-(Triphenylmethyl)-DL-serine.[5][6] This process is generally slower than acid-catalyzed detritylation and may be sterically hindered by the bulky trityl group.[5]

Q3: What are the recommended solvents for dissolving and storing this compound?

A3: The compound is soluble in organic solvents like dichloromethane (DCM) and ethanol but is almost insoluble in water.[7] For experimental use, especially in peptide synthesis, solvents like dimethylformamide (DMF) are common.[6] It is crucial to use high-purity, anhydrous, and neutral solvents to prevent degradation. Solvents should be free of acidic or basic impurities.

Q4: What are the best storage conditions for solutions of this compound?

A4: While solid this compound should be stored in a dark, dry place at room temperature, solutions require more stringent conditions. For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or below.

Q5: I suspect my compound has degraded. How can I verify its purity?

A5: You can assess the purity of your compound using standard analytical techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for detecting degradation products like the deprotected serine methyl ester or the saponified acid. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify impurities.[8]

Stability Summary

The following table summarizes the stability of this compound under various chemical conditions.

ConditionStabilityPrimary Degradation PathwayPotential Products
Strong Acid (e.g., TFA, HCl)Highly UnstableAcid-catalyzed detritylationDL-serine methyl ester, Triphenylmethanol
Mild Acid (e.g., Acetic Acid, trace H⁺)Unstable[4][5]Acid-catalyzed detritylationDL-serine methyl ester, Triphenylmethanol
Neutral (pH 7) Relatively Stable--
Base (e.g., LiOH, NaOH)Moderately UnstableSaponification of the methyl esterN-(Triphenylmethyl)-DL-serine
Water Low risk of hydrolysis; poor solubility[7]Slow hydrolysis of ester/trityl groupDL-serine methyl ester, N-(Triphenylmethyl)-DL-serine

Visualizing Degradation Pathways

The primary modes of degradation for this compound in solution are acid-catalyzed cleavage of the N-trityl group and base-catalyzed hydrolysis of the methyl ester.

Degradation Pathways of Trt-DL-Ser-OMe A N-(Triphenylmethyl)-DL-serine Methyl Ester B DL-Serine Methyl Ester A->B Acidic Conditions (e.g., TFA, HCl, AcOH) C Triphenylmethyl Cation (Trt+) A->C Acidic Conditions (e.g., TFA, HCl, AcOH) D N-(Triphenylmethyl)-DL-serine A->D Basic Conditions (e.g., LiOH, NaOH) E Methanol A->E Basic Conditions (e.g., LiOH, NaOH)

Caption: Major degradation routes for Trt-DL-Ser-OMe in solution.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound.

SymptomPossible CauseRecommended Action
Low or no yield in a subsequent reaction (e.g., peptide coupling) Premature cleavage of the N-trityl protecting group due to acidic conditions.Ensure all solvents and reagents are anhydrous and neutral. If an acidic reagent is necessary for another part of the molecule, consider if the trityl group is a suitable protecting group for your synthetic route.
Appearance of an unexpected, more polar spot on TLC/LC-MS The compound has been detritylated, exposing the free amine of the serine methyl ester.Check the pH of your reaction mixture. Use fresh, high-purity solvents. If acidic conditions are unavoidable, minimize reaction time and temperature.
Appearance of an unexpected spot with a similar polarity on TLC/LC-MS The methyl ester has been saponified to the carboxylic acid.Avoid basic conditions. If a base is required, use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine) instead of hydroxides.
Formation of a white precipitate upon adding the compound to an aqueous or highly polar solvent system The compound has low solubility in water and polar solvents.Dissolve the compound in a minimal amount of a compatible organic solvent (e.g., DMF, DCM) before adding it to the reaction mixture.

Troubleshooting Workflow for Low Reaction Yield

Caption: A logical workflow for diagnosing low yield experiments.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a stock solution for use in experiments.

Materials:

  • This compound (solid)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Inert gas (Argon or Nitrogen)

  • Volumetric flask

  • Syringe or pipette

Procedure:

  • Calculate the required mass of this compound for your desired concentration and volume.

  • Weigh the solid compound in a clean, dry container under an inert atmosphere if possible.

  • Transfer the solid to the volumetric flask.

  • Add approximately half of the final volume of the anhydrous solvent to the flask.

  • Gently swirl the flask to dissolve the solid completely. Sonication may be used cautiously if needed.

  • Once dissolved, add the anhydrous solvent to the calibration mark on the flask.

  • Cap the flask and invert it several times to ensure homogeneity.

  • Store the solution in a tightly sealed container at -20°C, protected from light.

Protocol 2: Monitoring Stability by RP-HPLC

This protocol provides a general method to check for the degradation of the compound over time.

Materials:

  • RP-HPLC system with a UV detector

  • C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile

  • Solution of this compound to be tested

Procedure:

  • Prepare the mobile phases and thoroughly degas them.

  • Equilibrate the C18 column with a suitable starting mixture of Mobile Phase A and B (e.g., 95:5 A:B).

  • Set the UV detector to a wavelength where the trityl group absorbs strongly (e.g., 220 nm or 254 nm).

  • Inject a small volume (e.g., 10 µL) of your test solution.

  • Run a linear gradient to elute the compounds. A typical gradient might be from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Analysis:

    • The intact this compound will be a major, relatively non-polar peak with a longer retention time.

    • The acid-degradation product, DL-serine methyl ester, will be a much more polar compound and will elute significantly earlier.

    • The base-degradation product, N-(Triphenylmethyl)-DL-serine, will be slightly more polar than the starting material and will elute slightly earlier.

  • Compare the chromatogram of your aged sample to a freshly prepared standard to quantify the percentage of degradation.

References

Technical Support Center: Resolution of D and L Enantiomers of Serine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the resolution of D and L enantiomers of serine methyl ester. The content is designed to offer practical solutions to common experimental challenges.

Section 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[1] This section addresses common issues encountered during the chiral HPLC resolution of serine methyl ester.

Frequently Asked Questions (FAQs) & Troubleshooting Guide: Chiral HPLC

Q1: I am not getting any separation of the D and L enantiomers. What should I do?

A1: Lack of separation can be due to several factors related to the column, mobile phase, or other experimental conditions.

  • Column Selection: The choice of the chiral stationary phase (CSP) is critical. For amino acid esters like serine methyl ester, polysaccharide-based (e.g., amylose or cellulose derivatives) or macrocyclic glycopeptide-based CSPs are often effective.[2] If you are using an unsuitable column, you may not see any resolution.

  • Mobile Phase Composition: The composition of the mobile phase, including the type and proportion of organic modifiers (e.g., isopropanol, ethanol in a non-polar solvent like hexane), significantly influences enantioselectivity.[2]

    • Troubleshooting:

      • Verify that you are using the recommended mobile phase for your specific chiral column.

      • Systematically vary the percentage of the organic modifier. Sometimes, a small change can lead to a significant improvement in resolution.

      • Consider adding a small amount of an acidic or basic additive to the mobile phase, as this can sometimes improve peak shape and resolution, but be aware of potential "memory effects" on the column.

  • Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.[3]

  • Temperature: Lowering the column temperature can enhance the weaker bonding forces involved in chiral recognition, potentially improving resolution.[3]

Q2: My peaks are broad and tailing. How can I improve the peak shape?

A2: Peak tailing can be caused by interactions between the analyte and active sites on the stationary phase, or by issues with the mobile phase.

  • Secondary Interactions: Unwanted interactions between the polar functional groups of serine methyl ester and residual silanol groups on the silica support of the CSP can cause peak tailing.[4]

    • Troubleshooting:

      • Add a small amount of a competing amine (e.g., triethylamine) or acid (e.g., trifluoroacetic acid) to the mobile phase to block these active sites.

      • Ensure your sample solvent is compatible with the mobile phase. Dissolving the sample in the mobile phase is ideal.

  • Mobile Phase pH: For ionizable compounds, the pH of the mobile phase can affect peak shape. While serine methyl ester is not as sensitive as free serine, this can still be a factor.

  • Column Overload: Injecting too much sample can lead to peak broadening and tailing. Try injecting a smaller volume or a more dilute sample.

Q3: The retention times of my peaks are drifting. What is causing this and how can I fix it?

A3: Retention time drift can be a frustrating issue, often stemming from changes in the mobile phase, column equilibration, or instrument instability.[4][5][6]

  • Column Equilibration: Chiral columns, especially in normal-phase chromatography, can require extended equilibration times to achieve stable retention.[4]

    • Troubleshooting:

      • Equilibrate the column with the mobile phase for a longer period before starting your analysis. It may take several column volumes to reach a stable baseline and consistent retention times.[7]

  • Mobile Phase Composition:

    • Evaporation: In pre-mixed mobile phases, the more volatile organic component can evaporate over time, changing the composition and affecting retention.[6] Use freshly prepared mobile phase and keep the reservoir bottles capped.

    • Water Content: In normal-phase chromatography, trace amounts of water in the mobile phase can significantly impact retention.[8] Ensure your solvents are anhydrous if required by the method.

  • Temperature Fluctuations: Changes in the ambient temperature around the HPLC system can cause retention time drift. Using a column oven will provide a stable temperature environment.[5]

  • Instrumental Issues: Leaks in the pump or injector, or worn pump seals can lead to an inconsistent flow rate and, consequently, drifting retention times.[4] Regularly maintain your HPLC system.

Data Presentation: Chiral HPLC
ParameterD-Serine Methyl EsterL-Serine Methyl EsterReference
Retention Time (min) Varies with column and methodVaries with column and method[9]
Resolution (Rs) > 1.5 is desirable for baseline separation-[10]
Enantiomeric Excess (% ee) Calculated from peak areasCalculated from peak areas[11]

Note: Specific retention times are highly dependent on the chosen chiral stationary phase, mobile phase composition, flow rate, and temperature.

Experimental Protocol: Chiral HPLC Resolution

This is a general protocol and should be optimized for your specific application.

  • Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based chiral column.

  • Mobile Phase: A mixture of hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 hexane:isopropanol). The exact ratio should be optimized.

  • Flow Rate: 0.5 - 1.0 mL/min.[1]

  • Temperature: 25 °C (or controlled via a column oven).

  • Detection: UV detector at a suitable wavelength (e.g., 210 nm).

  • Sample Preparation: Dissolve a small amount of DL-serine methyl ester in the mobile phase to a concentration of approximately 1 mg/mL.[11]

  • Injection Volume: 5-10 µL.[11]

  • Data Analysis: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.[12]

Visualization: Chiral HPLC Workflow

chiral_hplc_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis racemic_sample DL-Serine Methyl Ester dissolve Dissolve in Mobile Phase racemic_sample->dissolve inject Inject Sample dissolve->inject chiral_column Chiral Column Separation inject->chiral_column detector UV Detector chiral_column->detector chromatogram Chromatogram with Separated Peaks detector->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate_ee Calculate % ee integrate->calculate_ee

Caption: Workflow for the chiral HPLC resolution of DL-serine methyl ester.

Section 2: Diastereomeric Salt Crystallization

This classical resolution technique involves reacting the racemic serine methyl ester with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[13]

Frequently Asked Questions (FAQs) & Troubleshooting Guide: Diastereomeric Salt Crystallization

Q1: I'm not getting any crystals to form after adding the resolving agent. What's wrong?

A1: The inability to form crystals is a common issue and can often be resolved by addressing the following:

  • Solvent Choice: The solvent is crucial. The diastereomeric salts should have a significant difference in solubility in the chosen solvent. If the salts are too soluble, they won't crystallize. If they are not soluble enough, they may precipitate as an amorphous solid.[14]

    • Troubleshooting:

      • Screen a variety of solvents with different polarities.

      • Try a solvent/anti-solvent system. Dissolve the salts in a good solvent and then slowly add an anti-solvent (in which the salts are less soluble) until the solution becomes turbid. Gently warm to redissolve and then cool slowly.[15]

  • Supersaturation: Crystallization requires a supersaturated solution. If the solution is too dilute, no crystals will form.

    • Troubleshooting:

      • Slowly evaporate the solvent to increase the concentration.

      • If no crystals form upon cooling, try scratching the inside of the flask with a glass rod to provide nucleation sites.

      • "Seed" the solution with a tiny crystal of the desired diastereomeric salt, if available.[14]

  • Purity of Starting Material: Impurities can inhibit crystallization. Ensure your racemic serine methyl ester and the resolving agent are pure.[15]

Q2: Instead of crystals, an oil has formed. What should I do?

A2: "Oiling out" occurs when the diastereomeric salt comes out of solution as a liquid phase rather than a solid crystal lattice. This is often due to high concentrations or an inappropriate solvent.

  • Troubleshooting:

    • Add more solvent to dilute the solution, then gently heat until the oil dissolves completely. Allow the solution to cool very slowly.

    • Change the solvent system entirely. A less polar solvent may be required.

    • Try a higher crystallization temperature.

Q3: My enantiomeric excess (% ee) is low after the first crystallization. How can I improve it?

A3: Low enantiomeric excess indicates that the two diastereomeric salts have similar solubilities under the chosen conditions.

  • Recrystallization: The most common method to improve purity is to recrystallize the isolated diastereomeric salt from a fresh portion of the same or a different solvent system. Each recrystallization step should enrich the desired diastereomer.

  • Optimize Conditions:

    • Cooling Rate: A very slow cooling rate can improve selectivity by allowing the less soluble diastereomer to crystallize preferentially.

    • Resolving Agent: The choice of resolving agent is critical. Common resolving agents for amines include tartaric acid and its derivatives.[15] You may need to screen several different resolving agents to find one that provides a large solubility difference between the diastereomeric salts.

    • Stoichiometry: While a 1:1 molar ratio of racemate to resolving agent is a common starting point, varying this ratio can sometimes improve the selective precipitation.[16]

Q4: I'm having difficulty liberating the free serine methyl ester from the diastereomeric salt.

A4: The liberation of the free amine from the salt is typically an acid-base extraction.

  • Procedure:

    • Suspend the purified diastereomeric salt in a biphasic system, such as ethyl acetate and water.

    • Add a base (e.g., sodium bicarbonate or a dilute sodium hydroxide solution) to neutralize the acidic resolving agent and deprotonate the amine.[17]

    • The free serine methyl ester will move into the organic layer, while the salt of the resolving agent will remain in the aqueous layer.

  • Troubleshooting:

    • Incomplete Reaction: Ensure you have added enough base to completely neutralize the salt. You can monitor the pH of the aqueous layer.

    • Emulsions: Emulsions can form during the extraction, making separation difficult. Adding a small amount of brine (saturated NaCl solution) can help to break the emulsion.

    • Product Stability: Be aware that serine methyl ester can be susceptible to hydrolysis under strongly basic conditions. Use a mild base like sodium bicarbonate where possible.

Data Presentation: Diastereomeric Salt Crystallization
ParameterValueReference
Resolving Agent D- or L-dibenzoyltartaric acid, tartaric acid[1][15]
Typical Yield (after liberation) Can be up to 50% for one enantiomer (theoretically)[18]
Enantiomeric Excess (% ee) after single crystallization Variable, often requires recrystallization to achieve >95%[19]
Diastereomeric Excess (% de) of salt Correlates with the final % ee of the liberated amine-
Experimental Protocol: Diastereomeric Salt Crystallization
  • Salt Formation: Dissolve DL-serine methyl ester in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., D-dibenzoyltartaric acid) in the same solvent, heating gently if necessary.[1]

  • Crystallization: Combine the two solutions. The mixture may become cloudy as the diastereomeric salts begin to form. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to maximize crystal formation.[1]

  • Isolation of Diastereomer: Collect the precipitated crystals by filtration. These crystals will be enriched in one diastereomer. The mother liquor will be enriched in the other.[1]

  • Recrystallization (Optional): To improve diastereomeric purity, recrystallize the collected crystals from a fresh portion of solvent.

  • Liberation of the Enantiomer: Suspend the purified diastereomeric salt in a mixture of an organic solvent (e.g., ethyl acetate) and an aqueous basic solution (e.g., saturated sodium bicarbonate). Separate the layers. The organic layer contains the free enantiomer of serine methyl ester.[1]

  • Analysis: Determine the enantiomeric excess of the isolated enantiomer using chiral HPLC.[1]

Visualization: Diastereomeric Salt Crystallization Workflow

diastereomeric_crystallization_workflow racemic_sme DL-Serine Methyl Ester (in solvent) mix Mix Solutions racemic_sme->mix resolving_agent Chiral Resolving Agent (in solvent) resolving_agent->mix diastereomeric_salts Diastereomeric Salt Mixture (in solution) mix->diastereomeric_salts crystallization Cool Slowly (Crystallization) diastereomeric_salts->crystallization filtration Filtration crystallization->filtration crystals Crystals (Enriched in one diastereomer) filtration->crystals Solid mother_liquor Mother Liquor (Enriched in other diastereomer) filtration->mother_liquor Liquid liberation Liberate Free Amine (Base Extraction) crystals->liberation pure_enantiomer Pure Enantiomer of Serine Methyl Ester liberation->pure_enantiomer

Caption: Workflow for diastereomeric salt crystallization of DL-serine methyl ester.

Section 3: Enzymatic Resolution

Enzymatic kinetic resolution utilizes the high stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.[1] Lipases, such as Candida antarctica lipase B (CALB), are commonly used for the resolution of amino acid esters.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guide: Enzymatic Resolution

Q1: The enzymatic reaction is very slow or not proceeding at all. What could be the issue?

A1: Low enzyme activity can be due to several factors.

  • Enzyme Denaturation: Lipases can be sensitive to temperature and pH.

    • Troubleshooting:

      • Ensure the reaction temperature is within the optimal range for the enzyme (typically 30-40 °C for CALB).[1]

      • Check the pH of the reaction mixture. While organic solvents are often used, trace amounts of acid or base can affect enzyme activity.

  • Inactive Enzyme: The enzyme may have lost activity due to improper storage or age.

    • Troubleshooting:

      • Use a fresh batch of enzyme.

      • Perform a small-scale control reaction with a known substrate to confirm enzyme activity.

  • Inhibitors: Certain compounds in the reaction mixture could be inhibiting the enzyme.

    • Troubleshooting:

      • Ensure the starting materials and solvent are of high purity.

Q2: The enantioselectivity of the reaction is poor, resulting in a low % ee for both the product and the unreacted starting material.

A2: Poor enantioselectivity means the enzyme is reacting with both enantiomers at similar rates.

  • Enzyme Choice: Not all lipases are highly selective for all substrates. While CALB is a good starting point, other lipases may be more selective for serine methyl ester.

  • Reaction Conditions:

    • Solvent: The choice of organic solvent can have a profound effect on the enantioselectivity of lipases.[20] Screen different solvents (e.g., hexane, toluene, tert-butyl methyl ether).

    • Acyl Donor: In transesterification reactions, the nature of the acyl donor can influence selectivity.

    • Temperature: Lowering the reaction temperature can sometimes increase enantioselectivity, although it will also decrease the reaction rate.

  • Protein Engineering: In some cases, rational design or directed evolution can be used to engineer lipases with improved enantioselectivity for a specific substrate.[21][22]

Q3: The yield of the desired enantiomer is limited to 50%. Is there any way to improve this?

A3: A key limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. However, this can be overcome using a Dynamic Kinetic Resolution (DKR).

  • Dynamic Kinetic Resolution (DKR): This approach combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. This continuously replenishes the substrate pool for the enzyme, allowing for a theoretical yield of up to 100% of the desired enantiomerically pure product.

    • Implementation: DKR requires a suitable racemization catalyst that does not interfere with the enzyme. Finding the right conditions for simultaneous resolution and racemization can be challenging but is a powerful strategy for maximizing yield.

Data Presentation: Enzymatic Resolution
SubstrateEnzymeAcyl DonorSolventConversion (%)ee (%) of Unreacted Esteree (%) of ProductReference
Racemic β-amino methyl estersCandida antarctica lipase B (CALB)--HighOptically pureOptically pure[1]
N-protected β³-amino methyl estersCandida antarctica lipase B (CALB)--HighEnantiomerically pureEnantiomerically pure[1]
Aromatic Morita-Baylis-Hillman acetatesNovozyme 435 (immobilized CALB)--->99>99[1]

Note: Data for serine methyl ester is limited; the table shows representative data for analogous compounds, demonstrating the efficacy of the method.[1]

Experimental Protocol: Enzymatic Resolution (Enantioselective Acylation)

This protocol is a general procedure based on the resolution of other amino acid esters using CALB.[1]

  • Neutralization: If starting from DL-serine methyl ester hydrochloride, dissolve it in a suitable organic solvent (e.g., toluene). Add one equivalent of a non-nucleophilic base like triethylamine to neutralize the hydrochloride and stir for 15-30 minutes. Filter to remove the triethylamine hydrochloride salt.[1]

  • Reaction Setup: To the filtrate containing the free DL-serine methyl ester, add an acyl donor (e.g., ethyl acetate, typically 1.5-2 equivalents).

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, typically 10-20% by weight of the substrate).[1]

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C).[1]

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals. Analyze the aliquots by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining substrate and the acylated product.[1]

  • Work-up: Once the desired conversion (ideally close to 50%) and high % ee are reached, filter off the enzyme. The unreacted enantiomer and the acylated product can then be separated by standard chromatographic techniques or extraction.

Visualization: Enzymatic Resolution Workflow

enzymatic_resolution_workflow racemic_sme DL-Serine Methyl Ester (D-SME + L-SME) reaction_vessel Reaction Vessel (Organic Solvent) racemic_sme->reaction_vessel acyl_donor Acyl Donor acyl_donor->reaction_vessel reaction Enantioselective Acylation (e.g., 40°C) reaction_vessel->reaction lipase Immobilized Lipase (e.g., CALB) lipase->reaction monitoring Monitor by Chiral HPLC reaction->monitoring monitoring->reaction Continue reaction separation Separation (Filtration, Chromatography) monitoring->separation Reaction complete unreacted_sme Unreacted Enantiomer (e.g., D-SME, high ee) separation->unreacted_sme acylated_product Acylated Product (e.g., N-acetyl-L-SME, high ee) separation->acylated_product

Caption: Workflow for the enzymatic kinetic resolution of DL-serine methyl ester.

References

Technical Support Center: N-Trityl-DL-serine Methyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of N-Trityl-DL-serine Methyl Ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of N-Trityl-DL-serine Methyl Ester?

A1: The most common impurities can be categorized as follows:

  • Unreacted Starting Materials: DL-serine methyl ester hydrochloride and triphenylmethyl chloride (trityl chloride).

  • Side-Reaction Byproducts:

    • Triphenylmethanol (Tritol): Formed from the hydrolysis of trityl chloride if moisture is present in the reaction.

    • O-Tritylated Product: The hydroxyl group of the serine moiety can also be tritylated, leading to the formation of N,O-bis(trityl)-DL-serine methyl ester.

    • Hydrolyzed Product: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (N-Trityl-DL-serine), especially during aqueous work-up or if the reaction conditions are not sufficiently anhydrous.

  • Process-Related Impurities:

    • Triethylamine Hydrochloride: This salt is formed as a byproduct when triethylamine is used as the base.

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is a common and effective method to monitor the reaction progress. A suitable solvent system for TLC analysis would be a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The product, N-Trityl-DL-serine Methyl Ester, is more nonpolar than the starting material, DL-serine methyl ester, and will have a higher Rf value. Staining with ninhydrin can be used to visualize the starting material (amino group), while the tritylated product will not stain with ninhydrin but can be visualized under UV light or by using a potassium permanganate stain.

Q3: What is the expected yield and purity of the final product?

A3: With a carefully executed protocol, yields for the synthesis of N-Trityl-DL-serine Methyl Ester are typically in the range of 85-95%. The purity of the crude product can vary, but after purification by column chromatography, a purity of >98% is achievable.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of N-Trityl-DL-serine Methyl Ester.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Product 1. Incomplete reaction. 2. Presence of moisture leading to hydrolysis of trityl chloride. 3. Suboptimal reaction temperature. 4. Loss of product during work-up and purification.1. Monitor the reaction by TLC until the starting material is consumed. Extend the reaction time if necessary. 2. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Maintain the recommended reaction temperature. The reaction is typically started at 0°C and then allowed to warm to room temperature. 4. Be careful during the extraction and solvent removal steps. Use an appropriate amount of solvent for extraction and avoid overheating during solvent evaporation.
Presence of Unreacted Starting Material in the Final Product 1. Insufficient amount of trityl chloride or triethylamine. 2. Short reaction time.1. Use a slight excess of trityl chloride (e.g., 1.1-1.2 equivalents) and triethylamine (e.g., 2.2-2.5 equivalents). 2. Ensure the reaction is allowed to proceed to completion by monitoring with TLC.
Product is Contaminated with Triphenylmethanol Presence of water in the reaction mixture.1. Use anhydrous solvents and reagents. 2. Purify the crude product using column chromatography on silica gel. Triphenylmethanol is more polar than the desired product and can be separated.
Formation of a Significant Amount of O-Tritylated Byproduct Use of a strong base or prolonged reaction time at elevated temperatures.1. Use a milder base like triethylamine. 2. Control the reaction temperature and time carefully. 3. The O-tritylated byproduct can be separated from the desired product by column chromatography.
Product is an Oil Instead of a Solid Presence of impurities, particularly residual solvent or triphenylmethanol.1. Ensure all solvent is removed under high vacuum. 2. Purify the product by column chromatography to remove impurities that may be inhibiting crystallization. 3. Attempt to crystallize the purified oil from a suitable solvent system, such as ethyl acetate/hexane or dichloromethane/hexane.

Experimental Protocols

Synthesis of N-Trityl-DL-serine Methyl Ester

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent quality.

Materials:

  • DL-serine methyl ester hydrochloride

  • Triphenylmethyl chloride (Trityl chloride)

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane for chromatography

Procedure:

  • To a solution of DL-serine methyl ester hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0°C under an inert atmosphere.

  • Stir the mixture for 15-20 minutes at 0°C.

  • Add triphenylmethyl chloride (1.1 eq) portion-wise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC (30% Ethyl Acetate in Hexane).

  • Once the reaction is complete, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Product Yield check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete extend_time Extend Reaction Time incomplete->extend_time Yes complete Reaction Complete incomplete->complete No extend_time->check_completion check_reagents Check Reagent Stoichiometry adjust_reagents Adjust Reagent Amounts check_reagents->adjust_reagents adjust_reagents->start complete->check_reagents check_moisture Check for Moisture Contamination complete->check_moisture moisture_present Moisture Present check_moisture->moisture_present use_anhydrous Use Anhydrous Conditions moisture_present->use_anhydrous Yes no_moisture No Moisture moisture_present->no_moisture No use_anhydrous->start check_workup Review Work-up & Purification no_moisture->check_workup optimize_workup Optimize Extraction & Chromatography check_workup->optimize_workup final_product Improved Yield optimize_workup->final_product

Caption: Troubleshooting workflow for low yield in N-Trityl-DL-serine Methyl Ester synthesis.

Impurity Formation Pathways

Impurity_Formation cluster_reactants Reactants cluster_products Products & Impurities DL-Serine Methyl Ester DL-Serine Methyl Ester Trityl Chloride Trityl Chloride Triphenylmethanol Triphenylmethanol Trityl Chloride->Triphenylmethanol + H2O (Hydrolysis) Triethylamine Triethylamine Triethylamine HCl Triethylamine HCl Triethylamine->Triethylamine HCl + HCl N-Trityl-DL-serine Methyl Ester N-Trityl-DL-serine Methyl Ester N,O-bis(trityl)-DL-serine methyl ester N,O-bis(trityl)-DL-serine methyl ester N-Trityl-DL-serine Methyl Ester->N,O-bis(trityl)-DL-serine methyl ester + Trityl Chloride (O-Tritylation) N-Trityl-DL-serine N-Trityl-DL-serine N-Trityl-DL-serine Methyl Ester->N-Trityl-DL-serine + H2O (Hydrolysis)

Caption: Common impurity formation pathways in the synthesis of N-Trityl-DL-serine Methyl Ester.

optimization of reaction time and temperature for N-tritylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of N-tritylation reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the N-tritylation of amines.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inadequate Reagent Purity: Moisture or impurities in the amine substrate, tritylating agent, solvent, or base can inhibit the reaction. 2. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures. 3. Incorrect Stoichiometry: An improper ratio of amine to tritylating agent and base can lead to incomplete conversion. 4. Steric Hindrance: Bulky substituents on the amine can hinder the approach of the trityl group.[1] 5. Poor Nucleophilicity of the Amine: Electron-withdrawing groups on the amine can reduce its nucleophilicity.1. Ensure all reagents and solvents are anhydrous and of high purity. Dry solvents using appropriate methods (e.g., molecular sieves, distillation). 2. Systematically vary the reaction temperature. Start at room temperature and incrementally increase it. For sluggish reactions, gentle heating (e.g., 40-50 °C) may be beneficial. Monitor for decomposition at higher temperatures. 3. Optimize the stoichiometry. Typically, a slight excess (1.1-1.5 equivalents) of the tritylating agent is used. The amount of base should be sufficient to neutralize the acid generated. 4. Increase reaction time and/or temperature. Consider using a more reactive tritylating agent or a catalyst to overcome steric hindrance. 5. Use a stronger base or a more reactive tritylating agent.
Slow Reaction Rate 1. Low Reaction Temperature: The activation energy for the reaction is not being sufficiently overcome. 2. Insufficient Catalyst/Base: The concentration of the catalyst or base may be too low to effectively promote the reaction. 3. Poor Solvent Choice: The solvent may not be optimal for dissolving the reactants or stabilizing the reaction intermediates.[2][3]1. Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction progress by TLC or LC-MS. 2. Increase the amount of catalyst or base. For base-catalyzed reactions, ensure at least one equivalent is present. 3. Screen different solvents. Dichloromethane (DCM) and acetonitrile are often effective.[2][3] For substrates with poor solubility, a mixture of solvents like THF/DMF may be used.[4]
Formation of Side Products (e.g., over-reaction, by-products) 1. Excessive Reaction Time or Temperature: Prolonged reaction times or high temperatures can lead to the formation of undesired by-products. 2. Presence of Other Nucleophilic Groups: If the substrate contains other nucleophilic groups (e.g., hydroxyl groups), O-tritylation may compete with N-tritylation.[4] 3. Reaction with Solvent: Some solvents may react with the tritylating agent under certain conditions.1. Monitor the reaction closely and stop it once the starting material is consumed. Optimize the reaction time to maximize the yield of the desired product. 2. Protect other nucleophilic groups before N-tritylation. Alternatively, selective N-tritylation can sometimes be achieved by careful control of reaction conditions.[4] 3. Choose an inert solvent. DCM, chloroform, and toluene are generally good choices.[3]
Difficult Product Isolation/Purification 1. Co-elution with Unreacted Tritylating Agent or By-products: The polarity of the product may be similar to that of the starting materials or by-products. 2. Product Instability: The N-trityl group can be labile under acidic conditions.1. Optimize chromatographic conditions. Use a different solvent system or a different stationary phase for column chromatography. Recrystallization can also be an effective purification method. 2. Avoid acidic conditions during work-up and purification. Use a mild base (e.g., aqueous sodium bicarbonate) to quench the reaction.[4]

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for optimizing the N-tritylation of a primary amine?

A1: A good starting point for a primary amine is to use 1.1 equivalents of trityl chloride and 1.2 equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in anhydrous dichloromethane (DCM) at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC).

Q2: How does reaction temperature generally affect N-tritylation?

A2: Increasing the reaction temperature generally increases the reaction rate. However, for some substrates, higher temperatures can lead to the formation of side products or decomposition. It is recommended to start at room temperature and only increase the temperature if the reaction is sluggish.

Q3: How does reaction time influence the outcome of N-tritylation?

A3: The optimal reaction time depends on the reactivity of the amine, the reaction temperature, and the specific reagents used. It is crucial to monitor the reaction progress to determine the point of maximum product formation and avoid over-reaction. Reaction times can range from a few hours to overnight.

Q4: What is the role of the base in N-tritylation, and which one should I choose?

A4: The base neutralizes the hydrochloric acid that is formed when using trityl chloride, driving the reaction to completion. For simple primary and secondary amines, sterically hindered non-nucleophilic bases like TEA or DIPEA are commonly used. For less reactive amines, a stronger, more nucleophilic base like 4-dimethylaminopyridine (DMAP) can be used as a catalyst.[5] Pyridine is also a traditional choice, often used as both a base and a solvent.[6]

Q5: Can I use trityl alcohol instead of trityl chloride?

A5: Yes, trityl alcohol can be used as a tritylating agent in the presence of an acid catalyst.[2][3] This method avoids the generation of hydrochloric acid.

Data Presentation

The following tables summarize the effect of different reaction parameters on the yield of N-tritylation, based on literature data.

Table 1: Effect of Solvent on Tritylation Yield [2][3]

EntrySolventTime (h)Yield (%)
1Dichloromethane (DCM)1.595
2Acetonitrile2.092
3Chloroform2.585
4Tetrahydrofuran (THF)5.040
5Toluene5.035
6Dimethylformamide (DMF)4.060

Table 2: Effect of Catalyst Loading on Tritylation Yield [2][3]

EntryCatalyst (mol%)Time (h)Yield (%)
113.060
222.575
351.595
4101.595

Experimental Protocols

General Protocol for N-Tritylation using Trityl Chloride

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a solution of the amine (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 mmol).

  • Addition of Tritylating Agent: Add trityl chloride (1.1 mmol) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Logical Workflow for N-Tritylation Optimization

The following diagram illustrates a logical workflow for optimizing the reaction time and temperature for N-tritylation.

N_Tritylation_Optimization cluster_start Initial Reaction Setup cluster_monitoring Reaction Monitoring cluster_evaluation Evaluation of Outcome cluster_troubleshooting Troubleshooting cluster_optimization Optimization Steps cluster_end Finalization Start Start with Standard Conditions: - Amine (1 eq) - TrCl (1.1 eq) - Base (1.2 eq) - Anhydrous DCM - Room Temperature Monitor Monitor Reaction by TLC/LC-MS at t = 1h, 4h, 12h Start->Monitor Evaluate Reaction Complete with Good Yield? Monitor->Evaluate Slow Slow or Incomplete Reaction? Evaluate->Slow No End Optimized Protocol Achieved Evaluate->End Yes SideProducts Side Products Observed? Slow->SideProducts No IncreaseTemp Increase Temperature to 40°C Slow->IncreaseTemp Yes IncreaseTime Increase Reaction Time SideProducts->IncreaseTime No DecreaseTemp Decrease Temperature to 0°C SideProducts->DecreaseTemp Yes IncreaseTemp->Monitor ChangeBase Consider Stronger Base (e.g., DMAP) IncreaseTemp->ChangeBase IncreaseTime->Monitor DecreaseTemp->Monitor DecreaseTime Decrease Reaction Time

Caption: Workflow for optimizing N-tritylation reaction conditions.

N-Tritylation Reaction Pathway

The following diagram illustrates the general SN1 pathway for N-tritylation.

N_Tritylation_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products TrCl Trityl Chloride (Tr-Cl) TrCation Trityl Cation (Tr+) TrCl->TrCation Dissociation (SN1) Amine Amine (R-NH2) NTritylAmine N-Tritylated Amine (R-NH-Tr) Amine->NTritylAmine TrCation->NTritylAmine Nucleophilic Attack HCl HCl

Caption: SN1 mechanism for the N-tritylation of a primary amine.

References

Technical Support Center: Removing Triphenylmethanol Byproduct After Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of triphenylmethanol, a common byproduct resulting from the cleavage of a trityl (Tr) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is triphenylmethanol and why is it a byproduct?

Triphenylmethanol, also known as triphenylcarbinol (TrOH), is a white, crystalline solid organic compound.[1] In chemical synthesis, the trityl group is frequently used to protect alcohols, amines, or thiols. During the deprotection step, which is typically carried out under acidic conditions (e.g., with trifluoroacetic acid - TFA), the trityl group is cleaved from the target molecule.[2][3] This cleavage generates a stable triphenylmethyl (trityl) carbocation, which is then quenched by water or another nucleophile to form the triphenylmethanol byproduct.[1][2] Its removal is crucial to ensure the purity of the final product.

Q2: What are the primary methods for removing triphenylmethanol?

The most common methods for removing triphenylmethanol leverage its distinct solubility profile. It is insoluble in water and petroleum ether but highly soluble in various organic solvents like diethyl ether, ethanol, and benzene.[1][4][5] The primary purification techniques include:

  • Liquid-Liquid Extraction: Utilizes the differential solubility of the desired product and triphenylmethanol in two immiscible liquid phases (e.g., an aqueous phase and an organic phase).[6][7]

  • Crystallization/Precipitation: Induces the selective precipitation of either the desired product or the triphenylmethanol byproduct from a solvent system.[6][8]

  • Chromatography: Techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) or solid-phase extraction (SPE) are highly effective at separating the nonpolar triphenylmethanol from more polar products like oligonucleotides.[6]

Q3: How do I choose the most suitable removal method?

The choice of method depends on the properties of your desired product, particularly its solubility and stability. The following decision tree can guide your selection:

Caption: Decision tree for selecting a purification method.

Q4: How can I monitor the efficiency of triphenylmethanol removal?

The presence and quantity of triphenylmethanol can be monitored using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A rapid and qualitative method to check for the presence of triphenylmethanol in your product fractions.[6]

  • Reverse-Phase HPLC (RP-HPLC): A highly effective quantitative method to separate and quantify the triphenylmethanol byproduct relative to your desired product.[6]

  • LC-MS: Can be used for precise monitoring and confirmation of the mass of the byproduct and the desired product.[9]

Q5: What is the difference between "trityl-on" and "trityl-off" purification strategies?

These strategies are particularly common in oligonucleotide synthesis and refer to whether the trityl group is removed before or after the initial chromatographic purification.[6]

  • Trityl-on Purification: The crude product with the trityl group still attached is first purified by reverse-phase chromatography. The hydrophobic trityl group provides a strong "handle" for separation. The purified, trityl-containing product is then deprotected (often on the chromatography column), and the cleaved triphenylmethanol is washed away. This method is often preferred.[6]

  • Trityl-off Purification: The trityl group is cleaved from the crude product first. The subsequent purification step must then separate the desired product from both synthesis failure sequences and the triphenylmethanol byproduct.[6]

G cluster_0 Trityl-On Workflow cluster_1 Trityl-Off Workflow a1 Crude Product (Trityl Attached) a2 RP Chromatography a1->a2 a3 On-Column Deprotection a2->a3 a4 Wash to Remove Triphenylmethanol a3->a4 a5 Elute Pure Product a4->a5 b1 Crude Product (Trityl Attached) b2 Deprotection in Solution b1->b2 b3 Mixture of Product, Byproducts, and Triphenylmethanol b2->b3 b4 Purification (e.g., RP-HPLC) b3->b4 b5 Isolate Pure Product b4->b5

Caption: Comparison of "Trityl-on" and "Trityl-off" workflows.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Triphenylmethanol contamination in the final product. 1. Inefficient Liquid-Liquid Extraction: Poor phase separation or incorrect solvent choice. 2. Co-precipitation: The solvent system causes both the product and byproduct to precipitate.[6] 3. Suboptimal Chromatography: The mobile phase or gradient is not sufficient to resolve the product from triphenylmethanol.[6]1. Ensure thorough mixing and complete phase separation. Perform multiple extractions (e.g., 3x) with the organic solvent. 2. Experiment with different anti-solvents (e.g., petroleum ether, hexanes) or solvent mixtures to selectively precipitate the desired product.[10][11] 3. For RP-HPLC, optimize the organic solvent gradient (e.g., acetonitrile) to achieve baseline separation. For SPE, increase the volume and/or number of wash steps.[6]
Low yield of the desired product. 1. Product Loss During Extraction: The product has some solubility in the organic extraction solvent. 2. Incomplete Deprotection: The reaction did not go to completion, leaving some product with the trityl group attached. 3. Product Degradation: The deprotection conditions (e.g., strong acid) are too harsh for the target molecule.1. Perform a back-extraction of the combined organic layers with a fresh portion of the aqueous buffer to recover any dissolved product.[12] 2. Monitor the deprotection reaction by TLC or LC-MS to ensure full conversion before workup. Extend reaction time if necessary.[9] 3. Use milder deprotection conditions, such as 80% acetic acid or formic acid, or reduce the reaction time.[2][9]
Formation of an intense yellow color during workup. The presence of a strong acid is causing the formation of the stable trityl carbocation (Ph₃C⁺), which is intensely colored.[1][5]This is normal during acidic workup. The color should disappear upon quenching with a base or dilution with water, which converts the carbocation back to the colorless triphenylmethanol.[5]
An insoluble white solid is present between the aqueous and organic layers during extraction. This may be due to basic magnesium salts if the deprotection followed a Grignard reaction, or the product itself precipitating at the interface.[13]Add more acid to the separatory funnel to dissolve the salts. If the product is precipitating, add more of the appropriate solvent to redissolve it.[13]

Data Presentation: Solubility of Triphenylmethanol

Understanding the solubility of triphenylmethanol is key to designing an effective removal strategy.

SolventSolubilityNotes
Water Insoluble (0.143 g/100 mL at 25 °C)[5]Ideal for extractions where the desired product is water-soluble.
Petroleum Ether / Hexanes Insoluble[1][14]Useful as a washing solvent to remove nonpolar impurities from a more polar product, or as an anti-solvent for crystallization.
Diethyl Ether Soluble[1][4]A common solvent for liquid-liquid extraction.
Ethanol Soluble[1][4]Can be used for recrystallization, but may also dissolve polar products.
Benzene Soluble (16.5 g/100 mL at 25 °C)[5]Good solvent for triphenylmethanol.
Isopropanol Soluble (especially when hot)[8]Commonly used for recrystallization of triphenylmethanol.[8][15]
Dichloromethane (DCM) SolubleOften used as the solvent for the deprotection reaction itself.

Experimental Protocols

Protocol 1: Removal by Liquid-Liquid Extraction

This method is ideal for water-soluble products like deprotected oligonucleotides or peptides.

G start Reaction Mixture in Aqueous Solution (Product + TrOH) add_org Add immiscible organic solvent (e.g., Ethyl Acetate) start->add_org shake Shake in Separatory Funnel & Allow Layers to Separate add_org->shake drain_aq Drain Lower Aqueous Layer (Contains Product) shake->drain_aq drain_org Collect Upper Organic Layer (Contains TrOH) shake->drain_org repeat Repeat Extraction of Aqueous Layer 2-3x drain_aq->repeat combine_aq Combine Aqueous Layers repeat->combine_aq

Caption: Workflow for liquid-liquid extraction.

Methodology:

  • After deprotection, ensure the reaction mixture is in an aqueous solution. If the reaction was performed in an organic solvent, evaporate the solvent and redissolve the residue in a suitable aqueous buffer.

  • Transfer the aqueous solution to a separatory funnel.

  • Add an equal volume of an immiscible organic solvent in which triphenylmethanol is soluble (e.g., ethyl acetate, diethyl ether).[6][7]

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Allow the layers to fully separate. The aqueous layer will contain your hydrophilic product, and the organic layer will contain the triphenylmethanol.

  • Drain the lower (aqueous) layer into a clean flask.

  • Repeat the extraction of the aqueous layer with two more portions of the organic solvent to ensure complete removal of the triphenylmethanol.

  • Combine the aqueous fractions containing your purified product for further processing.

Protocol 2: Removal by Precipitation/Recrystallization

This method is suitable when the desired product and triphenylmethanol have significantly different solubilities in a particular solvent system.

Methodology A: Precipitating the Product

  • After deprotection, dissolve the crude mixture in a minimal amount of a solvent that dissolves both the product and triphenylmethanol.

  • Add an "anti-solvent" in which the product is insoluble but triphenylmethanol is soluble. For example, in oligonucleotide purification, adding cold ethanol can precipitate the oligonucleotide while leaving triphenylmethanol in the supernatant.[6]

  • Cool the mixture to maximize precipitation of the product.

  • Collect the precipitated product by filtration or centrifugation.

  • Wash the solid product with a small amount of the cold anti-solvent to remove any remaining traces of triphenylmethanol.

Methodology B: Crystallizing Triphenylmethanol

  • This method is used if the desired product is soluble in a nonpolar solvent in which triphenylmethanol is poorly soluble (e.g., petroleum ether or hexanes).

  • Dissolve the crude reaction mixture in a suitable solvent (e.g., diethyl ether).

  • Evaporate the solvent to obtain the crude solid.

  • Add a solvent in which triphenylmethanol is insoluble or sparingly soluble, such as cold petroleum ether or hexanes.[10][11] The desired product should be soluble in this solvent.

  • Stir or sonicate the mixture (a process known as trituration). The triphenylmethanol will remain as a solid.

  • Filter the mixture to collect the solid triphenylmethanol, with the desired product remaining in the filtrate.

Protocol 3: Removal by Solid-Phase Extraction (SPE)

This protocol is a common example of the "trityl-on" strategy used in oligonucleotide synthesis.

Methodology:

  • Binding: Load the crude, "trityl-on" product (dissolved in a low-organic-content buffer) onto a conditioned reverse-phase SPE cartridge. The hydrophobic trityl group will cause the desired product to bind strongly to the stationary phase.

  • Wash 1: Wash the cartridge with a buffer to remove hydrophilic impurities and failure sequences that did not retain the trityl group.

  • On-Column Deprotection: Pass a deprotection solution (e.g., 3% dichloroacetic acid in DCM) through the cartridge. This cleaves the trityl group, releasing triphenylmethanol.

  • Wash 2: Wash the cartridge thoroughly with an organic solvent like acetonitrile to completely remove the cleaved triphenylmethanol and the deprotection solution.[6] The now deprotected, more hydrophilic product remains bound to the cartridge.

  • Elution: Elute the final, purified product from the cartridge using an appropriate elution buffer (e.g., a solution with a higher percentage of organic solvent).

References

Technical Support Center: Chiral HPLC Analysis of DL-Serine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral HPLC analysis of DL-serine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges you may encounter during the chiral separation of DL-serine derivatives, providing potential causes and actionable solutions.

1. Why am I observing poor or no resolution between the D- and L-serine derivative peaks?

Poor resolution is a common challenge in chiral separations and can stem from several factors related to the column, mobile phase, or other chromatographic conditions.

  • Potential Cause: Inappropriate Chiral Stationary Phase (CSP).

    • Solution: The choice of CSP is critical for enantiomeric separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs are commonly used for serine derivatives.[1][2] If you are not using a column specifically designed for chiral separations, you will not be able to resolve the enantiomers. For direct analysis of underivatized serine, a macrocyclic glycopeptide-based CSP like Astec CHIROBIOTIC T can be effective.[2] Crown-ether stationary phases are also an option for direct separation.[3]

  • Potential Cause: Suboptimal Mobile Phase Composition.

    • Solution: The mobile phase composition significantly impacts selectivity. For polysaccharide-based columns in normal-phase mode, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used.[1] Systematically vary the ratio of the modifier to optimize separation. For reversed-phase mode with macrocyclic glycopeptide or crown-ether columns, mixtures of methanol or acetonitrile with aqueous buffers (e.g., phosphate or acetate) are common.[3][4] The addition of a small amount of acid (e.g., perchloric acid, formic acid, or acetic acid) can improve peak shape and resolution by suppressing the ionization of the amino acid.[3]

  • Potential Cause: Incorrect Flow Rate.

    • Solution: Chiral separations can be sensitive to flow rate. Generally, lower flow rates provide more time for the enantiomers to interact with the CSP, leading to better resolution, albeit with longer run times.[5] Start with the manufacturer's recommended flow rate and then decrease it in small increments if resolution is insufficient.

  • Potential Cause: Inadequate Temperature Control.

    • Solution: Temperature can have a complex and significant effect on chiral recognition.[6][7][8] Changes in temperature can alter the interaction between the analyte and the CSP, affecting selectivity and resolution.[6] Experiment with different column temperatures (e.g., from 10°C to 40°C) using a column thermostat to find the optimal condition for your separation.[5]

2. What is causing my peaks to show significant tailing or fronting?

Peak asymmetry, such as tailing (a stretched-out end of the peak) or fronting (a stretched-out beginning of the peak), can compromise the accuracy of quantification and resolution.[9]

  • Potential Cause: Column Overload.

    • Solution: Injecting too much sample can exceed the column's capacity, leading to peak distortion.[5][9][10] This is particularly true for chiral compounds, which may overload at lower concentrations than achiral compounds.[10] Reduce the injection volume or the concentration of your sample.

  • Potential Cause: Secondary Interactions with the Stationary Phase.

    • Solution: For silica-based columns, interactions between basic analytes and acidic silanol groups on the stationary phase can cause peak tailing.[11][12] This can often be mitigated by operating at a lower mobile phase pH to protonate the silanol groups.[12] Using an end-capped column can also reduce these secondary interactions.[12]

  • Potential Cause: Inappropriate Mobile Phase pH.

    • Solution: If the mobile phase pH is close to the pKa of the analyte, partial ionization can occur, leading to inconsistent interactions with the stationary phase and resulting in peak tailing.[9][11] Ensure the mobile phase pH is at least 1.5 to 2 pH units away from the analyte's pKa.

  • Potential Cause: Mismatch between Sample Solvent and Mobile Phase.

    • Solution: Dissolving the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[13] Ideally, dissolve your sample in the mobile phase itself.[3][13]

3. My derivatization reaction for indirect chiral analysis seems to be inconsistent. What should I check?

Indirect methods involving pre-column derivatization to form diastereomers are powerful but require careful control of the reaction conditions.[4]

  • Potential Cause: Instability of Derivatives.

    • Solution: Some diastereomeric derivatives can be unstable over time, leading to decomposition and affecting reproducibility.[14] For example, the half-life of OPA-Boc derivatives of serine has been measured to be around 60-90 minutes.[14] It is crucial to control the time between derivatization and injection and to analyze samples promptly.

  • Potential Cause: Incorrect Reagent-to-Analyte Ratio.

    • Solution: The ratio of the derivatizing agent to the amino acid can affect the reaction yield and the fluorescence signal. An excessive amount of the derivatizing agent does not always lead to a better signal and can sometimes suppress it.[14] The optimal ratio should be determined experimentally.

  • Potential Cause: Suboptimal Reaction pH.

    • Solution: The pH of the reaction mixture is critical for the derivatization to proceed efficiently. For example, derivatization with OPA and a chiral thiol is typically carried out in a borate buffer at a high pH (around 9.5-10).[3][14] Ensure the pH of your sample and buffer is correctly adjusted.

Data Presentation: Chiral Separation Methods for DL-Serine Derivatives

The following tables summarize typical experimental conditions and performance data for the chiral HPLC analysis of DL-serine and its derivatives.

Table 1: Direct Chiral HPLC Methods

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)DetectionAnalyteApprox. Retention Times (min)Resolution (Rs)Reference
Crown-ether (e.g., ChiroSil® SCA(-))84% MeOH / 16% H₂O with 5 mM HClO₄Not SpecifiedUV or MSDL-SerineD-Serine: <10, L-Serine: <10>1.5[3][15]
Macrocyclic Glycopeptide (e.g., Astec CHIROBIOTIC T)Acetonitrile / Water (80/20)1.0ELSDDL-Serinek'1 = 6.45, k'2 = 7.863.25[16]
Polysaccharide (e.g., Chiralpak)Hexane / Isopropanol0.5 - 1.0UVDL-Serine Methyl EsterVariesVaries[1]

Table 2: Indirect Chiral HPLC Methods (after Derivatization)

Derivatizing AgentColumnMobile PhaseFlow Rate (mL/min)DetectionAnalyteApprox. Retention Times (min)Resolution (Rs)Reference
OPA / N-acetyl-L-cysteine (NAC)C18 Reversed-Phase0.1 M Phosphate Buffer (pH 6.0) / Methanol (82:18)0.5ElectrochemicalDL-SerineD-Serine: ~25, L-Serine: ~302.145[4][17][18]
OPA / N-tert-butyloxycarbonyl-L-cysteine (Boc-L-Cys)C18 Reversed-PhaseGradient: Sodium Acetate Buffer / MethanolNot SpecifiedFluorescenceDL-SerineD-Serine & L-Serine separated within 40 min3.42[3][14][19]
Marfey's ReagentC18 Reversed-PhaseGradient: Tris Buffer (pH 3.0) / MethanolNot SpecifiedUVDL-SerineVariesVaries[20]
OTPTHEC18 Reversed-PhaseNot SpecifiedNot SpecifiedUV (254 nm)DL-SerineVaries1.62 - 2.51[21]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the troubleshooting guides.

Protocol 1: Direct Chiral Separation using a Crown-Ether CSP [3]

  • Column: Crown-ether chiral stationary phase (e.g., ChiroSil® SCA(-)).

  • Mobile Phase: Prepare a mixture of methanol and water (e.g., 84:16 v/v) containing a small amount of acid (e.g., 5 mM perchloric acid).

  • Sample Preparation: Dissolve the DL-serine sample in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm filter before injection.

  • HPLC Conditions:

    • Set the column temperature as required.

    • Set the flow rate (typically 0.5 - 1.0 mL/min).

    • Set the detection wavelength (UV) or mass spectrometer parameters.

  • Injection: Inject the prepared sample onto the HPLC system.

Protocol 2: Indirect Chiral Separation via Derivatization with OPA/NAC [4][17][18]

  • Derivatization Reagent Preparation: Prepare a 4 mM solution of o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) in a suitable buffer (e.g., 0.5 M carbonate buffer, pH 10).

  • Sample Preparation: Prepare the DL-serine sample in an appropriate solvent (e.g., 10 v/v% methanol).

  • Derivatization Procedure:

    • Mix the sample solution with the OPA/NAC derivatizing solution at a 4:1 ratio (sample:reagent).

    • Allow the reaction to proceed at room temperature for a specific time (e.g., 150 seconds) before injection.

  • HPLC Conditions:

    • Column: Standard C18 reversed-phase column.

    • Mobile Phase: Prepare a mixture of an aqueous buffer (e.g., 0.1 M phosphate buffer, pH 6.0) and methanol (e.g., 82:18 v/v).

    • Flow Rate: Set to approximately 0.5 mL/min.

    • Detection: Use an electrochemical or fluorescence detector.

  • Injection: Inject the derivatized sample mixture onto the HPLC system.

Visualizations

Logical Workflow for Method Selection

The choice between a direct or indirect method depends on several factors, including the availability of a chiral column, the complexity of the sample matrix, and the required sensitivity.

MethodSelection start Start: Chiral Separation of DL-Serine Derivative has_csp Do you have a suitable Chiral Stationary Phase (CSP)? start->has_csp direct_method Use Direct Method has_csp->direct_method Yes indirect_method Use Indirect Method (Derivatization) has_csp->indirect_method No end_direct Direct Enantiomeric Separation direct_method->end_direct end_indirect Diastereomeric Separation indirect_method->end_indirect

Decision tree for selecting a chiral separation method.

Experimental Workflow: Direct vs. Indirect Methods

The following diagram illustrates the key steps in both direct and indirect chiral HPLC analysis workflows.

ExperimentalWorkflows cluster_direct Direct Method cluster_indirect Indirect Method d_sample_prep Sample Preparation (Dissolve in Mobile Phase) d_hplc Chiral HPLC Analysis (CSP Column) d_sample_prep->d_hplc d_detection Detection (UV, MS, ELSD) d_hplc->d_detection d_result Enantiomer Peaks d_detection->d_result i_sample_prep Sample Preparation i_derivatization Derivatization (with Chiral Reagent) i_sample_prep->i_derivatization i_hplc HPLC Analysis (Achiral C18 Column) i_derivatization->i_hplc i_detection Detection (Fluorescence, UV) i_hplc->i_detection i_result Diastereomer Peaks i_detection->i_result

Comparison of direct and indirect chiral HPLC workflows.

Troubleshooting Logic for Poor Resolution

This flowchart provides a systematic approach to troubleshooting poor peak resolution in your chiral HPLC analysis.

TroubleshootingResolution start Poor Peak Resolution check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp check_mp Is the Mobile Phase optimized? check_csp->check_mp Yes solution_csp Select a more suitable CSP (e.g., polysaccharide, macrocyclic glycopeptide, crown-ether) check_csp->solution_csp No check_flow Is the flow rate optimal? check_mp->check_flow Yes solution_mp Vary modifier ratio, change modifier type, adjust pH, add acid check_mp->solution_mp No check_temp Is the temperature controlled and optimized? check_flow->check_temp Yes solution_flow Decrease flow rate in small increments check_flow->solution_flow No solution_temp Experiment with different temperatures (e.g., 10-40°C) check_temp->solution_temp No end Resolution Improved check_temp->end Yes solution_csp->check_mp solution_mp->check_flow solution_flow->check_temp solution_temp->end

A systematic approach to resolving poor peak separation.

References

Validation & Comparative

A Head-to-Head Battle in Peptide Synthesis: N-Trityl vs. Boc Protection for Serine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise assembly of peptides is paramount. The choice of protecting groups for individual amino acids can significantly impact the efficiency of synthesis, the purity of the final product, and the potential for side reactions. This guide provides an in-depth, objective comparison of two common strategies for protecting the amino acid serine: N-alpha-Boc with benzyl side-chain protection (Boc-Ser(Bzl)-OH) used in Boc/Bzl solid-phase peptide synthesis (SPPS), and N-alpha-Fmoc with trityl side-chain protection (Fmoc-Ser(Trt)-OH) used in Fmoc/tBu SPPS.

This comparison delves into the core chemical philosophies, performance metrics, and detailed experimental protocols, supported by data from the literature, to empower you in making the optimal choice for your specific peptide synthesis needs.

Core Chemical Philosophies: A Tale of Two Strategies

The fundamental difference between using Boc-Ser(Bzl)-OH and Fmoc-Ser(Trt)-OH lies in the orthogonal protection schemes of the two primary SPPS strategies.

  • Boc/Bzl Strategy: This classic approach relies on a graded acid-lability for deprotection. The Nα-Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), in each cycle. The more robust benzyl (Bzl) ether protecting the serine side chain, along with other benzyl-based side-chain protecting groups and the resin linker, are cleaved simultaneously in the final step using a strong acid, such as anhydrous hydrogen fluoride (HF).[1][2][3][4][5]

  • Fmoc/tBu Strategy: This has become the more prevalent strategy due to its milder overall conditions. The Nα-Fmoc group is labile to a mild base, usually a solution of piperidine in a polar aprotic solvent, and is removed at each step of the synthesis.[6] The acid-labile trityl (Trt) ether protecting the serine side chain is removed during the final cleavage from the resin, along with other acid-labile side-chain protecting groups (like tBu), using a strong acid cocktail, most commonly TFA-based.[7][8]

Performance Comparison: A Data-Driven Analysis

While a single study with a direct head-to-head quantitative comparison is scarce, a comprehensive analysis of the literature allows for a comparative assessment of key performance indicators.

ParameterFmoc-Ser(Trt)-OH (Fmoc/tBu Strategy) Boc-Ser(Bzl)-OH (Boc/Bzl Strategy) Key Considerations & References
Coupling Efficiency Generally high (>99%) with modern coupling reagents (e.g., HBTU, HATU).[9]Generally high (>99%) with appropriate activation (e.g., HBTU/HOBt).[1]Efficiency is sequence-dependent and can be affected by aggregation. Monitoring of each coupling step is recommended for both strategies.
Racemization Can be significant depending on the coupling reagent and base used. Use of N,N-diisopropylethylamine (DIEA) with uronium-based coupling reagents can induce racemization. The use of additives like HOBt or Oxyma, and non-nucleophilic bases like collidine, is recommended to suppress epimerization.[3]Also susceptible to racemization. The use of coupling reagents with additives like HOBt is crucial for suppression.[1]Serine is inherently prone to racemization due to the electron-withdrawing nature of its side-chain hydroxyl group. Careful selection of coupling conditions is critical for both strategies.[1][3]
Peptide Aggregation The bulky trityl (Trt) group can effectively disrupt inter-chain hydrogen bonding, which is a primary cause of peptide aggregation, especially in serine-rich sequences. This can lead to improved synthesis outcomes for "difficult" peptides.[10][11]The smaller benzyl (Bzl) group offers less steric hindrance to disrupt aggregation compared to the Trityl group. Aggregation can be a significant issue, leading to incomplete coupling and deprotection.[4]For sequences known to be prone to aggregation, the use of Fmoc-Ser(Trt)-OH is often advantageous.[10]
Side Reactions The primary side reaction of concern is racemization during coupling. The Trityl group's lability to acid requires careful selection of scavengers during final cleavage to prevent re-attachment to sensitive residues like tryptophan.[8][12]O-acylation of the unprotected hydroxyl group can occur if protection is incomplete. The final cleavage with HF is a hazardous procedure and can promote various side reactions if not performed with appropriate scavengers.[1][5]Both strategies have potential side reactions that can be mitigated with optimized protocols and careful selection of reagents.
Final Cleavage Conditions Mild to strong acid (TFA-based cocktail) for 1-3 hours.[7][8][13]Very strong and hazardous acid (anhydrous Hydrogen Fluoride - HF) for about 1 hour.[1][2][3][4][5]The requirement for a specialized and hazardous HF apparatus for the Boc/Bzl strategy is a significant drawback for many laboratories.
Overall Purity of Crude Peptide Generally high, especially for aggregation-prone sequences, due to the benefits of the Trt group.[14]Can be high for "easy" sequences, but may be lower for difficult sequences due to aggregation.The final purity is highly dependent on the peptide sequence and the optimization of the synthesis protocol.[10][11]

Experimental Protocols

Below are detailed, representative protocols for the incorporation of serine using both strategies.

Protocol 1: Coupling of Fmoc-Ser(Trt)-OH in Fmoc-SPPS
  • Resin Preparation: Start with a resin-bound peptide bearing a free N-terminal amine after Fmoc deprotection (e.g., with 20% piperidine in DMF).

  • Washing: Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine.

  • Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Ser(Trt)-OH (3-5 equivalents relative to the resin loading) and a coupling reagent such as HBTU (3-5 equivalents) in DMF.

    • Add a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine (6-10 equivalents) to the solution to activate the amino acid.

    • Allow the activation to proceed for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

  • Coupling Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For sterically hindered sequences, the coupling time can be extended.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test). A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times). The resin is now ready for the next cycle.[9]

Protocol 2: Coupling of Boc-Ser(Bzl)-OH in Boc-SPPS
  • Resin Preparation: Start with a resin-bound peptide bearing a free N-terminal amine after Boc deprotection (e.g., with 25-50% TFA in DCM) and neutralization.

  • Washing: Wash the resin with DMF to remove excess neutralization base.

  • Activation and Coupling:

    • In a separate vessel, dissolve Boc-Ser(Bzl)-OH (2-4 equivalents relative to the resin loading) and an activating agent such as HBTU (2-4 equivalents) in DMF.

    • Add DIEA (4-8 equivalents) to the solution to pre-activate the amino acid.

  • Coupling Reaction: Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM. The resin is now ready for the next cycle.[1]

Protocol 3: Final Cleavage and Deprotection
  • Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.

  • Cleavage Cocktail Preparation: In a fume hood, prepare a cleavage cocktail. A common mixture is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v). For peptides containing tryptophan, 1,2-ethanedithiol (EDT) can be added.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and gently agitate at room temperature for 1.5-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin and precipitate the peptide by adding cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.[7][8][13]

Caution: This procedure involves anhydrous Hydrogen Fluoride (HF), which is extremely hazardous and requires a specialized apparatus and safety precautions.

  • Pre-cleavage Preparation: After the final coupling, remove the N-terminal Boc group with TFA and neutralize the resin. Dry the peptide-resin thoroughly under vacuum.

  • HF Apparatus Setup: Set up the HF cleavage apparatus according to the manufacturer's instructions in a dedicated, well-ventilated fume hood.

  • Scavenger Addition: Place the dried peptide-resin in the reaction vessel and add appropriate scavengers (e.g., anisole, p-cresol) to trap reactive carbocations generated during cleavage.

  • HF Cleavage: Cool the reaction vessel in a dry ice/acetone bath and condense the required amount of anhydrous HF into the vessel. Stir the mixture at 0°C for approximately 60 minutes.

  • HF Removal: After the reaction is complete, carefully remove the HF by evaporation under a stream of nitrogen.

  • Peptide Precipitation and Isolation: Precipitate the peptide with cold diethyl ether, wash thoroughly, and dry under vacuum.[1][2][3][4][5]

Visualizing the Chemistry

To better understand the processes and molecules involved, the following diagrams illustrate the key structures and workflows.

cluster_boc Boc-Ser(Bzl)-OH cluster_fmoc Fmoc-Ser(Trt)-OH boc_ser fmoc_ser

Figure 1. Chemical structures of Boc-Ser(Bzl)-OH and Fmoc-Ser(Trt)-OH.

SPPS_Workflow cluster_fmoc Fmoc/tBu Strategy cluster_boc Boc/Bzl Strategy Fmoc_Start Resin-Peptide-NH-Fmoc Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Start->Fmoc_Deprotection Fmoc_Washing1 Washing (DMF) Fmoc_Deprotection->Fmoc_Washing1 Fmoc_Coupling Coupling (Fmoc-Ser(Trt)-OH, Activator, Base) Fmoc_Washing1->Fmoc_Coupling Fmoc_Washing2 Washing (DMF/DCM) Fmoc_Coupling->Fmoc_Washing2 Fmoc_End Resin-Peptide-Ser(Trt)-NH-Fmoc Fmoc_Washing2->Fmoc_End Repeat Cycle Fmoc_Final_Cleavage Final Cleavage (TFA Cocktail) Fmoc_End->Fmoc_Final_Cleavage Fmoc_Peptide Free Peptide Fmoc_Final_Cleavage->Fmoc_Peptide Boc_Start Resin-Peptide-NH-Boc Boc_Deprotection Boc Deprotection (25-50% TFA/DCM) Boc_Start->Boc_Deprotection Boc_Neutralization Neutralization (DIEA) Boc_Deprotection->Boc_Neutralization Boc_Washing1 Washing (DMF) Boc_Neutralization->Boc_Washing1 Boc_Coupling Coupling (Boc-Ser(Bzl)-OH, Activator, Base) Boc_Washing1->Boc_Coupling Boc_Washing2 Washing (DMF/DCM) Boc_Coupling->Boc_Washing2 Boc_End Resin-Peptide-Ser(Bzl)-NH-Boc Boc_Washing2->Boc_End Repeat Cycle Boc_Final_Cleavage Final Cleavage (Anhydrous HF) Boc_End->Boc_Final_Cleavage Boc_Peptide Free Peptide Boc_Final_Cleavage->Boc_Peptide

Figure 2. Comparative workflows for Fmoc/tBu and Boc/Bzl SPPS strategies.

Decision_Tree Start Start: Choose Serine Protection Strategy Aggregation_Prone Is the peptide sequence prone to aggregation (e.g., serine-rich, hydrophobic)? Start->Aggregation_Prone HF_Apparatus Is an HF cleavage apparatus available and are you equipped to handle this hazardous reagent? Aggregation_Prone->HF_Apparatus No Fmoc_Ser_Trt Choose Fmoc-Ser(Trt)-OH Aggregation_Prone->Fmoc_Ser_Trt Yes Boc_Ser_Bzl Consider Boc-Ser(Bzl)-OH (for 'easy' sequences) HF_Apparatus->Boc_Ser_Bzl Yes Fmoc_Strategy Fmoc strategy is preferable HF_Apparatus->Fmoc_Strategy No

Figure 3. Decision flowchart for selecting a serine protection strategy.

Conclusion and Recommendations

The choice between N-trityl and Boc protection for serine is intrinsically linked to the overarching SPPS strategy.

Fmoc-Ser(Trt)-OH is the recommended choice for:

  • Aggregation-prone sequences: The bulky trityl group is highly effective at disrupting secondary structures that lead to aggregation, often resulting in higher purity and yield for difficult peptides.[10][11]

  • Laboratories without access to HF cleavage apparatus: The final deprotection with a TFA-based cocktail is significantly safer and requires less specialized equipment.

  • Synthesis of complex peptides: The milder conditions of the Fmoc/tBu strategy are generally more compatible with a wider range of peptide modifications.

Boc-Ser(Bzl)-OH remains a viable option for:

  • "Easy" or well-established peptide sequences: For shorter peptides not prone to aggregation, the Boc/Bzl strategy can be very effective.

  • Laboratories with extensive experience and the necessary equipment for HF cleavage.

Ultimately, the decision rests on a careful evaluation of the peptide sequence's characteristics, the available laboratory infrastructure, and the desired final product purity. For most modern applications, particularly in the context of complex and aggregation-prone peptides, the advantages offered by the Trityl side-chain protection within the Fmoc/tBu strategy make Fmoc-Ser(Trt)-OH the superior choice.

References

comparison of different methods for chiral resolution of DL-serine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of racemic mixtures of serine into its individual D- and L-enantiomers is a critical process in the pharmaceutical industry and various fields of scientific research. D-serine, for instance, is a key neuromodulator, while L-serine is a fundamental building block of proteins. This guide provides an objective comparison of the primary methods for the chiral resolution of DL-serine, supported by experimental data and detailed protocols to aid in the selection of the most suitable technique for specific research and development needs.

Methods of Chiral Resolution at a Glance

The three principal methods for the chiral resolution of DL-serine are enzymatic resolution, diastereomeric crystallization, and chromatographic techniques. Each method offers distinct advantages and disadvantages in terms of efficiency, scalability, and cost.

Quantitative Data Comparison

The following table summarizes the key performance metrics for different chiral resolution methods of DL-serine and its derivatives. It is important to note that direct comparative data under identical conditions is often unavailable in the literature; therefore, the presented data is compiled from various sources and may involve analogous compounds.

MethodSubstrateReagent/EnzymeYield (%)Enantiomeric Excess (e.e.) (%)Key Remarks
Enzymatic Resolution N-acetyl-DL-β-heterocyclic alanine derivativesE. coli aromatic L-amino acid transaminase42-48% (for the D-enantiomer)72-95% (for the D-enantiomer)Demonstrates the potential for high enantioselectivity with related amino acid derivatives.[1]
Diastereomeric Crystallization N-3,5-dinitro benzoyl-DL-serineL(+)-threo-1-(p-nitro phenyl)-2-amino propane-1,3-diol90% (for L-serine)Optically pureA high-yielding classical method, though it requires derivatization and subsequent hydrolysis.[2]
Diastereomeric Crystallization DL-leucine (analogous amino acid)(+)-di-1,4-toluoyl-D-tartaric acid monohydrate-91.20% (D-enantiomer)Illustrates the high enantiomeric excess achievable with tartaric acid derivatives for amino acids.[3]
Chromatographic (Chiral HPLC) D/L-SerineChiroSil® SCA(-) column-Baseline resolution (α = 1.99)Direct method offering excellent separation, suitable for analytical and preparative scales.[4]
Chromatographic (Indirect HPLC) D/L-SerineOPA/NAC derivatization, C18 column-Good separation (R = 2.145)An alternative to chiral columns, though it requires a derivatization step.[5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the replication and adaptation of these techniques.

Enzymatic Resolution of DL-Serine Derivatives

This protocol is based on the kinetic resolution of N-acylated amino acid esters using lipase, a commonly employed strategy.

Materials:

  • DL-serine methyl ester hydrochloride

  • Immobilized Candida antarctica lipase B (CALB)

  • Acyl donor (e.g., ethyl acetate)

  • Organic solvent (e.g., hexane)

  • Triethylamine

  • Buffer solution (e.g., phosphate buffer, pH 7)

Procedure:

  • Neutralization: Dissolve DL-serine methyl ester hydrochloride in the chosen organic solvent. Add one equivalent of triethylamine to neutralize the hydrochloride and stir for 15-30 minutes at room temperature. Filter the mixture to remove the precipitated triethylamine hydrochloride salt.[6]

  • Enzymatic Reaction: To the filtrate containing the free DL-serine methyl ester, add the acyl donor. Initiate the reaction by adding immobilized CALB (typically 10-20% by weight of the substrate).[6]

  • Incubation: Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals. Analyze the aliquots by chiral HPLC or GC to determine the enantiomeric excess of the remaining unreacted serine ester and the acylated product.

  • Work-up: Once the desired conversion is reached (typically around 50% for kinetic resolution), stop the reaction by filtering off the enzyme. The acylated enantiomer and the unreacted enantiomer can then be separated by standard chemical methods (e.g., extraction or chromatography). The acylated enantiomer can be de-acylated to yield the free amino acid.

Diastereomeric Crystallization of N-Acyl-DL-Serine

This protocol describes a classical resolution method involving the formation of diastereomeric salts.

Materials:

  • N-3,5-dinitro benzoyl-DL-serine

  • L(+)-threo-1-(p-nitro phenyl)-2-amino propane-1,3-diol (resolving agent)

  • Methanol

  • Hydrochloric acid

  • Aniline

  • Ethanol

Procedure:

  • Salt Formation: Dissolve 10 g of N-3,5-dinitro benzoyl-DL-serine in 30 cc of methanol at 60°C. To this solution, add 4.2 g of L(+)-threo-1-p-nitro phenyl-Z-amino propane-1,3-diol.[2]

  • Crystallization: Cool the reaction mixture to 10°C to induce crystallization of the diastereomeric salt of N-3,5-dinitro benzoyl-L-serine with the resolving agent.[2]

  • Isolation of Diastereomer: Collect the precipitated crystals by filtration. The yield of the optically pure salt is approximately 80%.[2]

  • Liberation of L-serine:

    • Hydrolyze the salt by heating it under reflux for one hour in 5 N hydrochloric acid.

    • After filtration, evaporate the solution to dryness in a vacuum to obtain the hydrochloride of L-serine.

    • Recrystallize the hydrochloride from acetone and then dissolve it in water.

    • Add aniline followed by absolute ethanol and cool the solution to obtain optically pure crystalline L-serine. The final yield is around 90%.[2]

Chromatographic Resolution using Chiral HPLC

This protocol outlines a direct method for the analytical separation of D- and L-serine.

Materials:

  • DL-serine standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Perchloric acid

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of 84% Methanol and 16% Water containing 5 mM Perchloric Acid.[4]

  • Sample Preparation: Dissolve the DL-serine sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • HPLC Conditions:

    • Column: ChiroSil® SCA(-) or RCA(+), 150 mm x 4.6 mm, 5 µm.[4]

    • Flow Rate: 0.8 mL/min.[4]

    • Column Temperature: 25°C.[4]

    • Injection Volume: 10 µL.[4]

    • Detection: UV detector at an appropriate wavelength (e.g., 210 nm) or a mass spectrometer.

  • Data Analysis: The two enantiomers will be separated and appear as distinct peaks in the chromatogram. The retention time for D-Serine is approximately 6.5 min and for L-Serine is approximately 8.2 min, with a resolution factor (α) of 1.99 on a ChiroSil® SCA(-) column.[4] The elution order can be reversed by using the opposite enantiomer of the chiral stationary phase.[4]

Visualizing the Resolution Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflows and logical relationships of the described chiral resolution methods.

Chiral_Resolution_Workflow cluster_enzymatic Enzymatic Resolution cluster_diastereomeric Diastereomeric Crystallization cluster_hplc Chromatographic Resolution start_enz DL-Serine Derivative react_enz Enzymatic Reaction (e.g., CALB, Acyl Donor) start_enz->react_enz sep_enz Separation react_enz->sep_enz prod_L_enz L-Serine Derivative (Acylated) sep_enz->prod_L_enz prod_D_enz D-Serine Derivative (Unreacted) sep_enz->prod_D_enz deacyl Deacylation prod_L_enz->deacyl final_L_enz L-Serine deacyl->final_L_enz start_diast DL-Serine Derivative react_diast Salt Formation (Chiral Resolving Agent) start_diast->react_diast cryst Crystallization react_diast->cryst sep_diast Filtration cryst->sep_diast prod_L_diast Diastereomeric Salt (L-Serine) sep_diast->prod_L_diast mother_liquor Mother Liquor (D-Serine) sep_diast->mother_liquor lib_L Liberation of L-Serine prod_L_diast->lib_L lib_D Liberation of D-Serine mother_liquor->lib_D final_L_diast L-Serine lib_L->final_L_diast final_D_diast D-Serine lib_D->final_D_diast start_hplc DL-Serine inject Injection start_hplc->inject hplc_col Chiral HPLC Column inject->hplc_col detect Detection hplc_col->detect prod_L_hplc L-Serine detect->prod_L_hplc prod_D_hplc D-Serine detect->prod_D_hplc

Caption: General experimental workflows for chiral resolution of DL-serine.

Logical_Relationships cluster_strategies Resolution Strategies cluster_intermediates Intermediate States racemic_mixture Racemic Mixture (DL-Serine) enzymatic Enzymatic Kinetic Resolution (Enzyme selectively reacts with one enantiomer) racemic_mixture->enzymatic diastereomeric Diastereomeric Crystallization (Formation of separable diastereomers) racemic_mixture->diastereomeric chromatographic Chromatographic Separation (Differential interaction with a chiral stationary phase) racemic_mixture->chromatographic enz_intermediate Mixture of one enantiomer and a derivatized enantiomer enzymatic->enz_intermediate diast_intermediate Mixture of two diastereomeric salts with different solubilities diastereomeric->diast_intermediate chrom_intermediate Spatially separated enantiomers on the column chromatographic->chrom_intermediate separated_enantiomers Separated Enantiomers (D-Serine and L-Serine) enz_intermediate->separated_enantiomers Chemical Separation & Deprotection diast_intermediate->separated_enantiomers Fractional Crystallization & Liberation chrom_intermediate->separated_enantiomers Elution & Collection

Caption: Logical relationships of different chiral resolution strategies.

References

Validating the Purity of N-(Triphenylmethyl)-DL-serine Methyl Ester by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of chemical synthesis and drug development. For N-(Triphenylmethyl)-DL-serine Methyl Ester, a key building block in peptide synthesis, ensuring high purity is paramount for the successful synthesis of target peptides and the reliability of subsequent biological assays. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative ¹H NMR (qNMR), stands out as a powerful and direct method for purity assessment. This guide provides a comprehensive comparison of NMR spectroscopy with other analytical techniques and offers a detailed protocol for the validation of this compound purity.

Comparison of Purity Validation Methods

While several methods are available for assessing the purity of organic compounds, NMR spectroscopy offers distinct advantages in terms of accuracy, specificity, and the ability to quantify impurities without the need for identical reference standards.

Feature¹H NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Principle Measures the magnetic properties of atomic nuclei, providing structural information and quantitative data based on signal integration.Separates components of a mixture based on their differential partitioning between a mobile and a stationary phase.Measures the mass-to-charge ratio of ions to identify and quantify components.
Quantitation Absolute and direct, based on the molar ratio of analyte to an internal standard.Relative, requires a reference standard of the analyte for accurate quantification.Can be quantitative, but often requires a specific setup (e.g., LC-MS with a standard curve) and can be less precise than NMR.
Impurity Identification Can provide structural information of unknown impurities.Identification is based on retention time and requires confirmation by other methods (e.g., MS).Provides mass information which aids in identification, but may not distinguish isomers.
Sample Throughput Relatively fast, with modern automated systems.Can be high with autosamplers.Can be high, especially with direct infusion techniques.
Destructive NoYes (sample is consumed)Yes (sample is consumed)
Strengths High precision and accuracy, structurally informative, non-destructive.High sensitivity, excellent for separating complex mixtures.High sensitivity, provides molecular weight information.
Limitations Lower sensitivity compared to HPLC and MS, requires soluble samples.Co-elution of impurities can lead to inaccurate results.Ionization efficiency can vary between compounds, affecting quantification.

Experimental Protocol: Purity Determination by ¹H NMR

This protocol outlines the steps for determining the purity of this compound using ¹H NMR spectroscopy with an internal standard.

1. Materials and Equipment:

  • This compound sample

  • High-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR spectrometer (300 MHz or higher)

  • High-precision analytical balance

  • Volumetric flasks and pipettes

  • NMR tubes

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Vortex the vial to ensure complete dissolution and homogeneity.

  • Transfer the solution to a clean, dry NMR tube.

3. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock and shim the spectrometer to ensure a homogeneous magnetic field.

  • Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis, including:

    • A sufficient number of scans (e.g., 16 or more) to achieve a good signal-to-noise ratio.

    • A long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation and accurate integration.

    • A 90° pulse angle.

4. Data Processing and Purity Calculation:

  • Process the acquired spectrum using appropriate software (e.g., MestReNova, TopSpin).

  • Perform phasing and baseline correction.

  • Integrate the signals corresponding to the analyte and the internal standard. Choose well-resolved signals that are unique to each compound.

    • For this compound: The aromatic protons of the triphenylmethyl group (typically a multiplet around 7.2-7.5 ppm) or the methyl ester singlet (around 3.7 ppm) are suitable.

    • For the Internal Standard: Choose a signal that does not overlap with any analyte or impurity signals.

  • Calculate the purity of the sample using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I_analyte = Integral of the analyte signal

    • N_analyte = Number of protons giving rise to the analyte signal

    • I_std = Integral of the internal standard signal

    • N_std = Number of protons giving rise to the internal standard signal

    • MW_analyte = Molecular weight of the analyte

    • MW_std = Molecular weight of the internal standard

    • m_analyte = Mass of the analyte

    • m_std = Mass of the internal standard

    • P_std = Purity of the internal standard

Expected ¹H NMR Data and Impurity Analysis

The following table summarizes the expected ¹H NMR chemical shifts for this compound and potential impurities.

CompoundFunctional GroupExpected Chemical Shift (δ, ppm) in CDCl₃MultiplicityIntegration
This compound Aromatic-H (Trityl)7.20 - 7.50m15H
α-CH~3.8 - 4.0dd1H
β-CH₂~3.5 - 3.7m2H
OCH₃ (Ester)~3.7s3H
NHVariable (broad)s1H
OHVariable (broad)s1H
Triphenylmethanol (Impurity) Aromatic-H7.20 - 7.40m15H
OHVariable (broad)s1H
L-Serine methyl ester hydrochloride (Impurity) α-CH~4.2t1H
β-CH₂~4.0d2H
OCH₃ (Ester)~3.9s3H
Triphenylmethyl chloride (Impurity) Aromatic-H7.20 - 7.50m15H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Workflow for Purity Validation by NMR

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh N-(Trityl)-DL-serine Methyl Ester weigh_std Accurately weigh Internal Standard weigh_sample->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Insert sample into NMR Spectrometer transfer->load_sample acquire_spectrum Acquire ¹H NMR Spectrum load_sample->acquire_spectrum process Phase and Baseline Correction acquire_spectrum->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity integrate->calculate final_report final_report calculate->final_report Final Purity Report

Experimental workflow for purity validation by NMR.

By following this guide, researchers can confidently and accurately determine the purity of this compound, ensuring the quality and reliability of their research and development efforts.

A Comparative Guide to the Analysis of Serine Enantiomers: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate chiral separation and quantification of serine enantiomers is critical for advancing our understanding of neurobiology and for the development of novel therapeutics. D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, plays a pivotal role in neurotransmission, and its levels are implicated in various neurological and psychiatric disorders. Consequently, robust analytical methods are required to distinguish between D- and L-serine. This guide provides an objective comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for this purpose, supported by experimental data and detailed methodologies.

At a Glance: HPLC vs. GC for Serine Enantiomer Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Sample Volatility Not requiredRequired (derivatization is necessary)
Sample Preparation Can be simpler; direct injection is possible with chiral columns. Derivatization is also a common strategy.More complex; requires derivatization to increase volatility and thermal stability.
Separation Principle Partitioning between a liquid mobile phase and a stationary phase.Partitioning between a gaseous mobile phase and a stationary phase.
Chiral Separation Achieved via chiral stationary phases (CSPs), chiral mobile phase additives, or pre-column derivatization with a chiral reagent.Achieved via chiral stationary phases or derivatization with a chiral reagent to form diastereomers separable on a non-chiral column.
Detection UV, Fluorescence (highly sensitive with derivatization), Electrochemical (ECD), Mass Spectrometry (MS).Flame Ionization Detector (FID), Mass Spectrometry (MS).
Sensitivity High, especially with fluorescence detection after derivatization. LOD can reach the nanomolar range.[1]High, particularly with MS detection. Quantification limits can be in the sub-micromolar range.[2][3]
Resolution Generally provides good to excellent resolution of enantiomers.[1]Can provide excellent resolution, especially with specialized chiral columns.[4]
Run Time Varies depending on the method, typically in the range of 10-40 minutes.[1]Can be faster, with some analyses completed in under 20 minutes.
Instrumentation Cost Generally lower initial cost compared to GC-MS.Can be higher, especially for GC-MS systems.
Key Advantage Versatility in separation modes and detection methods; can analyze non-volatile and thermally labile compounds directly.High separation efficiency and sensitivity, especially when coupled with MS.
Key Disadvantage Mobile phase consumption can be high.Derivatization adds complexity and potential for side reactions or racemization.[4][5]

In-Depth Comparison

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amino acid enantiomers.[6] One of its primary advantages is the ability to analyze non-volatile compounds like serine without the need for derivatization. This can be achieved directly using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Alternatively, an indirect approach involves pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. Common derivatizing agents for this purpose include o-phthaldialdehyde (OPA) in combination with a chiral thiol, such as N-acetyl-L-cysteine (NAC) or N-tert-butyloxycarbonyl-L-cysteine (Boc).[1][4] This derivatization often introduces a fluorophore, enabling highly sensitive fluorescence detection.

Gas Chromatography (GC), on the other hand, is renowned for its high resolution and sensitivity, particularly when coupled with a mass spectrometer (GC-MS). However, a significant prerequisite for GC analysis is the volatility of the analyte. Amino acids like serine are non-volatile and thermally labile, necessitating a derivatization step to make them suitable for GC analysis. This typically involves a two-step process: esterification of the carboxylic acid group followed by acylation of the amino and hydroxyl groups. Chiral separation in GC is most commonly achieved using a chiral stationary phase. While the derivatization adds a layer of complexity to the sample preparation, GC-MS offers excellent sensitivity and selectivity.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of serine enantiomers by HPLC and GC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Biological Sample Homogenization Homogenization & Protein Precipitation Sample->Homogenization Supernatant Collect Supernatant Homogenization->Supernatant Derivatization Pre-column Derivatization (e.g., OPA/Boc) (Indirect Method) Supernatant->Derivatization Direct_Injection Direct Injection (CSP Method) Supernatant->Direct_Injection HPLC HPLC System Derivatization->HPLC Direct_Injection->HPLC CSP_Column Chiral Stationary Phase Column HPLC->CSP_Column Direct Achiral_Column Achiral Column HPLC->Achiral_Column Indirect Detection Detection (Fluorescence, UV, MS) CSP_Column->Detection Achiral_Column->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Figure 1: HPLC workflow for serine enantiomer analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Analysis Sample Biological Sample Homogenization Homogenization & Protein Precipitation Sample->Homogenization Extraction Solid Phase or Liquid-Liquid Extraction Homogenization->Extraction Derivatization Two-Step Derivatization (Esterification & Acylation) Extraction->Derivatization GCMS GC-MS System Derivatization->GCMS Chiral_Column Chiral Capillary Column GCMS->Chiral_Column Detection Mass Spectrometry Detection Chiral_Column->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Figure 2: GC-MS workflow for serine enantiomer analysis.

Detailed Experimental Protocols

HPLC Method with Pre-column Derivatization

This protocol is based on the derivatization of serine enantiomers with o-phthaldialdehyde (OPA) and N-tert-butyloxycarbonyl-L-cysteine (Boc).[1]

  • Sample Preparation:

    • Homogenize brain tissue samples in a suitable buffer (e.g., perchloric acid solution).

    • Centrifuge the homogenate at high speed (e.g., 20,000 rpm) at 4°C for 20 minutes.

    • Adjust the pH of the supernatant to approximately 11 with NaOH.

    • Add the OPA-Boc derivatizing reagent and allow the reaction to proceed for a specific time (e.g., 3 minutes) at room temperature.

    • Inject the derivatized sample into the HPLC system.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., sodium tetraborate).

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.

GC-MS Method with Derivatization

This protocol describes a general method for the derivatization and GC-MS analysis of serine enantiomers.

  • Sample Preparation and Derivatization:

    • Perform protein precipitation and extraction of the amino acid fraction from the biological sample.

    • Esterification: Add methanolic HCl to the dried sample extract and heat at a specific temperature (e.g., 100°C) for a defined period (e.g., 30 minutes) to form the methyl ester.

    • Dry the sample under a stream of nitrogen.

    • Acylation: Add a solvent (e.g., methylene chloride) and an acylating agent (e.g., trifluoroacetic anhydride - TFAA) and heat (e.g., 60°C for 10 minutes) to derivatize the amino and hydroxyl groups.

    • Evaporate the solvent and reconstitute the sample in a suitable solvent for injection.

  • GC-MS Conditions:

    • Column: A chiral capillary column (e.g., Chirasil-L-Val).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at a lower temperature and ramping up to a higher temperature.

    • Injection Mode: Splitless injection.

    • MS Detection: Electron ionization (EI) with scanning in full-scan mode or selected ion monitoring (SIM) for higher sensitivity.

Conclusion

Both HPLC and GC are powerful techniques for the enantiomeric analysis of serine. The choice between the two often depends on the specific requirements of the analysis, available instrumentation, and the sample matrix.

  • HPLC offers greater flexibility, particularly with the option for direct analysis on a chiral stationary phase, which simplifies sample preparation. When coupled with fluorescence detection after derivatization, it can achieve excellent sensitivity.

  • GC-MS provides high resolution and sensitivity, making it a robust method for quantification. However, the mandatory derivatization step adds complexity and potential sources of error to the workflow.

For researchers primarily focused on high-throughput screening and simpler sample preparation, HPLC with a chiral stationary phase may be the preferred method. For studies requiring very high sensitivity and structural confirmation, the selectivity of GC-MS is a significant advantage, despite the more involved sample preparation. Ultimately, the optimal method will be determined by a careful consideration of the analytical goals and the resources available.

References

A Comparative Analysis of Deprotection Reagents for the N-Trityl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trityl (Tr) group is a widely utilized protecting group for primary amines in organic synthesis due to its steric bulk and ease of removal under acidic conditions. The selection of the appropriate deprotection reagent is crucial for the successful synthesis of complex molecules, as it can significantly impact yield, purity, and the integrity of other functional groups. This guide provides an objective comparison of common deprotection reagents for the N-trityl group, supported by experimental data and detailed protocols, to aid in the selection of the optimal method for your specific synthetic needs.

Comparative Performance of N-Trityl Deprotection Reagents

The following table summarizes the performance of various reagents for the deprotection of the N-trityl group, providing a quantitative comparison of their efficiency.

ReagentSolvent(s)TemperatureTimeYield (%)Notes
Brønsted Acids
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp1 - 4 h>90Broad applicability for acid-stable compounds.[1]
Formic Acid (88-97%)Neat or DioxaneRoom Temp3 min - 2 h85 - 95A milder alternative to TFA.[1]
Acetic Acid (50% aq.)WaterNot SpecifiedNot SpecifiedNot SpecifiedCan be used for selective deprotection in the presence of Boc groups.[1]
Lewis Acids
Boron trifluoride etherate (BF₃·OEt₂)Dichloromethane/MethanolRoom Temp45 min93Efficient for various substrates.
Reductive Cleavage
Palladium on Carbon (Pd/C), H₂Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedReductive removal via catalytic hydrogenation.[1]
Lithium powder, NaphthaleneNot SpecifiedNot SpecifiedNot SpecifiedGoodReductive detritylation.[1]

Selectivity of Deprotection Reagents

The choice of deprotection reagent is often dictated by the presence of other protecting groups in the molecule. The following table provides a general overview of the stability of common protecting groups under various N-trityl deprotection conditions.

Protecting GroupTFA/DCMFormic AcidAcetic AcidLewis Acids (e.g., BF₃·OEt₂)Catalytic Hydrogenation (Pd/C, H₂)
Boc CleavedStableStableGenerally StableStable
Fmoc StableStableStableStableStable
Cbz StableStableStableStableCleaved
Benzyl (Bn) ether StableStableStableStableCleaved
Silyl ethers (e.g., TBDMS) Generally StableStableStableStableStable

Note: The stability of protecting groups can be substrate-dependent and may vary with reaction conditions. It is always recommended to perform a small-scale test reaction to confirm selectivity.

Experimental Protocols

Protocol 1: Deprotection of an N-Trityl Group using Trifluoroacetic Acid (TFA)

Materials:

  • N-trityl-protected substrate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Standard glassware for organic synthesis

  • Rotary evaporator

Procedure:

  • Dissolve the N-trityl-protected substrate (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1 M.

  • To the stirred solution, add TFA (2.0 - 10.0 equiv) dropwise at room temperature. The optimal amount of TFA may need to be determined empirically based on the substrate's reactivity.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[1]

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution dropwise until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[1]

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel, recrystallization, or trituration as needed. The triphenylmethanol byproduct is typically easily separated by chromatography.[1]

Protocol 2: Deprotection of an N-Trityl Group using Formic Acid

Materials:

  • N-trityl-protected substrate

  • Formic Acid (97+%)

  • Dioxane (for co-evaporation)

  • Water

  • Standard glassware for organic synthesis

  • Oil pump

Procedure:

  • Treat the N-trityl-protected substrate (1.0 equiv) with cold formic acid (97+%) for approximately 3 minutes to 2 hours, monitoring by TLC.

  • Evaporate the formic acid using an oil pump at room temperature.

  • To aid in the complete removal of formic acid, co-evaporate the residual gum twice from dioxane.[1]

  • The residue can then be further purified by extraction or chromatography. For example, the residue can be extracted with warm water, the insoluble triphenylcarbinol filtered off, and the filtrate evaporated in vacuo.

Protocol 3: Deprotection of an N-Trityl Group using Boron Trifluoride Etherate

Materials:

  • N-trityl-protected substrate

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hexane

  • Standard glassware for organic synthesis

Procedure:

  • To a mixture of the N-trityl-protected substrate (1.0 equiv) in CHCl₃/MeOH (e.g., 4:1 v/v), add BF₃·OEt₂ (2.0 equiv) at room temperature.

  • Stir the mixture at room temperature for approximately 45 minutes, monitoring the reaction by TLC.

  • Pour the reaction mixture into a separatory funnel containing EtOAc and water.

  • Separate the organic layer, wash with brine, and dry over Na₂SO₄.

  • After filtration, remove the solvent under reduced pressure.

  • To the crude product, add CH₂Cl₂ and then hexane to precipitate the product.

  • Filter the resulting solid and wash with an appropriate solvent mixture (e.g., Et₂O/hexane) to yield the purified deprotected product.

Protocol 4: Reductive Deprotection of an N-Trityl Group using Catalytic Hydrogenation

Materials:

  • N-trityl-protected substrate

  • Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

  • Palladium on carbon (Pd/C, typically 5-10 wt%)

  • Hydrogen source (H₂ gas balloon or hydrogenation apparatus)

  • Inert gas (e.g., Argon or Nitrogen)

  • Celite®

Procedure:

  • In a reaction vessel, dissolve the N-trityl-protected substrate in a suitable solvent.

  • Carefully add Pd/C catalyst (typically 5-10 mol% of palladium) to the solution under an inert atmosphere.

  • Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at a slightly positive pressure) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary significantly based on the substrate and reaction conditions.

  • Upon completion, carefully purge the reaction vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Visualizing the Workflow and Decision-Making Process

The following diagrams illustrate the general experimental workflow for N-trityl deprotection and a logical approach to selecting the most suitable reagent.

DeprotectionWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start with N-Trityl Protected Compound Dissolve Dissolve in Appropriate Solvent Start->Dissolve AddReagent Add Deprotection Reagent Dissolve->AddReagent Monitor Monitor Reaction (TLC, LC-MS) AddReagent->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Workup & Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purification (Chromatography, Recrystallization) Dry->Purify Product Deprotected Product Purify->Product

Caption: General experimental workflow for N-trityl deprotection.

ReagentSelection Start Select N-Trityl Deprotection Reagent AcidSensitive Other Acid-Sensitive Groups Present? Start->AcidSensitive ReducibleGroups Reducible Groups (e.g., Cbz, Bn) Present? AcidSensitive->ReducibleGroups No MildConditions Mild Conditions Required? AcidSensitive->MildConditions Yes TFA TFA ReducibleGroups->TFA No CatalyticHyd Catalytic Hydrogenation ReducibleGroups->CatalyticHyd Yes (Cleaves Tr & Reducible Groups) MildConditions->ReducibleGroups No FormicAcid Formic Acid MildConditions->FormicAcid Yes LewisAcid Lewis Acid MildConditions->LewisAcid Yes (Substrate Dependent)

Caption: Decision tree for selecting an N-trityl deprotection reagent.

References

A Comparative Guide to Assessing the Enantiomeric Excess of N-Trityl-L-serine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical analytical step. N-Trityl-L-serine Methyl Ester, a valuable chiral building block, requires precise enantiomeric purity assessment. This guide provides an objective comparison of three prominent analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents, and Chiral Gas Chromatography (GC). Detailed experimental protocols and a summary of quantitative performance metrics are presented to facilitate the selection of the most appropriate method for your laboratory's needs.

Comparison of Analytical Methods

The selection of an analytical technique for determining the enantiomeric excess of N-Trityl-L-serine Methyl Ester is often guided by factors such as the required accuracy and precision, sample throughput, availability of instrumentation, and the need for direct physical separation of the enantiomers.

FeatureChiral High-Performance Liquid Chromatography (HPLC)¹H NMR with Chiral Solvating AgentChiral Gas Chromatography (GC)
Principle Physical separation of enantiomers on a chiral stationary phase (CSP) based on differential diastereomeric interactions.Formation of transient diastereomeric complexes in solution with a chiral solvating agent (CSA), leading to distinct and quantifiable signals in the NMR spectrum.Separation of volatile derivatives of the enantiomers on a chiral stationary phase in a gaseous mobile phase.
Primary Output Chromatogram displaying baseline-separated peaks for each enantiomer.¹H NMR spectrum showing separate signals for specific protons of the two diastereomeric complexes.Chromatogram with separated peaks for the derivatized enantiomers.
Quantitative Data Enantiomeric excess (ee) is calculated from the integrated areas of the corresponding enantiomer peaks.Enantiomeric excess (ee) is determined from the integration of the well-resolved signals of the diastereomeric complexes.Enantiomeric excess (ee) is calculated from the integrated peak areas of the derivatized enantiomers.
Sample Preparation Dissolution in the mobile phase, filtration.Dissolution in a deuterated solvent in an NMR tube, followed by the addition of a chiral solvating agent.Derivatization to increase volatility (e.g., silylation or acylation), followed by dissolution in a suitable solvent.
Instrumentation HPLC system with a chiral column and a UV detector.NMR spectrometer.Gas chromatograph with a chiral capillary column and a flame ionization detector (FID) or mass spectrometer (MS).
Pros High resolution and sensitivity, well-established for a wide range of compounds, potential for preparative separation.Rapid analysis time (after sample preparation), non-destructive, provides structural information.High resolution for volatile compounds, sensitive detectors (especially MS).
Cons Method development can be time-consuming, requires specific and often expensive chiral columns.Lower sensitivity compared to HPLC, potential for signal overlap, requires a pure chiral solvating agent.Requires derivatization which can be complex and may introduce analytical errors, not suitable for non-volatile or thermally labile compounds.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used method for the direct separation and quantification of enantiomers. Polysaccharide-based chiral stationary phases are particularly effective for N-protected amino acid derivatives.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

  • Chiral Stationary Phase: A polysaccharide-based chiral column, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The ratio is optimized to achieve the best separation. A typical starting point is 90:10 (v/v) n-hexane:isopropanol.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection: UV at 254 nm or 230 nm.

  • Injection Volume: 5 - 20 µL.

Sample Preparation:

  • Accurately weigh and dissolve approximately 1 mg of N-Trityl-L-serine Methyl Ester in 1 mL of the mobile phase to create a solution with a concentration of about 1 mg/mL.

  • Filter the sample solution through a 0.22 µm syringe filter before injection to remove any particulate matter.

Data Analysis:

  • Identify the peaks corresponding to the two enantiomers in the chromatogram.

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the integrated areas of the major and minor enantiomers, respectively.

¹H NMR Spectroscopy with a Chiral Solvating Agent

This technique relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral solvating agent (CSA), which leads to different chemical shifts for corresponding protons in the ¹H NMR spectrum.

Instrumentation and Reagents:

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Chiral Solvating Agent (CSA): A suitable chiral solvating agent that can interact with the analyte, such as (R)-(-)- or (S)-(+)-1,1'-Bi-2-naphthol (BINOL) or a derivative thereof.

  • Deuterated Solvent: A non-polar deuterated solvent such as chloroform-d (CDCl₃) or benzene-d₆.

Sample Preparation:

  • Place approximately 5-10 mg of N-Trityl-L-serine Methyl Ester into a clean, dry NMR tube.

  • Add approximately 0.6 mL of the chosen deuterated solvent.

  • Acquire a standard ¹H NMR spectrum of the substrate.

  • Add a slight molar excess (approximately 1.1 to 1.5 equivalents) of the chiral solvating agent to the NMR tube.

  • Gently mix the contents of the NMR tube until the CSA is fully dissolved.

Data Acquisition and Analysis:

  • Acquire the ¹H NMR spectrum of the mixture, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio, particularly for the minor diastereomeric complex.

  • Identify a well-resolved proton signal (e.g., the methyl ester singlet or the α-proton) that shows distinct chemical shifts for the two diastereomeric complexes.

  • Carefully integrate the areas of these two distinct signals.

  • Calculate the enantiomeric excess from the ratio of the integrals: ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100 where Integral₁ and Integral₂ are the integration values for the signals of the major and minor diastereomers, respectively.

Chiral Gas Chromatography (GC)

For GC analysis, the N-Trityl-L-serine Methyl Ester must first be derivatized to increase its volatility. The bulky nature of the trityl group may pose a challenge for this method, making it less common for this specific compound.

Instrumentation and Conditions:

  • Gas Chromatograph: A GC system equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Chiral Capillary Column: A column coated with a chiral stationary phase, such as a cyclodextrin derivative (e.g., Chirasil-Val).

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: An optimized temperature gradient is used to achieve separation. For example, starting at a lower temperature and ramping up to a higher temperature.

  • Injector and Detector Temperature: Typically set at 250 °C or higher.

Sample Preparation (Derivatization):

  • A common derivatization procedure for amino acid esters involves acylation.

  • Dry the sample containing N-Trityl-L-serine Methyl Ester thoroughly.

  • Add a solution of an acylating agent, such as trifluoroacetic anhydride (TFAA), in an appropriate solvent (e.g., dichloromethane).

  • Heat the mixture to complete the derivatization.

  • Evaporate the excess reagent and solvent under a stream of nitrogen.

  • Redissolve the derivative in a suitable solvent for injection (e.g., hexane).

Data Analysis:

  • Identify the peaks for the derivatized enantiomers in the chromatogram.

  • Integrate the peak areas.

  • Calculate the enantiomeric excess using the same formula as for HPLC.

Visualized Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing dissolve Dissolve Sample in Mobile Phase filter Filter through 0.22 µm Syringe Filter dissolve->filter inject Inject Sample onto Chiral Column filter->inject separate Separation of Enantiomers inject->separate detect UV Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % ee integrate->calculate

Caption: General workflow for determining enantiomeric excess using Chiral HPLC.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing dissolve Dissolve Sample in Deuterated Solvent add_csa Add Chiral Solvating Agent dissolve->add_csa acquire Acquire 1H NMR Spectrum add_csa->acquire spectrum Obtain Spectrum with Split Signals acquire->spectrum integrate Integrate Diastereomeric Signals spectrum->integrate calculate Calculate % ee integrate->calculate

Caption: Workflow for ee determination by 1H NMR with a Chiral Solvating Agent.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing derivatize Derivatize Sample to Increase Volatility dissolve Dissolve Derivative in Solvent derivatize->dissolve inject Inject onto Chiral GC Column dissolve->inject separate Separation of Derivatized Enantiomers inject->separate detect FID or MS Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % ee integrate->calculate

Caption: General workflow for determining enantiomeric excess using Chiral GC.

comparison of different stationary phases for chiral separation of amino acid esters

Author: BenchChem Technical Support Team. Date: December 2025

The enantioselective separation of amino acid esters is a critical analytical challenge in the pharmaceutical industry, particularly in drug discovery and development, as the stereochemistry of these molecules profoundly influences their pharmacological activity. The choice of the chiral stationary phase (CSP) is the most crucial factor in developing a successful separation method. This guide provides a comparative overview of different types of CSPs, supported by experimental data, to assist researchers in selecting the optimal stationary phase for their specific application.

Overview of Chiral Stationary Phases

The most common and effective CSPs for the chiral separation of amino acid esters can be broadly categorized into four main types: polysaccharide-based, macrocyclic antibiotic-based, Pirkle-type, and cyclodextrin-based phases. Each class of CSP offers unique chiral recognition mechanisms and, consequently, different selectivity and applicability.

Performance Comparison of Chiral Stationary Phases

The following table summarizes the performance of various CSPs for the chiral separation of different amino acid esters, highlighting key chromatographic parameters such as the retention factor (k'), selectivity factor (α), and resolution (Rs).

Amino Acid Ester DerivativeChiral Stationary Phase (CSP)ColumnMobile Phasek' (1st enantiomer)αRsReference
NBD-Leucine ethyl esterAmylose tris(3,5-dimethylphenylcarbamate)Chiralpak IA2-Propanol/Hexane (10/90, v/v)3.121.2711.77[1]
NBD-Valine ethyl esterAmylose tris(3,5-dimethylphenylcarbamate)Chiralpak IA2-Propanol/Hexane (10/90, v/v)1.701.735.97[1]
NBD-Phenylglycine ethyl esterAmylose tris(3,5-dimethylphenylcarbamate)Chiralpak IA2-Propanol/Hexane (10/90, v/v)2.411.6811.20[1]
NBD-Leucine ethyl esterCellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD-H2-Propanol/Hexane (10/90, v/v)1.543.902.60[1]
NBD-Valine ethyl esterCellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD-H2-Propanol/Hexane (10/90, v/v)1.404.573.61[1]
NBD-Phenylglycine ethyl esterCellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD-H2-Propanol/Hexane (10/90, v/v)1.2110.071.77[1]
NBD-Phenylalanine methyl esterPirkle-type (CSP 2)SUMICHIRAL OA-2500(S) modifiedHexane/1,2-dichloroethane/ethanol (100:20:5, v/v/v)1.931.151.34[2][3]
NBD-Alanine methyl esterPirkle-type (CSP 2)SUMICHIRAL OA-2500(S) modifiedHexane/1,2-dichloroethane/ethanol (100:20:5, v/v/v)2.751.151.40[2][3]
D,L-MethionineEremomycinCustom packed50 mM ammonium acetate in methanol/water (80/20, v/v)~1.5 (L-Met)1.6~1.8[4]
D,L-MethionineTeicoplaninCommercial50 mM ammonium acetate in methanol/water (80/20, v/v)~2.0 (L-Met)1.4~1.5[4]

Detailed Experimental Protocols

1. Polysaccharide-Based CSPs (NBD-Amino Acid Esters) [1]

  • Derivatization: α-amino acid esters were derivatized with 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl). The reaction was carried out in ethanol at room temperature for 6 hours with an excess of sodium bicarbonate, followed by sonication at 50°C for 30 to 60 minutes.

  • Chromatographic Conditions:

    • Columns: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: A mixture of 2-propanol and hexane (typically 10/90, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV and Fluorescence detectors were used simultaneously.

2. Pirkle-Type CSPs (NBD-Amino Acid Esters) [2][3]

  • Derivatization: Amino acids were derivatized with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).

  • Chromatographic Conditions:

    • Column: A modified Pirkle-type CSP (CSP 2) with a long alkyl chain spacer, 250 x 4.6 mm.

    • Mobile Phase: Hexane/1,2-dichloroethane/ethanol (100:20:5, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 40°C.

    • Detection: Fluorescence detector (excitation at 470 nm, emission at 530 nm).

3. Macrocyclic Antibiotic-Based CSPs (Underivatized Amino Acids) [4]

  • Chromatographic Conditions:

    • Columns: Eremomycin-based CSP and a commercial teicoplanin-based CSP.

    • Mobile Phase: 50 mM ammonium acetate in methanol/water (80/20, v/v).

    • Flow Rate: 1.0 mL/min.

    • Temperature: Ambient.

    • Detection: UV detector.

Visualizing the Experimental Workflow

The general workflow for chiral separation of amino acid esters using HPLC is depicted below. This process includes sample preparation (often involving derivatization), chromatographic separation, and data analysis to determine enantiomeric purity.

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis start Amino Acid Ester Sample derivatization Derivatization (optional) start->derivatization dissolution Dissolution in Mobile Phase derivatization->dissolution injection Injection dissolution->injection column Chiral Stationary Phase injection->column detection Detection (UV/Fluorescence/MS) column->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Calculation of Enantiomeric Purity integration->calculation

Caption: General workflow for the chiral separation of amino acid esters by HPLC.

Discussion of CSP Types

Polysaccharide-Based CSPs: These are among the most versatile and widely used CSPs for chiral separations.[5] They are typically derivatives of cellulose or amylose coated or covalently bonded to a silica support.[6] The chiral recognition mechanism is based on a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide structure. Coated polysaccharide phases often provide better enantioselectivity, while immobilized phases offer greater solvent compatibility.[6] For the separation of NBD-derivatized α-amino acid esters, amylose-based CSPs like Chiralpak IA have shown superior performance for several analytes.[7]

Macrocyclic Antibiotic-Based CSPs: This class of CSPs, including those based on teicoplanin, vancomycin, and eremomycin, is particularly effective for the separation of underivatized amino acids and their derivatives.[8][9][10] Their complex three-dimensional structures provide multiple interaction sites, such as peptide backbones, carbohydrate moieties, and aromatic rings, allowing for enantioselective interactions through hydrogen bonding, ionic interactions, and inclusion complexation.[11] These phases are highly complementary, and if one does not provide adequate separation, another often will.[8]

Pirkle-Type CSPs: Also known as brush-type CSPs, these phases are based on a small chiral molecule covalently bonded to a silica support. The chiral recognition mechanism is primarily based on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the chiral selector.[12] While effective for a range of compounds, they are often used for the separation of derivatized analytes.[2][3] A key advantage is the ability to invert the elution order by using a CSP with the opposite enantiomer of the chiral selector, which is beneficial for trace analysis.[12]

Cyclodextrin-Based CSPs: Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with guest molecules of appropriate size and hydrophobicity.[13][14] Chiral recognition is achieved through interactions between the analyte and the chiral cavity of the cyclodextrin, as well as with the hydroxyl groups at the rim. Derivatization of the cyclodextrin can enhance enantioselectivity.[15] These CSPs have been successfully used for the separation of dansyl amino acids and other derivatized forms.[13]

Selecting the Appropriate CSP

The selection of a suitable CSP is a critical step and often requires a systematic approach. The following diagram illustrates a logical decision-making process for choosing a CSP for the chiral separation of amino acid esters.

G cluster_yes cluster_no start Start: Chiral Separation of Amino Acid Ester derivatized Is the analyte derivatized? start->derivatized nbd NBD or similar derivative? derivatized->nbd Yes macrocyclic Try Macrocyclic Antibiotic CSPs (e.g., Teicoplanin, Vancomycin) derivatized->macrocyclic No polysaccharide Try Polysaccharide CSPs (e.g., Chiralpak IA, Chiralcel OD-H) nbd->polysaccharide Yes pirkle Try Pirkle-type CSPs nbd->pirkle No optimize Optimize Mobile Phase & Conditions polysaccharide->optimize pirkle->optimize cyclodextrin Consider Cyclodextrin CSPs macrocyclic->cyclodextrin macrocyclic->optimize cyclodextrin->optimize

Caption: Decision tree for selecting a chiral stationary phase for amino acid ester separation.

Conclusion

The successful chiral separation of amino acid esters is highly dependent on the selection of the appropriate chiral stationary phase. Polysaccharide-based CSPs offer broad applicability, particularly for derivatized analytes, while macrocyclic antibiotic-based CSPs are excellent for underivatized amino acids. Pirkle-type and cyclodextrin-based CSPs provide alternative selectivities for specific applications. By understanding the characteristics of each CSP type and utilizing a systematic approach to method development, researchers can achieve efficient and reliable enantioselective separations critical for pharmaceutical analysis and development.

References

A Comparative Guide to the Analytical Method Validation for N-(Triphenylmethyl)-DL-serine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

The primary analytical challenge for N-(Triphenylmethyl)-DL-serine Methyl Ester lies in its chiral nature, necessitating methods that can resolve the D- and L-enantiomers. High-Performance Liquid Chromatography (HPLC) stands out as the most versatile and commonly employed technique for such separations.[1] Alternative approaches, such as Gas Chromatography (GC), can also be considered, though they often require derivatization to enhance volatility.[2][3]

Comparison of Analytical Techniques

The selection of an appropriate analytical method hinges on factors such as the required sensitivity, resolution, sample throughput, and available instrumentation. Below is a comparison of the most promising methods for the analysis of this compound.

FeatureChiral HPLC with Chiral Stationary Phase (CSP)HPLC with Pre-column DerivatizationGas Chromatography (GC) with Derivatization
Principle Enantiomers are separated based on their differential interactions with a chiral stationary phase.Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column.[4]The analyte is derivatized to increase volatility and then separated based on its boiling point and interaction with the stationary phase.[2]
Sample Preparation Minimal, typically dissolution in a suitable solvent.Involves a chemical reaction step prior to injection, which may require optimization.[5][6]Requires a derivatization step to make the analyte volatile.[2]
Specificity High, as the CSP is designed for chiral recognition.High, dependent on the resolution of the diastereomers.Moderate to high, depending on the column and detector.
Sensitivity Dependent on the chromophore of the analyte (UV detection) or its ionizability (MS detection).Can be significantly enhanced by using a derivatizing agent with a strong chromophore or fluorophore.[7][8]Generally high, especially with mass spectrometry (MS) detection.
Typical Run Time Can be relatively fast, with baseline resolution achievable in under 10 minutes for some serine derivatives.[1]May be longer due to the separation of diastereomers.Typically fast analysis times.
Advantages Direct separation, simpler sample preparation.Utilizes standard, less expensive achiral columns; potential for enhanced sensitivity.High resolution and sensitivity, especially with MS.
Disadvantages Chiral columns can be expensive and have a limited lifetime.Additional sample preparation step can introduce variability; derivatization reaction needs to be complete and reproducible.Derivatization is often necessary, which adds a step to the workflow and can introduce errors. Not suitable for non-volatile compounds without derivatization.

Quantitative Performance Data

The following table summarizes typical validation parameters that can be expected for the HPLC-based methods, extrapolated from data on similar amino acid derivatives.[5][6]

Validation ParameterChiral HPLC with CSPHPLC with Pre-column Derivatization
Linearity (R²) > 0.999> 0.99
Accuracy (% Recovery) 98.0 - 102.0%[9]98.0 - 102.0%[9]
Precision (RSD) < 1.5%[9]< 2.0%[10]
Limit of Detection (LOD) ng/mL to low µg/mL rangeCan reach pmol or fmol levels with fluorescent derivatization.[6]
Limit of Quantitation (LOQ) Low µg/mL rangeCan reach nmol to pmol levels with fluorescent derivatization.[6]
Specificity Demonstrated by baseline resolution of enantiomers and lack of interference from placebo.Demonstrated by baseline resolution of diastereomers and lack of interference from derivatizing agent and placebo.[5]

Experimental Protocols

Below are representative experimental protocols for the compared HPLC methods.

Chiral HPLC with Chiral Stationary Phase (CSP)
  • Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase or a compatible solvent to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A suitable chiral stationary phase column (e.g., polysaccharide-based or macrocyclic glycopeptide-based).[11]

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with an acidic or basic additive to improve peak shape. The exact composition must be optimized for the specific CSP.

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25°C).

    • Detection: UV absorbance at a suitable wavelength (e.g., 220 nm or 254 nm, depending on the trityl group absorbance).

    • Injection Volume: 5 - 20 µL.

  • Validation: Perform validation experiments for specificity, linearity, accuracy, precision, LOD, and LOQ according to ICH guidelines.[12]

HPLC with Pre-column Derivatization
  • Derivatization Procedure:

    • Prepare a solution of the this compound sample.

    • Add a solution of a chiral derivatizing agent (e.g., o-phthalaldehyde (OPA) with a chiral thiol like N-acetyl-L-cysteine).[4]

    • Allow the reaction to proceed for a specified time at a controlled temperature. The reaction conditions (pH, reagent concentration, time, and temperature) must be carefully optimized and controlled.[5][6]

  • HPLC Conditions:

    • Column: A standard reversed-phase C18 column.

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Ambient or controlled.

    • Detection: Fluorescence or UV absorbance, depending on the properties of the derivatizing agent. For OPA derivatives, fluorescence detection offers high sensitivity.[8]

    • Injection Volume: 10 - 50 µL.

  • Validation: Validate the method by assessing the parameters mentioned above, paying close attention to the reproducibility of the derivatization step.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful method implementation and validation.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Preparation cluster_reporting 3. Documentation & Reporting Define_Purpose Define Analytical Purpose (Assay, Impurity) Select_Method Select Appropriate Analytical Method Define_Purpose->Select_Method Validation_Protocol Write Validation Protocol Select_Method->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity Linearity Validation_Protocol->Linearity Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness Analyze_Data Analyze and Compile Data Robustness->Analyze_Data Validation_Report Generate Validation Report Analyze_Data->Validation_Report

Caption: General workflow for analytical method validation.

Chiral_Separation_Strategies cluster_csp Chiral Stationary Phase (CSP) Method cluster_derivatization Pre-column Derivatization Method Analyte N-(Triphenylmethyl)-DL-serine Methyl Ester (Racemic Mixture) CSP_Column Inject into Chiral HPLC Column Analyte->CSP_Column Derivatize React with Chiral Derivatizing Agent Analyte->Derivatize CSP_Separation Direct Separation of Enantiomers CSP_Column->CSP_Separation CSP_Detection Detection (UV/MS) CSP_Separation->CSP_Detection Diastereomers Formation of Diastereomers Derivatize->Diastereomers Achiral_Column Inject into Achiral HPLC Column Diastereomers->Achiral_Column Diastereomer_Separation Separation of Diastereomers Achiral_Column->Diastereomer_Separation Deriv_Detection Detection (UV/Fluorescence) Diastereomer_Separation->Deriv_Detection

Caption: Comparison of chiral separation strategies for HPLC.

References

A Researcher's Guide to N-Trityl Protected Amino Acids in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The strategic use of protecting groups is a cornerstone of modern organic and peptide synthesis. Among the diverse arsenal of available options, the N-trityl (Trt) group holds a significant position, particularly valued for its unique combination of steric bulk and mild acid lability. This guide provides an objective comparison of the N-trityl protecting group against common alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in optimizing their synthetic strategies.

The N-Trityl Group: A Performance Profile

The trityl group, a triphenylmethyl moiety, is introduced to the alpha-amino group of an amino acid, typically by reacting the amino acid ester with trityl chloride in the presence of a base.[1][2] Its defining characteristic is its stability to basic and nucleophilic conditions while being readily cleaved under mild acidic conditions, a property that makes it highly orthogonal to base-labile protecting groups like Fmoc.[3]

Key Characteristics:

  • Acid Labile: Easily removed with dilute acids such as acetic acid or low concentrations of trifluoroacetic acid (TFA).

  • Base Stable: Fully resistant to the basic conditions (e.g., piperidine) used for Fmoc group removal, making it ideal for side-chain protection in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

  • Steric Bulk: The large size of the Trt group can offer steric protection to the amino acid. While some reports suggest its bulkiness helps minimize the abstraction of the α-proton, thereby reducing racemization, particularly for histidine, other sources indicate that trityl-based protecting groups do not entirely prevent racemization during coupling.[4][5] However, its size is effective at preventing side reactions like diketopiperazine formation during the synthesis of dipeptides.[6]

  • Enhanced Solubility: Trityl protection of asparagine and glutamine side chains dramatically improves the solubility of their Fmoc-derivatives in common synthesis solvents like DMF, a significant practical advantage over their poorly soluble unprotected counterparts.[4]

Performance Comparison with Alternative Protecting Groups

The choice of an N-terminal protecting group dictates the overall synthetic strategy. The Trt group's properties are best understood when compared directly with other workhorses of peptide synthesis: Boc, Fmoc, and Cbz.

FeatureTrityl (Trt) Boc (t-Butyloxycarbonyl) Fmoc (9-Fluorenylmethoxycarbonyl) Cbz (Carboxybenzyl)
Introduction Trityl Chloride (Trt-Cl), BaseDi-tert-butyl dicarbonate (Boc)₂OFmoc-OSu or Fmoc-ClBenzyl chloroformate (Cbz-Cl)
Cleavage Conditions Mild Acid (e.g., 80% Acetic Acid, 1-5% TFA in DCM)[1][2]Strong Acid (e.g., 25-50% TFA in DCM)Base (e.g., 20% Piperidine in DMF)Catalytic Hydrogenolysis (H₂, Pd/C), Strong Acid (HBr/AcOH)
Stability Profile Stable: Base, HydrogenolysisLabile: Mild AcidStable: Base, HydrogenolysisLabile: Strong AcidStable: Acid, HydrogenolysisLabile: BaseStable: Mild AcidLabile: Strong Acid, Hydrogenolysis, Base
Orthogonality Orthogonal to Fmoc, Cbz, and many side-chain protecting groups.[3][7]Orthogonal to Fmoc and Cbz.Orthogonal to Boc, Trt, and most acid-labile side-chain groups.[7]Orthogonal to Boc and Fmoc under specific conditions.
Key Advantage Very mild acid cleavage; improves solubility of Asn/Gln derivatives.[4]Widely used in "Merrifield" SPPS; robust.Core of modern mild SPPS; cleavage is fast and clean.Useful in solution-phase synthesis; removable by reduction.
Key Disadvantage Steric hindrance can inhibit coupling of some amino acids.Requires strong, corrosive acids (HF or TFMSA) for final cleavage from resin in traditional SPPS.Fmoc group and its byproducts can cause aggregation.Palladium catalyst can be poisoned; not suitable for sulfur-containing amino acids.

Quantitative Data Summary

Table 1: N-Tritylation Yields of Amino Acid Methyl Esters

The following yields were achieved using a modification of the protocol described by Zervas, reacting the amino acid methyl ester hydrochloride with trityl chloride and triethylamine.[2]

N-Trityl-Amino Acid Methyl EsterYield (%)
N-Trt-Gly-OMe99%
N-Trt-Leu-OMe93%
N-Trt-Val-OMe95%
N-Trt-Ile-OMe90%
N-Trt-Asp(OtBu)-OMe94%
N-Trt-Tyr(tBu)-OMe95%
Table 2: Relative Acid Lability of Trityl-Based Protecting Groups

The lability of the trityl group can be tuned by adding electron-donating groups to the phenyl rings. This is particularly useful for side-chain protection where differential stability is required.

Protecting GroupAbbreviationRelative Rate of Cleavage (Approx.)Typical Deprotection Conditions
TritylTrt180% Acetic Acid; 90% TFA[4]
4-MethyltritylMtt~1015% TFA; 1:1:8 AcOH:TFE:DCM[4]
4-MethoxytritylMmt~1015% TFA; 1:1:8 AcOH:TFE:DCM[4]
4,4'-DimethoxytritylDMT~1001-3% TFA in DCM

Mandatory Visualizations

G cluster_protection Protection Workflow cluster_deprotection Deprotection & Use AA_Ester Amino Acid Ester HCl Tritylation N-Tritylation AA_Ester->Tritylation Trt-Cl, Et3N in DMF/DCM Trt_AA_Ester N-Trityl Amino Acid Ester Tritylation->Trt_AA_Ester Saponification Saponification Trt_AA_Ester->Saponification LiOH or KOH in Dioxane/MeOH/H2O Trt_AA N-Trityl Amino Acid Saponification->Trt_AA Coupling Peptide Coupling Trt_AA->Coupling To Synthesis Trt_Peptide N-Trityl Peptide Deprotection Detritylation Trt_Peptide->Deprotection Mild Acid (e.g., AcOH or dilute TFA) Peptide Free N-Terminus Peptide Deprotection->Peptide

N-Tritylation and Deprotection Workflow

G Start Start SPPS Cycle (Resin-Peptide) Fmoc_Deprotect 1. Fmoc Deprotection Start->Fmoc_Deprotect 20% Piperidine/DMF (Base) Wash1 Wash (DMF) Fmoc_Deprotect->Wash1 Side_Chain Trt Side-Chain Protection on Asn (Remains Intact) Couple 2. Couple Next Amino Acid (e.g., Fmoc-Asn(Trt)-OH + HATU) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Couple->Side_Chain Orthogonality End Next Cycle or Final Cleavage Wash2->End

Orthogonality of Trt in an Fmoc-SPPS Cycle

Experimental Protocols

Protocol 1: N-Tritylation of Amino Acid Methyl Esters[2]

This protocol is a general method for the introduction of the N-trityl group onto an amino acid, using the methyl ester to protect the C-terminus.

  • Preparation: Suspend the amino acid methyl ester hydrochloride (1.0 eq) in dimethylformamide (DMF, approx. 4 mL/mmol).

  • Basification: Cool the solution in an ice bath and add triethylamine (Et₃N) (2.0 eq).

  • Tritylation: Add a solution of trityl chloride (Trt-Cl) (1.0 eq) in dichloromethane (DCM, approx. 1.4 mL/mmol) to the stirred mixture.

  • Reaction: Remove the ice bath and stir the mixture vigorously for 2.5 hours at room temperature.

  • Work-up: Remove the precipitated triethylamine hydrochloride by filtration. Add ethanol (approx. 2 mL/mmol) to the filtrate and concentrate the solution to dryness under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash twice with water.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to dryness to yield the N-Trityl-amino acid methyl ester, typically as a white powder that can be used without further purification.

Protocol 2: Saponification of N-Trityl-Amino Acid Methyl Esters[2]

This procedure hydrolyzes the methyl ester to yield the free carboxylic acid required for peptide coupling.

  • Dissolution: Dissolve the N-Trityl-amino acid methyl ester (1.0 eq) in dioxane (approx. 15 mL/mmol) and cool in an ice bath.

  • Hydrolysis: Add 1N lithium hydroxide (LiOH) in a 1:1 mixture of methanol/water (approx. 30 mL/mmol).

  • Reaction: Remove the ice bath and allow the mixture to stir. Reaction times and temperatures vary by amino acid (e.g., Trt-Gly-OH: 3 hours at room temperature; Trt-Leu-OH: 5 hours at 50°C). Monitor by TLC.

  • Neutralization: Neutralize the solution with 2M potassium bisulfate (KHSO₄).

  • Extraction: Extract the product with ethyl acetate.

  • Isolation: Dry the combined organic layers over Na₂SO₄, filter, and evaporate to dryness to yield the target N-Trityl-amino acid.

Protocol 3: Cleavage of the N-Trityl Group (Mild Acidolysis)[4]

The removal of the Trt group is its most valuable feature, proceeding under conditions that leave many other protecting groups, including Boc and t-butyl esters, intact.

  • Solution Phase Cleavage: Dissolve the N-trityl peptide in 80% aqueous acetic acid. Heat gently or allow to stand at room temperature until cleavage is complete (monitor by TLC). The trityl group precipitates as trityl carbinol.

  • Solid-Phase Cleavage (Side Chain): For peptides synthesized on a solid support, the final cleavage cocktail typically removes the Trt group simultaneously with other side-chain protecting groups and cleavage from the resin. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[4] TIS acts as a scavenger for the released trityl cations.

  • Highly Acid-Labile Resins: When using hyper-sensitive resins like 2-chlorotrityl chloride resin, the peptide can be cleaved while leaving acid-labile side-chain protecting groups (like t-butyl) intact. This is achieved using a very mild cleavage solution, such as 1:1:8 acetic acid:trifluoroethanol:DCM.[4][7]

References

Safety Operating Guide

Proper Disposal of N-(Triphenylmethyl)-DL-serine Methyl Ester: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of experimental work. This guide provides detailed, step-by-step procedures for the proper disposal of N-(Triphenylmethyl)-DL-serine methyl ester, a common reagent in peptide chemistry. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Key Safety and Disposal Information

This compound is not classified as a hazardous substance according to Regulation (EC) No 1272/2008.[1] However, standard laboratory best practices for chemical waste disposal should be followed to minimize environmental impact.

Property Information Source
Physical State Solid (Crystal - Powder)TCI Chemicals
Color White to Almost WhiteTCI Chemicals
Hazard Classification Not classified as hazardousTCI Chemicals[1]
Storage Store in a cool, dark, and dry place in a tightly closed container.TCI Chemicals[1][2]

Experimental Protocol: Waste Disposal Procedure

The following protocol outlines the recommended steps for the collection and disposal of this compound waste.

1. Waste Collection:

  • Solid Waste:
  • Collect dry, solid this compound waste, including contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a designated, leak-proof container.
  • Ensure the container is clearly labeled as "this compound Waste."
  • Solution Waste:
  • If the compound is in a solvent, collect the liquid waste in a separate, sealed, and properly labeled container. The label should identify the solvent and the dissolved compound.
  • Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.

2. Container Management:

  • Use containers that are compatible with the chemical. For solid waste, a securely sealed plastic bag or a screw-cap container is appropriate. For liquid waste, use a sealed container designed for chemical waste.
  • Keep waste containers closed at all times, except when adding waste.
  • Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.

3. Disposal Pathway Determination:

  • Consult Institutional Guidelines: The primary step in determining the final disposal route is to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local and national regulations.
  • Non-Hazardous Waste Stream: Given that this compound is not classified as hazardous, it may be permissible to dispose of it through a non-hazardous chemical waste stream.[1] However, this must be confirmed with your EHS office.
  • Licensed Waste Disposal Company: For final disposal, it is recommended to entrust the collected waste to a licensed waste disposal company. Your institution's EHS department will have established procedures for this.

4. Accidental Spills:

  • In the event of a spill, avoid generating dust.[1]
  • Wear appropriate PPE, including gloves, safety glasses, and a dust respirator.[1]
  • Carefully sweep or scoop up the solid material and place it in the designated waste container.
  • Clean the affected area thoroughly.
  • Prevent the spilled material from entering drains or waterways.[3][4]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Logistics for Handling N-(Triphenylmethyl)-DL-serine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for N-(Triphenylmethyl)-DL-serine Methyl Ester, including a detailed operational plan and disposal guidance.

Physicochemical and Safety Data

A clear understanding of the compound's properties is the foundation of safe handling.

PropertyValueReference
Chemical Name This compound[1]
Synonyms N-Trityl-DL-serine Methyl Ester, Trt-DL-Ser-OMe[1][2][3]
CAS Number 13515-76-9[2][3][4][5]
Molecular Formula C23H23NO3[1][4][5]
Molecular Weight 361.44 g/mol [5]
Physical Form Crystalline Powder[1]
Color White to Almost White[1][2]
Melting Point 146°C[1]
Storage Room temperature, recommended in a cool, dark place (<15°C). Keep container tightly closed in a dry, cool, and well-ventilated place. Protect from moisture and store under inert gas.[2][3][6]

Operational Plan for Safe Handling and Disposal

A systematic approach to handling and disposal minimizes risks and ensures a safe laboratory environment.

1. Engineering Controls and Personal Protective Equipment (PPE)

  • Ventilation: Handle in a well-ventilated place.[4] The use of a local exhaust ventilation system is recommended to prevent the dispersion of dust.[6]

  • Eye and Face Protection: Wear tightly fitting safety goggles or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][7][8]

  • Hand Protection: Wear appropriate chemical-impermeable protective gloves.[4] Gloves must be inspected prior to use. Wash and dry hands after handling.[4]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[7][8] Fire/flame resistant and impervious clothing is recommended.[4]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[4] In case of insufficient ventilation during large-scale use, wear suitable respiratory equipment.[9] For small-scale laboratory use, a NIOSH/MSHA or European Standard EN 149:2001 approved respirator may be used if exposure is likely.[9]

2. Handling Procedures

  • Avoid contact with skin and eyes.[4][6]

  • Avoid the formation and inhalation of dust and aerosols.[4]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[4]

  • Handle in accordance with good industrial hygiene and safety practices.[7]

  • Wash hands and face thoroughly after handling.[6]

3. First Aid Measures

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]

  • Skin Contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor if irritation or a rash occurs.[4][6]

  • Eye Contact: Rinse with pure water for at least 15 minutes.[4] Get medical attention.[7]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]

4. Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[4][7] Evacuate personnel to safe areas and keep people away from and upwind of the spill.[4]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[4]

  • Containment and Cleaning Up: Collect and arrange for disposal.[4] Sweep up and shovel into suitable, closed containers for disposal.[7] Use spark-proof tools and explosion-proof equipment.[4]

5. Disposal Plan

  • Product Disposal: Dispose of the material in accordance with appropriate local, state, and federal laws and regulations.[4]

  • Contaminated Packaging: Containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning.[4] Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[4]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and Procedures B Don PPE: - Safety Goggles - Gloves - Lab Coat A->B C Prepare Well-Ventilated Workspace (e.g., Fume Hood) B->C D Weigh and Handle Compound C->D Proceed to Handling E Perform Experiment D->E F Decontaminate Work Area E->F Experiment Complete G Segregate Waste F->G H Dispose of Waste Properly G->H I Doff and Clean/Dispose of PPE H->I

Caption: Workflow for safe handling of this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.